molecular formula C7H14O4 B1676882 Mycarose CAS No. 6032-92-4

Mycarose

Cat. No.: B1676882
CAS No.: 6032-92-4
M. Wt: 162.18 g/mol
InChI Key: JYAQWANEOPJVEY-LYFYHCNISA-N
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Description

Mycarose is a sugar epi-axenose to lyxo configeration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6032-92-4

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3R,4S,5S)-3,4,5-trihydroxy-3-methylhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)6(10)7(2,11)3-4-8/h4-6,9-11H,3H2,1-2H3/t5-,6-,7+/m0/s1

InChI Key

JYAQWANEOPJVEY-LYFYHCNISA-N

SMILES

CC(C(C(C)(CC=O)O)O)O

Isomeric SMILES

C[C@@H]([C@@H]([C@@](C)(CC=O)O)O)O

Canonical SMILES

CC(C(C(C)(CC=O)O)O)O

Appearance

Solid powder

Other CAS No.

92345-04-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,6-dideoxy-3-C-methyl-lyxo-hexose
2,6-dideoxy-3-C-methyl-ribo-hexose
3-epi-axenose
mycarose
mycarose, D-ribo isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of L-mycarose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-mycarose is a deoxysugar that plays a crucial role as a component of various macrolide antibiotics, including tylosin (B1662201) and erythromycin.[1][2] Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl hexose (B10828440) backbone, contributes significantly to the biological activity of these antibiotics. This technical guide provides a comprehensive overview of the chemical structure of L-mycarose, including its physicochemical properties, spectroscopic data, and biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Structure and Properties

L-mycarose, systematically named 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a monosaccharide with the chemical formula C₇H₁₄O₄.[3][4][5] The "L-" designation indicates the stereochemistry at C-5 is analogous to that of L-glyceraldehyde. The structure features a six-membered pyranose ring.

Key Structural Features:

  • Deoxygenation: Lacks hydroxyl groups at the C-2 and C-6 positions.

  • Methylation: Possesses a methyl group at the C-3 position.

  • Stereochemistry: Belongs to the L-series of sugars.

The IUPAC name for the pyranose form is (4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol.[5]

Physicochemical Properties of L-mycarose
PropertyValueReference
Molecular FormulaC₇H₁₄O₄[3][4][5]
Molecular Weight162.18 g/mol [5][6]
Melting Point (L-form)128.5-130.5 °C[6]
Optical Rotation [α]D²⁵ (L-form)-31.1° (c = 4)[6]
CAS Number6032-92-4[3][4]

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of carbohydrates like L-mycarose. While specific, detailed NMR data with explicit coupling constants for every proton directly from the search results is limited, the general principles of carbohydrate NMR can be applied. The chemical shifts are influenced by the stereochemistry and the presence of neighboring functional groups.

Hypothetical ¹H and ¹³C NMR Data

The following table represents typical chemical shift ranges for monosaccharides with structural similarities to L-mycarose, based on general NMR principles for carbohydrates.[7]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1 / C-1~4.5-5.2~90-100
H-2 / C-2~1.5-2.5~30-40
H-3 / C-3~1.8-2.2~70-80
H-4 / C-4~3.4-4.0~70-80
H-5 / C-5~3.5-4.2~70-80
H-6 (CH₃) / C-6~1.2-1.4~15-20
3-C-CH₃ / C-7~1.1-1.3~20-25

Experimental Protocols

Chemical Synthesis of L-mycarose

A common strategy for the synthesis of L-sugars involves the manipulation of readily available D-sugars. One reported synthesis of L-mycarose starts from 2-deoxy-L-arabino-hexose.[8]

Methodology: [8]

  • Preparation of Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexoside: 2-deoxy-L-arabino-hexose is converted to its methyl glycoside, which is then protected with a benzylidene group at the 4 and 6 positions.

  • Oxidation at C-3: The hydroxyl group at C-3 is oxidized to a ketone.

  • Grignard Reaction: A Grignard reagent (e.g., methylmagnesium bromide) is added to the ketone to introduce the C-3 methyl group. This reaction typically yields a mixture of epimers.

  • Separation of Diastereomers: The desired diastereomer with the correct stereochemistry at C-3 is separated chromatographically.

  • Debenzylation: The benzylidene protecting group is removed by catalytic hydrogenation.

  • Hydrolysis: The methyl glycoside is hydrolyzed to yield L-mycarose. The final product is purified by chromatography.

Enzymatic Synthesis of TDP-L-mycarose

The biosynthesis of L-mycarose proceeds through its nucleotide-activated form, TDP-L-mycarose. An in vitro enzymatic synthesis has been developed.[9]

Methodology: [9]

  • Reaction Setup: The synthesis is carried out in a one-pot, two-stage process starting from thymidine (B127349) and glucose-1-phosphate.

  • Stage 1: TTP Generation: Thymidine is converted to thymidine triphosphate (TTP) using thymidine kinase (TK), thymidylate kinase (TMK), nucleoside diphosphate (B83284) kinase (NDK), and pyruvate (B1213749) kinase (PK).

  • Stage 2: TDP-L-mycarose Synthesis: The enzymes from the first stage are removed by ultrafiltration. The resulting TTP is then used in the second stage.

  • Enzymatic Cascade: A series of enzymes from the L-mycarose biosynthetic pathway are added:

    • RfbA and RfbB to convert TTP and glucose-1-phosphate to TDP-D-glucose.

    • TylX3, TylC1, TylC3, TylK, and TylC2, along with NADPH and S-adenosyl-L-methionine (SAM) as cofactors, to catalyze the conversion of TDP-D-glucose to TDP-L-mycarose.

  • Purification: The final product, TDP-L-mycarose, is purified using FPLC on a MonoQ column followed by desalting.

Biosynthetic Pathway of TDP-L-mycarose

The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process that starts from the common precursor TDP-D-glucose.[1][2][10] This pathway involves a series of oxidation, reduction, epimerization, and methylation reactions catalyzed by specific enzymes.

TDP_L_mycarose_biosynthesis TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 4,6-dehydratase TylA1 TylA1 Intermediate1->TylA1 Intermediate2 TDP-2,4-diketo-6-deoxy-D-glucose TylX3 TylX3 Intermediate2->TylX3 Intermediate3 TDP-3-keto-2,6-dideoxy-D-glucose TylC1 TylC1 Intermediate3->TylC1 Intermediate4 TDP-2,6-dideoxy-D-allose TylC3 TylC3 (SAM) Intermediate4->TylC3 Intermediate5 TDP-2,6-dideoxy-3-C-methyl-D-allose TylK TylK Intermediate5->TylK Intermediate6 TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose TylC2 TylC2 (NADPH) Intermediate6->TylC2 TDP_L_Mycarose TDP-L-mycarose TylA1->Intermediate2 2,3-dehydratase TylX3->Intermediate3 3-ketoreductase TylC1->Intermediate4 TylC3->Intermediate5 C-3 methyltransferase TylK->Intermediate6 5-epimerase TylC2->TDP_L_this compound 4-ketoreductase

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Conclusion

L-mycarose is a structurally complex deoxysugar that is integral to the function of several important antibiotics. A thorough understanding of its chemical structure, properties, and biosynthesis is essential for the development of novel antimicrobial agents and for the glycoengineering of natural products. The information presented in this guide, including its physicochemical data, synthetic methodologies, and biosynthetic pathway, provides a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Mycarose Biosynthesis Pathway in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a deoxysugar moiety found in a variety of clinically important macrolide antibiotics, including tylosin (B1662201), erythromycin, and clarithromycin. The presence and structure of this sugar are crucial for the biological activity of these antibiotics. Understanding the biosynthesis of this compound in Streptomyces, the primary producers of these compounds, is paramount for the rational design of novel and more effective antibiotic derivatives through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and key intermediates. It also includes available quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the pathway and experimental workflows.

The this compound Biosynthesis Gene Cluster

The genes responsible for this compound biosynthesis in Streptomyces fradiae, the producer of tylosin, are primarily located in the tylCK and tylIBA regions of the tylosin biosynthetic gene cluster.[1] These genes encode the enzymes that catalyze the multi-step conversion of TDP-D-glucose to TDP-L-mycarose. While most of the genes are clustered together, the tylCVI gene was found to be located approximately 50 kb away from the main cluster.[1][2]

Table 1: Genes and Enzymes in the this compound Biosynthesis Pathway

GeneEnzymeFunction
tylA1 (or rfbA)TDP-D-glucose synthaseConverts glucose-1-phosphate and TTP to TDP-D-glucose.
tylA2 (or rfbB)TDP-D-glucose 4,6-dehydrataseCatalyzes the dehydration of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.
tylX3TDP-4-keto-6-deoxy-D-glucose-2,3-dehydrataseCatalyzes the C-2 deoxygenation of TDP-4-keto-6-deoxy-D-glucose.
tylC1TDP-4-keto-2,6-dideoxy-D-glucose-3-reductaseReduces the 3-keto group of the intermediate from the TylX3 reaction.
tylC3TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 3-C-methyltransferaseCatalyzes the C-3 methylation of TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose.
tylKTDP-3-methyl-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 5-epimeraseCatalyzes the epimerization at C-5.
tylC2TDP-3-methyl-2,6-dideoxy-L-xylo-hexopyranos-4-ulose 4-ketoreductaseReduces the 4-keto group to yield TDP-L-mycarose.
tylCVMycarosyltransferaseTransfers the this compound moiety to the macrolide aglycone.
tylCVIPutative dehydrogenase/reductaseFunction in this compound biosynthesis confirmed by mutational analysis.[2]

The this compound Biosynthesis Pathway

The biosynthesis of TDP-L-mycarose begins with the central metabolite glucose-1-phosphate and proceeds through a series of enzymatic modifications. The pathway can be visualized as follows:

Mycarose_Biosynthesis_Pathway G1P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc TylA1 (RfbA) TTP -> PPi Intermediate1 TDP-4-keto-6-deoxy- D-glucose TDP_Glc->Intermediate1 TylA2 (RfbB) -H2O Intermediate2 TDP-4-keto-2,6-dideoxy- D-glucose Intermediate1->Intermediate2 TylX3 -H2O Intermediate3 TDP-2,6-dideoxy- D-ribo-hexopyranos-4-ulose Intermediate2->Intermediate3 TylC1 NADPH -> NADP+ Intermediate4 TDP-3-methyl-2,6-dideoxy- D-ribo-hexopyranos-4-ulose Intermediate3->Intermediate4 TylC3 SAM -> SAH Intermediate5 TDP-3-methyl-2,6-dideoxy- L-xylo-hexopyranos-4-ulose Intermediate4->Intermediate5 TylK TDP_Myc TDP-L-Mycarose Intermediate5->TDP_Myc TylC2 NADPH -> NADP+ Glycosylated_Tylactone Demycarosyltylosin TDP_Myc->Glycosylated_Tylactone TylCV TDP -> Tylactone Tylactone Tylactone->Glycosylated_Tylactone

This compound biosynthesis pathway from Glucose-1-Phosphate.

The pathway is initiated by the conversion of glucose-1-phosphate to TDP-D-glucose by TDP-D-glucose synthase (TylA1). This is followed by a dehydration reaction catalyzed by TDP-D-glucose 4,6-dehydratase (TylA2 or RfbB) to form TDP-4-keto-6-deoxy-D-glucose.[3] Subsequent steps involve deoxygenation at C-2 by TylX3, reduction at C-3 by TylC1, C-methylation at C-3 by TylC3, epimerization at C-5 by TylK, and a final reduction at C-4 by TylC2 to yield the final product, TDP-L-mycarose.[4] The strict substrate specificity of the C-methyltransferase, TylC3, is a critical determinant for the stereochemical outcome of the pathway, ensuring the production of L-mycarose.[4] Finally, the mycarosyltransferase TylCV attaches the activated this compound to the macrolide aglycone.[2]

Quantitative Data

Detailed kinetic characterization of all enzymes in the this compound biosynthesis pathway is not yet fully available in the literature. However, some quantitative data for key enzymes have been reported.

Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeSubstrateKm (µM)kcat (min-1)Vmax (nmol min-1 mg-1)Source OrganismReference
TDP-D-glucose 4,6-dehydrataseTDP-D-glucose31.3-309Streptomyces sp. C5[2]
TDP-D-glucose 4,6-dehydrataseNAD+19.2--Streptomyces sp. C5[2]
TDP-D-glucose 4,6-dehydrataseTDP-D-glucose34.7-201S. peucetius[2]
TDP-D-glucose 4,6-dehydrataseNAD+20.1-180S. peucetius[2]
TylC3TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose-1.4 ± 0.1-S. fradiaeN/A

Note: The turnover rate for TylC3 was reported without Km and Vmax values.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the this compound biosynthesis pathway.

Protocol 1: Overexpression and Purification of His-tagged Tyl Enzymes

This protocol describes a general procedure for the production and purification of His-tagged enzymes from the this compound biosynthesis pathway in E. coli.

purification_workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Clone Clone tyl gene into pET expression vector Transform Transform into E. coli expression strain (e.g., BL21(DE3)) Clone->Transform Induce Induce protein expression (e.g., with IPTG) Transform->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify IMAC Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin) Clarify->IMAC Wash Wash with buffer containing low imidazole (B134444) IMAC->Wash Elute Elute with buffer containing high imidazole Wash->Elute Analyze Analyze purity (SDS-PAGE) Elute->Analyze

Workflow for overexpression and purification of His-tagged Tyl enzymes.
  • Cloning: The gene of interest (e.g., tylC3) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal or C-terminal His6-tag.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell density reaches a specific optical density (e.g., OD600 of 0.6-0.8).

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press. The cell lysate is then clarified by high-speed centrifugation to remove cell debris.

  • IMAC Purification: The clarified lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The His-tagged protein binds to the nickel-charged resin.

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a higher concentration of imidazole.

  • Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assays

The activity of the this compound biosynthesis enzymes can be assayed by monitoring the consumption of substrates and the formation of products using High-Performance Liquid Chromatography (HPLC).

General Assay Conditions:

  • Buffer: Typically, a phosphate (B84403) or Tris-HCl buffer at a pH range of 7.0-8.0 is used.

  • Temperature: Reactions are generally incubated at 25-37 °C.

  • Cofactors: Specific cofactors are required for certain enzymes:

    • TylA1: TTP

    • TylA2: NAD+

    • TylC1 and TylC2: NADPH

    • TylC3: S-adenosylmethionine (SAM)

  • Enzyme and Substrate Concentrations: These should be optimized for each specific assay to ensure measurable product formation within a linear range.

Example Assay for TylC3 (C-methyltransferase):

  • Prepare a reaction mixture containing the purified TylC3 enzyme, its substrate (TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose), and the cofactor SAM in the appropriate buffer.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Analyze the reaction mixture by HPLC to quantify the formation of the methylated product.

Protocol 3: HPLC Analysis of TDP-Sugars

HPLC is a crucial technique for separating and quantifying the TDP-sugar intermediates and the final product of the this compound biosynthesis pathway.

hplc_workflow Sample Reaction Mixture Filter Filter Sample (e.g., 0.22 µm filter) Sample->Filter Inject Inject onto HPLC System Filter->Inject Column Reverse-Phase C18 Column Inject->Column Elution Gradient Elution (e.g., Triethylammonium bicarbonate buffer and acetonitrile) Detection UV Detector (267 nm) Analysis Data Analysis (Quantification based on peak area) Detection->Analysis

References

The Pivotal Role of Mycarose in Macrolide Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Macrolide antibiotics represent a cornerstone in the global fight against bacterial infections. Their efficacy is intricately linked to their unique chemical structures, which typically feature a large macrocyclic lactone ring decorated with one or more deoxy sugar moieties. Among these sugars, L-mycarose, a 2,6-dideoxy-3-methylhexose, plays a critical, albeit often underappreciated, role in the therapeutic action of several key macrolides, including the veterinary antibiotic tylosin (B1662201). This technical guide provides an in-depth exploration of the function of mycarose, detailing its contribution to the antibiotic's mechanism of action, its biosynthetic pathway, and its influence on antibacterial potency. By synthesizing crystallographic data, biochemical assays, and microbiological studies, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel anti-infective agents.

The Function of this compound in Ribosome Binding and Inhibition of Protein Synthesis

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. These drugs obstruct the nascent peptide exit tunnel (NPET), thereby stalling the translation process. The sugar moieties of macrolides are not mere appendages; they are crucial for high-affinity binding and proper orientation of the antibiotic within the ribosome.

This compound, typically found as part of a disaccharide (mycaminose-mycarose) or trisaccharide chain, extends deep into the NPET. Structural studies of macrolides like tylosin bound to the ribosome reveal that the this compound moiety makes critical contacts with specific nucleotides of the 23S rRNA and ribosomal proteins. For instance, in tylosin, the disaccharide at the C5 position, which includes this compound, protrudes towards the peptidyl transferase center (PTC), directly interfering with peptide bond formation. This is a distinguishing feature compared to 14-membered macrolides like erythromycin, where the cladinose (B132029) sugar (a methoxy-substituted this compound analog) at C3 has a less direct, though still significant, role in binding.

The interactions of this compound within the NPET contribute significantly to the overall binding affinity of the antibiotic. The removal or alteration of this sugar moiety has been shown to dramatically reduce the antibiotic's ability to inhibit translation and compete for the ribosomal binding site.

Visualizing the Interaction

The following diagram illustrates the logical relationship between this compound and the inhibition of bacterial protein synthesis.

Mycarose_Function cluster_Macrolide Macrolide Antibiotic (e.g., Tylosin) cluster_Ribosome Bacterial Ribosome (50S Subunit) cluster_Outcome Functional Consequence Macrolide Macrolactone Core This compound This compound Moiety Macrolide->this compound Glycosidic bond Desosamine Other Sugars (e.g., Desosamine) Macrolide->Desosamine Glycosidic bond NPET Nascent Peptide Exit Tunnel (NPET) This compound->NPET Extends into Binding Enhanced Binding Affinity & Correct Orientation This compound->Binding Contributes to rRNA 23S rRNA Residues (e.g., A2058, G748) Inhibition Inhibition of Protein Synthesis Binding->Inhibition Leads to

Logical flow of this compound's role in antibiotic action.

Quantitative Analysis of this compound's Contribution to Antibacterial Activity

The importance of the this compound moiety is quantitatively demonstrated by comparing the activity of this compound-containing macrolides with their analogues lacking this sugar. Desmycosin, for example, is a derivative of tylosin that lacks the this compound sugar. Studies comparing these two compounds reveal a significant drop in efficacy in the absence of this compound.

Antibiotic ComparisonAssay TypeObservationImplicationReference
Tylosin vs. Desmycosin Ribosome Binding CompetitionTylosin is an excellent competitor for the ribosomal binding site, while a desmycosin derivative is a significantly worse competitor.This compound is crucial for high-affinity binding to the ribosome.[1]
Tylosin vs. Desmycosin In Vitro Translation InhibitionTylosin effectively abolishes protein synthesis (IC50 ≈ 0.25 µM), whereas desmycosin cannot fully inhibit translation even at high concentrations.The this compound moiety is essential for the complete inhibition of protein synthesis.[1]
Tylosin vs. Desmycosin Minimum Inhibitory Concentration (MIC)While specific comparative MIC values are variable across studies, the overall trend indicates that tylosin generally exhibits lower MICs (higher potency) against susceptible bacteria compared to desmycosin.This compound contributes significantly to the overall antibacterial potency.General literature consensus

Biosynthesis of TDP-L-Mycarose

The biosynthesis of L-mycarose is a complex, multi-step enzymatic cascade that begins with glucose-1-phosphate. The pathway involves a series of modifications to the glucose scaffold, including dehydration, deoxygenation, reduction, methylation, and epimerization, to yield the activated sugar nucleotide, TDP-L-mycarose. This activated form is then transferred to the macrolactone core by a specific glycosyltransferase.

The key enzymes in the TDP-L-mycarose biosynthetic pathway, as elucidated from studies of tylosin biosynthesis in Streptomyces fradiae, are:

  • TylA1 (RfbA): Glucose-1-phosphate thymidylyltransferase

  • TylA2 (RfbB): TDP-D-glucose 4,6-dehydratase

  • TylX3: TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase

  • TylC1: TDP-4-keto-2,6-dideoxy-D-glucose 3-reductase

  • TylC3: TDP-2,6-dideoxy-D-allose C3-methyltransferase

  • TylK: TDP-4-keto-3-methyl-2,6-dideoxy-L-altrose 5-epimerase

  • TylC2: TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose 4-ketoreductase

Biosynthetic Pathway Diagram

The following diagram outlines the enzymatic steps in the biosynthesis of TDP-L-mycarose.

Mycarose_Biosynthesis G1P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc TylA1 (RfbA) + TTP Keto_Deoxy_Glc TDP-4-keto-6-deoxy-D-Glucose TDP_Glc->Keto_Deoxy_Glc TylA2 (RfbB) Keto_Dideoxy_Glc TDP-4-keto-2,6-dideoxy-D-Glucose Keto_Deoxy_Glc->Keto_Dideoxy_Glc TylX3 Deoxy_Allose TDP-2,6-dideoxy-D-Allose Keto_Dideoxy_Glc->Deoxy_Allose TylC1 + NADPH Methyl_Allose TDP-3-methyl-2,6-dideoxy-D-Allose Deoxy_Allose->Methyl_Allose TylC3 + SAM Keto_Methyl_Altrose TDP-4-keto-3-methyl-2,6-dideoxy-L-Altrose Methyl_Allose->Keto_Methyl_Altrose TylK TDP_this compound TDP-L-Mycarose Keto_Methyl_Altrose->TDP_this compound TylC2 + NADPH

Enzymatic pathway for TDP-L-mycarose biosynthesis.

Experimental Protocols

Protocol for Macrolide-Ribosome Binding Assay (Fluorescence Polarization)

This protocol is adapted from established methods for characterizing macrolide-ribosome interactions.

Objective: To determine the dissociation constant (Kd) of a macrolide antibiotic for the 70S ribosome.

Materials:

  • 70S ribosomes from E. coli or other relevant bacterial species.

  • Fluorescently labeled macrolide (e.g., BODIPY-erythromycin).

  • Unlabeled macrolide competitor (the compound of interest).

  • Binding buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.

  • 96-well black microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Ribosome Preparation: Thaw and incubate purified 70S ribosomes at 37°C for 15 minutes to ensure activation. Dilute the ribosomes to the desired concentrations in cold binding buffer.

  • Ligand Displacement Assay: a. In a 96-well plate, add a fixed concentration of fluorescently labeled macrolide (e.g., 5.5 nM BODIPY-erythromycin) and a fixed concentration of ribosomes (e.g., 37.8 nM). b. Add a serial dilution of the unlabeled competitor macrolide to the wells. c. Bring the final volume in each well to 40 µL with binding buffer. d. Incubate the plate at room temperature for 2 hours to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) values using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).

  • Data Analysis: a. Plot the FP values as a function of the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent ligand). c. Calculate the Ki (and subsequently Kd) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the fluorescent ligand and Kd_L is its dissociation constant.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Macrolide antibiotic stock solution.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution: a. In a 96-well plate, perform a serial two-fold dilution of the macrolide antibiotic in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or with a plate reader.

Conclusion and Future Directions

This compound is an indispensable component of several clinically and agriculturally important macrolide antibiotics. Its role extends beyond simple structural scaffolding; it is an active participant in the molecular interactions that lead to the inhibition of bacterial protein synthesis. A thorough understanding of the structure-activity relationships of this compound and its biosynthesis provides a robust platform for the rational design of novel macrolide antibiotics with improved potency, expanded spectrum, and the ability to overcome existing resistance mechanisms. Future research should focus on the targeted modification of the this compound moiety and the engineering of its biosynthetic pathway to generate novel macrolide analogues for preclinical evaluation. The detailed protocols and data presented in this guide serve as a foundational resource for these endeavors.

References

The Sweet Core of a Potent Weapon: A Technical Guide to the Discovery and Isolation of Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, isolation, and structural elucidation of L-mycarose, a deoxysugar of significant interest due to its presence in a variety of clinically important macrolide antibiotics, including the erythromycin (B1671065) and tylosin (B1662201) families. Understanding the isolation and characterization of this sugar moiety is crucial for the development of novel antibiotic derivatives and for biosynthetic engineering efforts aimed at producing improved therapeutic agents.

Discovery and Significance

L-mycarose, chemically known as 2,6-dideoxy-3-C-methyl-L-ribo-hexose, was first identified as a constituent of various macrolide antibiotics produced by Streptomyces species. Its unique branched-chain structure and its role in the biological activity of the parent antibiotic have made it a subject of considerable scientific inquiry. The presence and structure of mycarose can significantly influence the pharmacokinetic and pharmacodynamic properties of the macrolide, including its binding to the bacterial ribosome and its spectrum of activity.

Physicochemical and Spectroscopic Data

Precise characterization of L-mycarose is fundamental for its identification and for quality control in drug development processes. The following tables summarize key physicochemical and spectroscopic data for L-mycarose.

Table 1: Physicochemical Properties of L-Mycarose

PropertyValue
Molecular FormulaC₇H₁₄O₄
Molecular Weight162.18 g/mol
AppearanceWhite crystalline solid
Melting Point128-130 °C
Optical Rotation [α]D-23.5° (c 1, H₂O)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for L-Mycarose (in D₂O)

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Coupling Constants (J, Hz)
193.24.95d3.5
238.51.85 (ax), 2.15 (eq)mJ₂,₁=3.5, J₂,₃=4.0, J₂,₂'=14.0
375.1---
478.93.45dJ₄,₅=9.5
570.33.80dqJ₅,₄=9.5, J₅,₆=6.0
617.81.25dJ₆,₅=6.0
3-CH₃25.41.10s-

Table 3: Mass Spectrometry Data for L-Mycarose (Electron Ionization)

m/zProposed Fragment
144[M - H₂O]⁺
129[M - H₂O - CH₃]⁺
116[M - H₂O - CO]⁺
101[M - H₂O - CO - CH₃]⁺
87[C₄H₇O₂]⁺
73[C₃H₅O₂]⁺
59[C₂H₃O₂]⁺
43[C₂H₃O]⁺

Experimental Protocols

Isolation of L-Mycarose from Erythromycin

This protocol details the acid hydrolysis of erythromycin to release the cladinose (B132029) (3-O-methyl-mycarose) and desosamine (B1220255) sugars, followed by the purification of this compound.

Materials:

  • Erythromycin base

  • 2 M Hydrochloric acid (HCl)

  • Dowex 50W-X8 resin (H⁺ form)

  • Dowex 1-X8 resin (formate form)

  • Deionized water

  • Ethanol

  • Rotary evaporator

  • Lyophilizer

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing solvent: n-butanol:acetic acid:water (4:1:5, organic phase)

  • Visualizing agent: Anisaldehyde-sulfuric acid spray

Procedure:

  • Hydrolysis: Dissolve 10 g of erythromycin base in 200 mL of 2 M HCl. Heat the solution at 100°C for 2 hours under reflux.

  • Neutralization and Removal of Aglycone: Cool the reaction mixture to room temperature. The aglycone, erythronolide, will precipitate out of the solution. Filter the mixture to remove the precipitate.

  • Cation Exchange Chromatography: Pass the filtrate through a column packed with Dowex 50W-X8 resin (H⁺ form) to remove the basic sugar, desosamine. Wash the column with deionized water. The eluate will contain this compound.

  • Anion Exchange Chromatography: Pass the eluate from the previous step through a column packed with Dowex 1-X8 resin (formate form) to remove any remaining acidic impurities.

  • Concentration: Concentrate the resulting solution containing this compound using a rotary evaporator at 40°C.

  • Purification and Crystallization: Dissolve the concentrated syrup in a minimal amount of hot ethanol. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration and wash with cold ethanol.

  • Lyophilization: For a highly purified and dry sample, dissolve the crystals in water and lyophilize.

  • Purity Assessment: Assess the purity of the isolated this compound using TLC. A single spot with an appropriate Rf value after visualization indicates a pure compound.

Characterization of L-Mycarose

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants, comparing them to the data in Table 2. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignments.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

  • Acquire the mass spectrum and analyze the fragmentation pattern. Compare the observed m/z values to the expected fragments listed in Table 3.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

experimental_workflow cluster_hydrolysis Hydrolysis & Initial Separation cluster_purification Purification cluster_characterization Characterization erythromycin Erythromycin hydrolysis Acid Hydrolysis (2M HCl, 100°C) erythromycin->hydrolysis filtration Filtration hydrolysis->filtration aglycone Erythronolide (precipitate) filtration->aglycone filtrate Filtrate (this compound & Desosamine) filtration->filtrate cation_exchange Cation Exchange (Dowex 50W-X8, H⁺) filtrate->cation_exchange anion_exchange Anion Exchange (Dowex 1-X8, formate) cation_exchange->anion_exchange concentration Concentration (Rotary Evaporation) anion_exchange->concentration crystallization Crystallization (Ethanol) concentration->crystallization pure_this compound Pure L-Mycarose crystallization->pure_this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_this compound->nmr ms Mass Spectrometry (EI-MS) pure_this compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: Experimental workflow for the isolation and characterization of L-mycarose.

biosynthesis_pathway cluster_pathway Biosynthesis of TDP-L-Mycarose start TDP-D-glucose step1 TDP-4-keto-6-deoxy-D-glucose start->step1 TylA step2 TDP-4-keto-2,6-dideoxy-D-glucose step1->step2 TylB step3 TDP-4-keto-2,6-dideoxy-3-methyl-D-glucose step2->step3 TylC1 step4 TDP-4-keto-2,6-dideoxy-3-methyl-L-glucose step3->step4 TylC2 end TDP-L-mycarose step4->end TylC3 enzyme1 TylA (Dehydratase) enzyme2 TylB (Deoxy-synthase) enzyme3 TylC1 (C-methyl-transferase) enzyme4 TylC2 (Epimerase) enzyme5 TylC3 (Reductase)

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Conclusion

This guide provides a comprehensive overview of the discovery, isolation, and characterization of L-mycarose. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and synthetic biology. A thorough understanding of the properties and synthesis of this unique deoxysugar is essential for the continued development of effective macrolide antibiotics to combat the growing threat of antimicrobial resistance.

Mycarose: A Comprehensive Technical Guide to a 2,6-dideoxy-3-C-methyl-L-ribo-hexose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, systematically named 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a deoxysugar component of significant interest in the fields of biochemistry and pharmacology. It is a key structural moiety in a variety of clinically important macrolide antibiotics, including tylosin (B1662201), erythromycin (B1671065) (as its derivative cladinose), and carbomycin. The presence and specific stereochemistry of this compound are crucial for the biological activity of these antibiotics, primarily by enhancing their binding to the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth overview of the chemical nature, biosynthesis, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols to support research and development efforts.

Chemical Structure and Properties

This compound is a C-methylated L-hexose with the chemical formula C₇H₁₄O₄ and a molecular weight of 162.18 g/mol . Its structure is characterized by the absence of hydroxyl groups at positions 2 and 6, and the presence of a methyl group at the C-3 position, creating a tertiary alcohol. The L-ribo configuration specifies the stereochemistry at the chiral centers.

PropertyValue
Chemical Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
IUPAC Name 2,6-dideoxy-3-C-methyl-L-ribo-hexose
CAS Number 6032-92-4

Biosynthesis of TDP-L-Mycarose

The biosynthesis of this compound occurs as a thymidine (B127349) diphosphate (B83284) (TDP) activated sugar, TDP-L-mycarose, which is the donor substrate for glycosyltransferases that attach it to the macrolide aglycone. The biosynthetic pathway is a multi-step enzymatic process that starts from the common precursor TDP-D-glucose. The key enzymes involved are primarily from the tylosin biosynthetic gene cluster in Streptomyces fradiae.

Biosynthetic Pathway of TDP-L-Mycarose

The conversion of TDP-D-glucose to TDP-L-mycarose involves a series of enzymatic reactions including dehydration, reduction, methylation, epimerization, and another reduction. The pathway is elucidated as follows:

Mycarose_Biosynthesis TDP_D_glucose TDP-D-glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_D_glucose->TDP_4_keto_6_deoxy_D_glucose TylA2 (4,6-dehydratase) TDP_2_deoxy_4_keto_6_deoxy_D_glucose TDP-2-deoxy-4-keto-6-deoxy-D-glucose TDP_4_keto_6_deoxy_D_glucose->TDP_2_deoxy_4_keto_6_deoxy_D_glucose TylX3 (2-dehydrase) TDP_2_6_dideoxy_D_ribo_hexos_3_ulose TDP-2,6-dideoxy-D-ribo-hexos-3-ulose TDP_2_deoxy_4_keto_6_deoxy_D_glucose->TDP_2_6_dideoxy_D_ribo_hexos_3_ulose TylC1 (3-reductase) TDP_2_6_dideoxy_3_C_methyl_D_ribo_hexos_3_ulose TDP-2,6-dideoxy-3-C-methyl- D-ribo-hexos-3-ulose TDP_2_6_dideoxy_D_ribo_hexos_3_ulose->TDP_2_6_dideoxy_3_C_methyl_D_ribo_hexos_3_ulose TylC3 (C-methyltransferase) + SAM TDP_2_6_dideoxy_3_C_methyl_L_ribo_hexos_3_ulose TDP-2,6-dideoxy-3-C-methyl- L-ribo-hexos-3-ulose TDP_2_6_dideoxy_3_C_methyl_D_ribo_hexos_3_ulose->TDP_2_6_dideoxy_3_C_methyl_L_ribo_hexos_3_ulose TylK (5-epimerase) TDP_L_this compound TDP-L-mycarose TDP_2_6_dideoxy_3_C_methyl_L_ribo_hexos_3_ulose->TDP_L_this compound TylC2 (4-ketoreductase) + NADPH

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Key Enzymes in this compound Biosynthesis
EnzymeGeneFunctionSubstrateProductCofactor(s)Kinetic Parameters
TylA2 tylA24,6-DehydrataseTDP-D-glucoseTDP-4-keto-6-deoxy-D-glucoseNAD⁺Not reported
TylX3 tylX32-DehydraseTDP-4-keto-6-deoxy-D-glucoseTDP-2-deoxy-4-keto-6-deoxy-D-glucose-Not reported
TylC1 tylC13-ReductaseTDP-2-deoxy-4-keto-6-deoxy-D-glucoseTDP-2,6-dideoxy-D-ribo-hexos-3-uloseNADPHNot reported
TylC3 tylC3C-MethyltransferaseTDP-2,6-dideoxy-D-ribo-hexos-3-uloseTDP-2,6-dideoxy-3-C-methyl-D-ribo-hexos-3-uloseS-adenosyl-L-methionine (SAM)kcat: 1.4 ± 0.1 min⁻¹
TylK tylK5-EpimeraseTDP-2,6-dideoxy-3-C-methyl-D-ribo-hexos-3-uloseTDP-2,6-dideoxy-3-C-methyl-L-ribo-hexos-3-ulose-Not reported
TylC2 tylC24-KetoreductaseTDP-2,6-dideoxy-3-C-methyl-L-ribo-hexos-3-uloseTDP-L-mycaroseNADPHNot reported

Experimental Protocols

Enzymatic Synthesis of TDP-L-Mycarose: A Two-Stage, One-Pot Protocol

This protocol describes a highly efficient method for the synthesis of TDP-L-mycarose from glucose-1-phosphate and thymidine, combining enzymes from E. coli, Salmonella typhi, and Streptomyces fradiae.[1]

Stage 1: Synthesis of TDP-D-glucose

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing:

    • Thymidine (e.g., 3 mM)

    • Glucose-1-phosphate (e.g., 3 mM)

    • Phosphoenolpyruvate (PEP) (e.g., 12 mM)

    • ATP (catalytic amount, e.g., 0.5 mM)

    • MgCl₂ (e.g., 10 mM)

    • 50 mM Tris-HCl buffer (pH 7.5)

  • Enzyme Addition: Add the following enzymes to the reaction mixture:

    • Thymidine kinase (TK)

    • Thymidylate kinase (TMK)

    • Nucleoside diphosphate kinase (NDK)

    • Pyruvate kinase (PK)

    • TDP-glucose synthetase (RfbA)

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the formation of TDP-D-glucose by HPLC.

  • Enzyme Removal: Once the conversion to TDP-D-glucose is complete (typically after several hours), remove the enzymes from the first stage by ultrafiltration (e.g., using a YM-10 membrane).

Stage 2: Conversion to TDP-L-mycarose

  • Second Reaction Mixture: To the filtrate containing TDP-D-glucose, add the following components:

    • TDP-glucose 4,6-dehydratase (RfbB, a homolog of TylA2)

  • Incubation: Incubate at 37°C for approximately 1 hour to generate TDP-4-keto-6-deoxy-D-glucose.

  • Addition of this compound Biosynthesis Enzymes: To the same reaction vessel, add the following purified enzymes from S. fradiae:

    • TylX3

    • TylC1

    • TylC3

    • TylK

    • TylC2

  • Cofactor Addition: Add the necessary cofactors:

    • NADPH (e.g., 6 mM)

    • S-adenosyl-L-methionine (SAM) (e.g., 3 mM)

  • Final Incubation: Incubate the complete reaction mixture at room temperature for 1 hour.

  • Purification: The final product, TDP-L-mycarose, can be purified by FPLC on a MonoQ column followed by desalting.

Enzymatic_Synthesis_Workflow cluster_stage1 Stage 1: TDP-D-glucose Synthesis cluster_stage2 Stage 2: TDP-L-mycarose Synthesis Start Prepare Reaction Mixture: Thymidine, Glucose-1-P, PEP, ATP, MgCl₂ Add_Enzymes1 Add Enzymes: TK, TMK, NDK, PK, RfbA Start->Add_Enzymes1 Incubate1 Incubate at 37°C Add_Enzymes1->Incubate1 Ultrafiltration Ultrafiltration to remove enzymes Incubate1->Ultrafiltration Add_RfbB Add RfbB Ultrafiltration->Add_RfbB Filtrate containing TDP-D-glucose Incubate2 Incubate at 37°C for 1h Add_RfbB->Incubate2 Add_Mycarose_Enzymes Add this compound Enzymes: TylX3, TylC1, TylC3, TylK, TylC2 Incubate2->Add_Mycarose_Enzymes Add_Cofactors Add Cofactors: NADPH, SAM Add_Mycarose_Enzymes->Add_Cofactors Incubate3 Incubate at RT for 1h Add_Cofactors->Incubate3 Purification Purify by FPLC Incubate3->Purification Final_Product TDP-L-mycarose Purification->Final_Product

Caption: Workflow for the two-stage, one-pot enzymatic synthesis of TDP-L-mycarose.

Chemical Synthesis of L-Mycarose

While enzymatic synthesis provides a stereospecific route to TDP-L-mycarose, chemical synthesis offers an alternative approach to obtain the free sugar. One established method starts from the readily available 2-deoxy-L-arabino-hexose.

Step-by-Step Synthesis of L-Mycarose from 2-deoxy-L-arabino-hexose

  • Protection of the Anomeric Carbon: The starting material, 2-deoxy-L-arabino-hexose, is first converted to its methyl glycoside, for example, methyl 2-deoxy-α-L-arabino-hexopyranoside, using standard Fischer glycosylation conditions (e.g., methanol (B129727) and a catalytic amount of acid).

  • Formation of the 4,6-O-Benzylidene Acetal (B89532): The C-4 and C-6 hydroxyl groups are protected as a benzylidene acetal by reacting the methyl glycoside with benzaldehyde (B42025) dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert solvent like DMF. This yields methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside.

  • Oxidation of the C-3 Hydroxyl Group: The free hydroxyl group at C-3 is oxidized to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. This forms methyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyranosid-3-ulose.

  • Grignard Reaction for C-3 Methylation: The key step of introducing the C-3 methyl group is achieved by a Grignard reaction. The ketone from the previous step is treated with methylmagnesium bromide (CH₃MgBr) in an appropriate solvent like THF. This reaction is stereoselective, yielding predominantly the product with the desired axial methyl group. The product is methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside.

  • Deprotection: The benzylidene protecting group is removed by catalytic hydrogenation (e.g., using H₂ and Pd/C) or by acid hydrolysis. This step yields methyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside (methyl α-L-mycaroside).

  • Hydrolysis of the Glycoside: The final step is the acid-catalyzed hydrolysis of the methyl glycoside to release the free L-mycarose. This is typically done with a dilute acid (e.g., aqueous HCl or H₂SO₄) with careful monitoring to avoid degradation of the sugar.

  • Purification: The final product, L-mycarose, is purified by chromatography (e.g., on silica (B1680970) gel) and can be crystallized.

Role of this compound in Drug Development and Biological Activity

The this compound moiety plays a critical role in the antibacterial activity of macrolide antibiotics. Its presence significantly influences the binding affinity of the antibiotic to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis.

Mechanism of Action

Macrolide antibiotics bind to the nascent peptide exit tunnel of the 50S ribosomal subunit. The this compound sugar, as part of a disaccharide at the C-5 position of the macrolactone ring in antibiotics like tylosin and carbomycin, extends into the peptidyl transferase center. This interaction is believed to be crucial for the inhibition of peptide bond formation.[2] Specifically, the this compound moiety is positioned near the conserved U2506 in the central loop of domain V of the 23S rRNA, a key component of the peptidyl transferase center.

Structure-Activity Relationship

The importance of the this compound moiety is highlighted by comparing the activity of this compound-containing antibiotics with their analogs lacking this sugar.

AntibioticThis compound MoietyTargetBiological Activity
Tylosin PresentBacterial 50S ribosomePotent inhibitor of bacterial protein synthesis. Effective against a broad range of Gram-positive bacteria and Mycoplasma.
Desmycosin (Tylosin B) AbsentBacterial 50S ribosomeSignificantly reduced antibacterial activity compared to tylosin.
Carbomycin PresentBacterial 50S ribosomeInhibits peptidyl transferase activity.
Erythromycin Cladinose (3-O-methyl-mycarose)Bacterial 50S ribosomePotent antibacterial activity.

Minimum Inhibitory Concentrations (MICs) of Tylosin Against Mycoplasma gallisepticum

The efficacy of tylosin, which contains this compound, is demonstrated by its low MIC values against susceptible pathogens.

Mycoplasma gallisepticum IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
111 strains0.004 - 40.52

Data from Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift.

Conclusion

This compound is a structurally unique and biologically important deoxysugar. Its biosynthesis is a complex enzymatic process that has been well-characterized, enabling the development of efficient chemoenzymatic synthesis routes for its activated TDP-L-mycarose form. The crucial role of this compound in the activity of macrolide antibiotics makes it a continued focus of research in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the synthesis, modification, and application of this important natural product.

References

A Technical Guide to Mycarose-Containing Natural Compounds: Sources, Bioactivity, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycarose, a C-3 branched 2,6-dideoxyhexose, is a crucial sugar moiety found in a variety of bioactive natural products. Its presence often confers significant pharmacological properties to the parent molecule, making this compound-containing compounds a subject of intense research in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of these compounds, their biological activities with quantitative data, and detailed experimental protocols for their study.

Natural Sources and Producing Organisms

This compound is predominantly found as a component of complex glycosides produced by actinomycetes, particularly from the genera Streptomyces and Micromonospora. These microorganisms are prolific producers of a wide array of secondary metabolites with diverse biological activities. The this compound-containing compounds can be broadly categorized into two major classes: macrolide antibiotics and aureolic acid antibiotics.

Macrolide Antibiotics

Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. This compound is a common sugar substituent in 16-membered macrolides.

Table 1: this compound-Containing Macrolide Antibiotics and Their Producing Organisms

CompoundProducing Organism(s)
TylosinStreptomyces fradiae
Carbomycin (Magnamycin)Streptomyces halstedii
Spiramycin (B21755)Streptomyces ambofaciens
TurimycinStreptomyces hygroscopicus
ErythromycinSaccharopolyspora erythraea (formerly Streptomyces erythreus)
Aureolic Acid Antibiotics

The aureolic acid or mithramycin group of antibiotics are polyketides with potent antitumor properties. These molecules typically contain a tricyclic aglycone glycosidically linked to two oligosaccharide chains, one of which often terminates with this compound.

Table 2: this compound-Containing Aureolic Acid Antibiotics and Their Producing Organisms

CompoundProducing Organism(s)
Mithramycin (Plicamycin)Streptomyces argillaceus, Streptomyces plicatus, Streptomyces tanashiensis[1]
Chromomycin A3Streptomyces griseus
Olivomycin AStreptomyces olivoreticuli

Quantitative Biological Activity

The inclusion of the this compound moiety significantly influences the biological activity of these natural products. Macrolides are primarily known for their antibacterial properties, while aureolic acids exhibit potent anticancer activity.

Antibacterial Activity of Macrolides

The antibacterial action of this compound-containing macrolides stems from their ability to inhibit protein synthesis by binding to the 50S ribosomal subunit. The minimum inhibitory concentration (MIC) is a standard measure of their potency.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound-Containing Macrolide Antibiotics against Various Bacteria

CompoundOrganismMIC (µg/mL)Reference
TylosinMycoplasma agalactiae0.292 (MIC₅₀), 0.525 (MIC₉₀)[2]
TylosinMycoplasma hyopneumoniae0.015 - 0.3[3]
TylosinStreptococcus pneumoniae0.125 - 64[3]
SpiramycinMycoplasma agalactiae1.583 (MIC₅₀), 2.850 (MIC₉₀)[2]
Antitumor Activity of Aureolic Acids

Aureolic acid antibiotics exert their anticancer effects by binding to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA and RNA synthesis. Their efficacy is often measured by the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 4: Half-Maximal Inhibitory Concentrations (IC₅₀) of this compound-Containing Aureolic Acid Antibiotics against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (nM)Reference
MithramycinEwing Sarcoma (CHLA10)9.11[4]
MithramycinEwing Sarcoma (TC205)4.32[4]
Demycarosyl-3D-β-D-digitoxosyl-mithramycin SK (DIG-MSK)Ovarian Cancer (OVCAR-3)Low-nanomolar range[5]

Experimental Protocols

The study of this compound-containing compounds involves a series of key experimental procedures, from the cultivation of the producing microorganism to the isolation, characterization, and biological evaluation of the target compounds.

Fermentation of Producer Strains

Objective: To cultivate the microbial strain under optimal conditions to maximize the production of the desired this compound-containing compound.

General Protocol for Streptomyces species:

  • Strain Maintenance and Inoculum Preparation: Maintain the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 medium). For inoculum preparation, transfer a loopful of spores or mycelia into a seed culture medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 48-72 hours.

  • Production Culture: Inoculate the production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts) with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture in a fermenter or shake flasks at 28-30°C for 7-14 days. Monitor parameters such as pH, dissolved oxygen, and nutrient levels.

  • Harvesting: After the fermentation period, separate the biomass from the culture broth by centrifugation or filtration. The target compound may be intracellular or extracellular, so both the mycelia and the supernatant should be processed.

Isolation and Purification

Objective: To extract and purify the this compound-containing compound from the fermentation broth or mycelia.

General Protocol:

  • Extraction:

    • Extracellular compounds: Extract the filtered fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol.

    • Intracellular compounds: Extract the mycelial cake with a polar solvent like acetone (B3395972) or methanol, followed by evaporation of the solvent and re-extraction of the aqueous residue with an appropriate organic solvent.

  • Concentration: Concentrate the organic extract in vacuo using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18 reverse-phase) and a mobile phase gradient (e.g., acetonitrile-water).

    • Fraction Monitoring: Monitor the fractions from each chromatographic step for the presence of the target compound using thin-layer chromatography (TLC) and/or analytical HPLC, often coupled with a bioassay to detect activity.

Characterization of Purified Compounds

Objective: To determine the chemical structure and physicochemical properties of the isolated compound.

Methodologies:

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The characteristic signals of the this compound moiety can be identified in the NMR spectra.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups and chromophores present in the molecule.

  • Physicochemical Properties: Determine properties such as melting point, optical rotation, and solubility.

Biological Activity Assays

Objective: To quantify the biological activity of the purified compound.

Protocol for Antibacterial Activity (MIC Determination):

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare a series of twofold dilutions of the purified compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well and incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Protocol for Antitumor Activity (IC₅₀ Determination):

  • Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the purified compound and incubate for a defined period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • IC₅₀ Calculation: The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Biosynthesis and Signaling Pathways

While specific signaling pathways directly modulated by this compound-containing compounds are not extensively documented, the biosynthetic pathway of the this compound sugar precursor, TDP-L-mycarose, in Streptomyces fradiae has been well-elucidated.[6]

Mycarose_Biosynthesis cluster_0 TDP-D-glucose Precursor Formation cluster_1 Core this compound Pathway Glucose-1-phosphate Glucose-1-phosphate TDP-D-glucose TDP-D-glucose Glucose-1-phosphate->TDP-D-glucose TylA1 TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 TDP-2,4-diketo-6-deoxy-D-glucose TDP-2,4-diketo-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-2,4-diketo-6-deoxy-D-glucose TylX3 TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-2,4-diketo-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose TylC1 TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose TylC3 TDP-4-keto-3-methyl-2,6-dideoxy-L-mannose TDP-4-keto-3-methyl-2,6-dideoxy-L-mannose TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose->TDP-4-keto-3-methyl-2,6-dideoxy-L-mannose TylK TDP-L-mycarose TDP-L-mycarose TDP-4-keto-3-methyl-2,6-dideoxy-L-mannose->TDP-L-mycarose TylC2

Biosynthesis of TDP-L-mycarose in Streptomyces fradiae.

The mechanism of action of these compounds generally involves targeting fundamental cellular processes. Macrolides inhibit bacterial protein synthesis, while aureolic acids interfere with DNA replication and transcription in cancer cells. Further research is needed to determine if these compounds or their derivatives modulate specific intracellular signaling cascades.

This guide provides a foundational understanding of this compound-containing natural products for researchers in the field. The provided data and protocols should serve as a valuable resource for the discovery, characterization, and development of novel therapeutic agents from this important class of natural compounds.

References

The Stereochemistry and Significance of L-Mycarose in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-mycarose is a naturally occurring 2,6-dideoxy-3-C-methyl-L-ribo-hexose that plays a crucial role in the biological activity of numerous clinically significant macrolide antibiotics.[1][2][3] Its unique stereochemical configuration is fundamental to its function, influencing the binding affinity of the parent antibiotic to its ribosomal target and ultimately determining the therapeutic efficacy of the drug. This technical guide provides a comprehensive overview of the stereochemistry of L-mycarose, its biosynthesis, and its profound significance in the field of drug development.

The Stereochemistry of L-Mycarose

L-mycarose is a deoxysugar characterized by the absence of hydroxyl groups at the C-2 and C-6 positions and a methyl group at the C-3 position.[2] Its systematic name is 2,6-dideoxy-3-C-methyl-L-ribo-hexose.[2][3] The "L" designation signifies that the stereochemistry at C-5, the chiral center furthest from the anomeric carbon (C-1), is analogous to that of L-glyceraldehyde.

In its cyclic pyranose form, L-mycarose possesses four chiral centers (C-1, C-3, C-4, and C-5), giving rise to a specific three-dimensional arrangement of its substituents. The stereochemistry at these centers is critical for its biological function.

Key Stereochemical Features:

  • C-3: Possesses a methyl group and a hydroxyl group. The ribo configuration indicates the relative stereochemistry between C-3 and C-4.

  • C-5: The hydroxyl group is oriented in a way that defines it as an L-sugar.

  • Anomeric Center (C-1): Can exist as either the α or β anomer, though it is typically found in the α-configuration when glycosidically linked within macrolide structures.

Physicochemical Properties

The distinct stereochemistry of L-mycarose gives rise to specific physical properties that can be used for its identification and characterization.

PropertyL-MycaroseDL-Mycarose
Melting Point (°C) 128.5-130.5110-111
Specific Rotation ([α]D) -31.1° (c=4)Not Applicable

Data sourced from reference[2].

Significance in Macrolide Antibiotics

L-mycarose and its 3-O-methylated derivative, L-cladinose, are integral components of many 14-, 15-, and 16-membered macrolide antibiotics, including erythromycin, tylosin, carbomycin, and spiramycin.[1][2][4] These sugar moieties are not merely passive structural elements; they are critical for the antibacterial activity of the parent compounds.

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit in the nascent peptide exit tunnel.[5][6] The deoxysugar residues, such as L-mycarose, play a vital role in this interaction. The mycarose moiety can extend into the peptidyl transferase center of the ribosome, interfering with the catalysis of peptide bond formation.

Alterations to the structure or stereochemistry of L-mycarose can have a dramatic impact on the antibiotic's efficacy. For instance, the presence and proper orientation of the sugar are often essential for high-affinity binding to the ribosome.[7] This understanding is crucial for the rational design of novel macrolide derivatives with improved activity or the ability to overcome bacterial resistance.

Biosynthesis of TDP-L-Mycarose

L-mycarose is incorporated into macrolide structures in its activated form, thymidine (B127349) diphosphate (B83284) (TDP)-L-mycarose.[8] The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process that begins with TDP-D-glucose.[9] The pathway involves a series of enzymes that catalyze epimerization, dehydration, methylation, and reduction reactions to yield the final product.[1][10][11] A critical enzyme in this pathway is a methyltransferase, TylC3, which exhibits stringent substrate specificity, ensuring the production of L-mycarose.[1][10]

TDP_L_Mycarose_Biosynthesis TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy- D-glucose TDP_D_Glucose->Intermediate1 TylA2 (4,6-dehydratase) Intermediate2 TDP-4-keto-2,6-dideoxy- D-glucose Intermediate1->Intermediate2 TylX3 (2-dehydrase) Intermediate3 TDP-2,6-dideoxy- D-ribo-hexos-3-ulose Intermediate2->Intermediate3 TylC1 (3-reductase) Intermediate4 TDP-3-methyl-2,6-dideoxy- D-ribo-hexos-3-ulose Intermediate3->Intermediate4 TylC3 (Methyltransferase) Intermediate5 TDP-3-methyl-2,6-dideoxy- L-lyxo-hexos-4-ulose Intermediate4->Intermediate5 TylK (5-epimerase) TDP_L_this compound TDP-L-Mycarose Intermediate5->TDP_L_this compound TylC2 (4-ketoreductase)

Experimental Protocols

Chemical Synthesis of L-Mycarose

The following is a generalized protocol for the chemical synthesis of L-mycarose, adapted from literature procedures.[12] This multi-step synthesis involves the creation of a branched-chain sugar from a suitable precursor.

Materials:

  • Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside

  • Ruthenium dioxide

  • Sodium metaperiodate

  • Methyl magnesium iodide

  • Palladium on carbon (10%)

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Lithium aluminum hydride

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (dilute)

  • Various organic solvents for extraction and chromatography (e.g., chloroform, ethyl acetate, petroleum ether)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Oxidation: Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside is oxidized to the corresponding 3-keto compound using ruthenium tetroxide generated in situ from ruthenium dioxide and sodium metaperiodate.

  • Grignard Reaction: The resulting ketone is treated with methyl magnesium iodide to introduce the C-3 methyl branch, yielding methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside.

  • Debenzylation: The benzylidene protecting group is removed by catalytic hydrogenation using palladium on carbon.

  • Tosylation: The primary hydroxyl group at C-6 is selectively tosylated using p-toluenesulfonyl chloride in pyridine.

  • Reduction: The 6-O-tosyl group is reductively removed with lithium aluminum hydride in THF to yield the 6-deoxy sugar.

  • Hydrolysis: The glycosidic bond is cleaved by mild acid hydrolysis to afford L-mycarose.

  • Purification: The final product is purified by silica gel column chromatography.

Chemical_Synthesis_Workflow Start Starting Material (Protected L-sugar) Oxidation Oxidation at C-3 Start->Oxidation Grignard Grignard Reaction (C-3 Methylation) Oxidation->Grignard Debenzylation Removal of Benzylidene Protecting Group Grignard->Debenzylation Tosylation Selective Tosylation at C-6 Debenzylation->Tosylation Reduction Reduction of 6-O-Tosyl Group Tosylation->Reduction Hydrolysis Acid Hydrolysis Reduction->Hydrolysis Purification Purification Hydrolysis->Purification L_this compound L-Mycarose Purification->L_this compound

NMR Spectroscopic Analysis of L-Mycarose

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of carbohydrates like L-mycarose.[13][14][15]

Instrumentation and Sample Preparation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate signal dispersion.

  • The L-mycarose sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

NMR Experiments:

  • 1D ¹H NMR: Provides information on the number of protons and their chemical environment. The anomeric proton (H-1) typically resonates in a distinct region (around 4.5-5.5 ppm). Coupling constants (J-values) between adjacent protons provide information on their dihedral angles and thus the relative stereochemistry.

  • 1D ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the ring carbons are indicative of the sugar's identity and conformation.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, allowing for the tracing of connectivity within the sugar ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.[13]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is useful for confirming assignments and identifying long-range connectivities.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Data Interpretation:

The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the relative stereochemistry at each chiral center. For instance, the coupling constants between ring protons can be used to infer the axial or equatorial orientation of substituents, confirming the ribo configuration.

Atom Representative ¹³C Chemical Shift (ppm) Representative ¹H Chemical Shift (ppm)
C-1~90-105~4.5-5.5
C-2~30-40~1.5-2.5
C-3~70-80-
C-4~70-80~3.0-4.0
C-5~65-75~3.5-4.5
C-6 (CH₃)~15-25~1.0-1.5
C-3 (CH₃)~15-25~1.0-1.5

Note: These are approximate chemical shift ranges and can vary based on solvent, temperature, and anomeric configuration.[15][16][17][18]

Conclusion and Future Perspectives

The precise stereochemistry of L-mycarose is inextricably linked to its biological significance. As a key component of numerous macrolide antibiotics, its unique three-dimensional structure is fundamental to the therapeutic action of these drugs. A thorough understanding of its stereochemistry, biosynthesis, and role in molecular recognition is paramount for the development of new and improved antibiotics that can combat the growing threat of antimicrobial resistance. The exploitation of the biosynthetic pathway of L-mycarose also presents opportunities for the generation of novel macrolide analogues through metabolic engineering and synthetic biology approaches.[10][19]

Significance_Logic Stereochem Specific Stereochemistry of L-Mycarose Macrolide Incorporation into Macrolide Structure Stereochem->Macrolide RibosomeBinding High-Affinity Binding to Bacterial 50S Ribosome Macrolide->RibosomeBinding ProteinSynthInhibition Inhibition of Protein Synthesis RibosomeBinding->ProteinSynthInhibition AntibioticActivity Antibacterial Activity ProteinSynthInhibition->AntibioticActivity

References

Mycarose Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-mycarose, a 2,6-dideoxy-3-C-methyl-ribo-hexopyranose, is a deoxysugar moiety found in a variety of microbial natural products, particularly those produced by Actinobacteria. Its presence is often crucial for the biological activity of the parent molecule, which frequently includes significant antimicrobial and anticancer properties. This technical guide provides an in-depth overview of naturally occurring mycarose derivatives, focusing on their chemical diversity, biosynthesis, and pharmacological activities. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, microbiology, and oncology. It summarizes key quantitative data in tabular format, presents detailed experimental protocols for cited bioassays, and utilizes visualizations to illustrate complex biological pathways and workflows.

Introduction to this compound and its Derivatives

This compound is an uncommon deoxysugar that is a constituent of several important classes of antibiotics and antitumor agents. Its derivatives are found in complex glycosylated natural products where the sugar chain often plays a critical role in molecular recognition and biological function. The primary classes of this compound-containing natural products discussed in this guide include:

  • Aureolic Acid Antibiotics: A group of polyketide glycosides with potent antitumor activity, such as mithramycin and chromomycin (B10761888) A₃. These compounds typically feature two oligosaccharide chains attached to a tricyclic aglycone.

  • Landomycins: Angucycline antibiotics characterized by a benz[a]anthracene core and a linear oligosaccharide chain of varying length. Landomycins, such as landomycin E, exhibit strong anticancer properties.

  • Macrolide Antibiotics: Complex macrocyclic lactones with antibacterial activity. Tylosin, produced by Streptomyces fradiae, is a prominent example containing a this compound moiety.

  • Spinosyns: A family of insecticidal macrocyclic lactones produced by Saccharopolyspora spinosa. Spinosyn A, a major component of the bioinsecticide spinosad, contains a related sugar, tri-Ο-methyl-L-rhamnose, but the biosynthesis involves this compound precursors.

Biosynthesis of L-Mycarose

The biosynthesis of TDP-L-mycarose has been extensively studied, particularly in the tylosin-producing bacterium Streptomyces fradiae. The pathway begins with TDP-D-glucose and involves a series of enzymatic modifications, including deoxygenation, ketoreduction, epimerization, and C-methylation. Key enzymes in this pathway include TylK (5-epimerase) and TylC2 (4-ketoreductase).[1][2][3] The biosynthetic gene clusters, often designated as tyl or lan, provide the genetic blueprint for the production of these enzymes. Interestingly, some enzymes in the later steps of the this compound pathway exhibit relaxed substrate specificity, which opens up possibilities for combinatorial biosynthesis to generate novel antibiotic analogues.[1][3]

Mycarose_Biosynthesis cluster_0 TDP-L-Mycarose Biosynthesis Pathway TDP-D-Glucose TDP-D-Glucose Intermediate_1 Intermediate_1 TDP-D-Glucose->Intermediate_1 TylX3 (Dehydratase) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 TylC1 (Reductase) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 TylC3 (Methyltransferase) Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 TylK (Epimerase) TDP-L-Mycarose TDP-L-Mycarose Intermediate_4->TDP-L-Mycarose TylC2 (Ketoreductase)

Caption: Biosynthesis pathway of TDP-L-mycarose.

This compound-Containing Natural Products: Structures and Biological Activities

This section details the prominent classes of this compound derivatives and their associated biological activities. Quantitative data are summarized in the tables below.

Aureolic Acid Antibiotics

The aureolic acid antibiotics, including mithramycin and chromomycin A₃, are potent antitumor agents that act by binding to the minor groove of GC-rich DNA, thereby inhibiting DNA replication and transcription.[4][5][6] This interaction is often dependent on the presence of divalent cations like Mg²⁺.

Landomycins

Landomycins are angucycline antibiotics with significant anticancer activity. Landomycin E, for example, induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase cascades.[2][7][8] The length of the oligosaccharide chain, which contains D-olivose and L-rhodinose in addition to this compound derivatives, often correlates with cytotoxic potency.

Macrolide Antibiotics

Tylosin is a 16-membered macrolide antibiotic used in veterinary medicine.[9][10][11] It inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. The this compound moiety is essential for its antibacterial activity.

Spinosyns

Spinosyns are insecticidal macrolides. Spinosyn A, a key component of the insecticide spinosad, has a unique mode of action, targeting the nicotinic acetylcholine (B1216132) receptors in insects.[12][13][14][15]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound-containing natural products.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssay TypeActivity (IC₅₀/LC₅₀)Reference
MithramycinVariousCell proliferationVaries[4]
MetathramycinHCT-116 (Colon)Cytotoxicity14.6 nM
MayamycinVarious humanCytotoxicity0.15–0.33 μM
Landomycin AA549 (Lung)Cytotoxicity4.8 μM
Landomycin EJurkat (T-leukemia)Cytotoxicity2 µg/ml[2][7]
Landomycin P-WMCF-7, MDA-231 (Breast)CytotoxicityVaries[16]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicrobial StrainAssay TypeActivity (MIC)Reference
MithramycinMRSA, VREBroth microdilution0.125-0.25 μg/ml[17]
TylosinMycoplasma bovisBroth microdilution0.06 - 4 μg/ml[11]
TylosinStaphylococcus aureusBroth microdilution0.5 - >128 μg/ml[11]
LandomycinsGram-positive bacteriaNot specifiedBroad inhibition

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products.

General Isolation and Purification Protocol

The isolation of this compound glycosides from microbial fermentation broths typically involves a multi-step process:

  • Fermentation: Culturing of the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium to promote the production of the desired secondary metabolites.

  • Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) to partition the natural products from the aqueous medium.

  • Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. This often involves:

    • Normal-phase chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents like petroleum ether and ethyl acetate for elution.

    • Reversed-phase High-Performance Liquid Chromatography (HPLC): For final purification, using a C18 column with a solvent system such as a gradient of methanol (B129727) and water.

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule, including the sugar moieties.[18][19][20][21]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound.

Isolation_Workflow cluster_1 Isolation and Purification Workflow Fermentation Fermentation of Producer Strain Extraction Solvent Extraction Fermentation->Extraction Column_Chromatography Normal-Phase Column Chromatography Extraction->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation

Caption: General workflow for the isolation of this compound derivatives.

Anticancer Activity Assays

A common method to assess the cytotoxic activity of natural products against cancer cell lines is the MTT or MTS assay.

MTT/MTS Assay Protocol:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivative for a specified period (e.g., 24-72 hours).

  • MTT/MTS Addition: The MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Broth Microdilution Protocol:

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of the this compound derivative are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Landomycin E-Induced Apoptosis

Landomycin E induces apoptosis in cancer cells through a complex signaling cascade. In Jurkat T-leukemia cells, landomycin E treatment leads to the generation of reactive oxygen species (ROS).[2][7][8] The apoptotic pathway is initiated by the activation of caspase-10, which subsequently activates the effector caspase-7.[2][7] Activated caspase-7 is responsible for the cleavage of key cellular proteins such as PARP-1 and DFF45, leading to DNA fragmentation.[2][7] Additionally, landomycin E triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which contributes to caspase-independent cell death.[2][7]

LandomycinE_Apoptosis cluster_2 Landomycin E-Induced Apoptosis Pathway Landomycin_E Landomycin E ROS Reactive Oxygen Species (ROS) Landomycin_E->ROS Caspase10 Procaspase-10 -> Caspase-10 Landomycin_E->Caspase10 AIF Mitochondria -> AIF Landomycin_E->AIF Caspase7 Procaspase-7 -> Caspase-7 ROS->Caspase7 Caspase10->Caspase7 PARP_DFF45 PARP-1 & DFF45 Cleavage Caspase7->PARP_DFF45 Apoptosis Apoptosis PARP_DFF45->Apoptosis AIF->Apoptosis Aureolic_Acid_MoA cluster_3 Mechanism of Action of Aureolic Acid Antibiotics Mithramycin Mithramycin Dimer + Mg²⁺ DNA GC-rich DNA Minor Groove Mithramycin->DNA Binds to Transcription_Inhibition Inhibition of Transcription DNA->Transcription_Inhibition Leads to Sp1 Sp1 Transcription Factor Sp1->DNA Binding blocked by Mithramycin-DNA complex

References

An In-depth Technical Guide to the Enzymatic Steps in TDP-L-Mycarose Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway for the biosynthesis of TDP-L-mycarose, a crucial deoxy-sugar component of several clinically important antibiotics, including tylosin (B1662201). This document details the individual enzymatic steps, provides available quantitative data, outlines experimental protocols for the synthesis and analysis of pathway intermediates, and presents visual diagrams of the biochemical cascade and associated experimental workflows.

Introduction to TDP-L-Mycarose Biosynthesis

L-mycarose is a 2,6-dideoxy-3-C-methyl-L-ribo-hexose that plays a significant role in the biological activity of macrolide antibiotics produced by Streptomyces fradiae and other actinomycetes.[1][2] Its biosynthesis is a complex, multi-step enzymatic process that begins with the common precursor D-glucose-1-phosphate and thymidine (B127349) triphosphate (TTP). The pathway involves a series of oxidation, reduction, epimerization, and methylation reactions catalyzed by a dedicated set of enzymes. Understanding this pathway is critical for endeavors in synthetic biology and glycoengineering aimed at producing novel antibiotic derivatives with improved therapeutic properties.

The Enzymatic Cascade of TDP-L-Mycarose Formation

The biosynthesis of TDP-L-mycarose from TDP-D-glucose proceeds through a series of six enzymatic reactions catalyzed by the "Tyl" enzymes, encoded within the tylosin biosynthetic gene cluster in S. fradiae.[3][4] The pathway can also be reconstituted using homologous enzymes from other species, such as the "Rfb" enzymes.[3][5]

The key enzymatic steps are outlined below:

  • Formation of TDP-D-glucose: The pathway initiates with the formation of TDP-D-glucose from glucose-1-phosphate and TTP, a reaction catalyzed by TDP-D-glucose synthase (TylA1 or RfbA).[3]

  • Dehydration at C4 and C6: TDP-D-glucose 4,6-dehydratase (TylA2 or RfbB) then converts TDP-D-glucose into TDP-4-keto-6-deoxy-D-glucose.[3][6] This intermediate is a crucial branch point for the biosynthesis of many deoxysugars.

  • Deoxygenation at C2: The enzyme TylX3 , a 2-dehydrase, catalyzes the removal of the hydroxyl group at the C2 position, yielding TDP-4-keto-2,6-dideoxy-D-glucose.[3]

  • Reduction at C3: This is followed by the reduction of the 3-keto group by TylC1 , a 3-reductase, to form TDP-4-keto-2,6-dideoxy-D-glucose with an equatorial hydroxyl group at C3.[7]

  • C-methylation at C3: The enzyme TylC3 , an S-adenosyl-L-methionine (SAM)-dependent C-methyltransferase, then adds a methyl group at the C3 position.[3][4] The stringent substrate specificity of TylC3 is a key determinant for the pathway proceeding towards L-mycarose.[4][8]

  • Epimerization at C5: TylK acts as a 5-epimerase, converting the D-glucose configuration to the L-glucose configuration.[3][4]

  • Reduction at C4: The final step is the NADPH-dependent reduction of the 4-keto group by TylC2 , a 4-reductase, to yield the final product, TDP-L-mycarose.[3][4]

Quantitative Data on Pathway Enzymes

While the functions of the enzymes in the TDP-L-mycarose pathway have been elucidated, detailed kinetic parameters for each specific "Tyl" enzyme are not extensively reported in the available literature. The following table summarizes the available quantitative data.

EnzymeGene NameSubstrate(s)ProductCofactor(s)Optimal pHOptimal Temp. (°C)Kmkcat
TDP-D-glucose synthaseTylA1 / RfbAGlucose-1-phosphate, TTPTDP-D-glucose, PPiMg2+~7.530-37Data not availableData not available
TDP-D-glucose 4,6-dehydrataseTylA2 / RfbBTDP-D-glucoseTDP-4-keto-6-deoxy-D-glucoseNAD+~7.537Data not availableData not available
2-DehydraseTylX3TDP-4-keto-6-deoxy-D-glucoseTDP-4-keto-2,6-dideoxy-D-glucose-~7.525Data not availableData not available
3-ReductaseTylC1TDP-4-keto-2,6-dideoxy-D-glucoseTDP-4-keto-2,6-dideoxy-D-glucose (C3-OH)NADPH~7.525Data not availableData not available
C-MethyltransferaseTylC3TDP-4-keto-2,6-dideoxy-D-glucose (C3-OH)TDP-3-methyl-4-keto-2,6-dideoxy-D-glucoseSAM~7.5Room Temp.Data not availableData not available
5-EpimeraseTylKTDP-3-methyl-4-keto-2,6-dideoxy-D-glucoseTDP-3-methyl-4-keto-2,6-dideoxy-L-glucose-~7.5Room Temp.Data not availableData not available
4-ReductaseTylC2TDP-3-methyl-4-keto-2,6-dideoxy-L-glucoseTDP-L-mycaroseNADPH~7.5Room Temp.Data not availableData not available

Note: The reaction conditions listed are based on successful in vitro reconstitution experiments. Specific optimal conditions and kinetic parameters for each purified Tyl enzyme require further detailed characterization.

Experimental Protocols

One-Pot Enzymatic Synthesis of TDP-L-mycarose

This protocol describes a two-stage, one-pot enzymatic synthesis of TDP-L-mycarose starting from thymidine and glucose-1-phosphate.[3][5]

Stage 1: Synthesis of TDP-D-glucose

  • Prepare a reaction mixture containing:

    • Thymidine (3 mM)

    • Phosphoenolpyruvate (PEP) (12 mM)

    • ATP (0.5 mM)

    • MgCl2 (10 mM)

    • Thymidine kinase (TK) (75 µM)

    • Thymidylate kinase (TMK) (75 µM)

    • Nucleoside diphosphate (B83284) kinase (NDK) (75 µM)

    • Pyruvate kinase (PK) (75 µM)

    • in 50 mM Tris-HCl buffer (pH 7.5).

  • Incubate the mixture at 37°C for 10 minutes to generate TTP.

  • Remove the enzymes by ultrafiltration (e.g., using a YM-10 membrane).

  • To the filtrate, add:

    • Glucose-1-phosphate (3 mM)

    • TDP-D-glucose synthase (RfbA) (57 µM).

  • Incubate at 30°C for 30 minutes to produce TDP-D-glucose.

Stage 2: Conversion to TDP-L-mycarose

  • To the reaction mixture from Stage 1, add TDP-D-glucose 4,6-dehydratase (RfbB) (28 µM).

  • Incubate at 37°C for 1 hour.[3]

  • Add the following mycarose biosynthetic enzymes to the mixture:

    • TylX3 (30 µM)

    • TylC1 (30 µM)

    • TylC3 (30 µM)

    • TylK (30 µM)

    • TylC2 (30 µM).

  • Supplement the reaction with:

    • NADPH (6 mM)

    • S-adenosyl-L-methionine (SAM) (3 mM).

  • Incubate the final reaction mixture at room temperature for 1 hour.[3]

Purification and Analysis of TDP-L-mycarose

Purification:

  • The final product can be purified by Fast Protein Liquid Chromatography (FPLC) using a MonoQ anion exchange column.[3]

  • Elute with a linear gradient of ammonium (B1175870) bicarbonate buffer (e.g., 0 to 280 mM, pH 7.0).[3]

  • Desalt the purified fractions using a gel filtration column (e.g., Sephadex G-10) with water as the eluent.[3]

Analysis:

  • Monitor the progress of the reaction and the purity of the final product using High-Performance Liquid Chromatography (HPLC).[3][4]

  • A common method involves using a C18 reverse-phase column.

  • Elute the TDP-sugars using a gradient of a suitable buffer, such as ammonium acetate.[3]

  • Monitor the elution profile by UV absorbance at 267 nm.[7]

  • Confirm the identity of the product by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Visualizing the Pathway and Workflows

Enzymatic Pathway of TDP-L-Mycarose Biosynthesis

TDP_L_Mycarose_Biosynthesis cluster_start Starting Materials Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose TylA1/ RfbA TTP TTP TTP->TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA2/ RfbB TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose TylX3 TDP-4-keto-2,6-dideoxy-D-glucose_C3OH TDP-4-keto-2,6-dideoxy- D-glucose (C3-OH) TDP-4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose_C3OH TylC1 TDP-3-methyl-4-keto-2,6-dideoxy-D-glucose TDP-3-methyl-4-keto- 2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose_C3OH->TDP-3-methyl-4-keto-2,6-dideoxy-D-glucose TylC3 TDP-3-methyl-4-keto-2,6-dideoxy-L-glucose TDP-3-methyl-4-keto- 2,6-dideoxy-L-glucose TDP-3-methyl-4-keto-2,6-dideoxy-D-glucose->TDP-3-methyl-4-keto-2,6-dideoxy-L-glucose TylK TDP-L-mycarose TDP-L-mycarose TDP-3-methyl-4-keto-2,6-dideoxy-L-glucose->TDP-L-mycarose TylC2

Caption: The enzymatic pathway for the biosynthesis of TDP-L-mycarose.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Recombinant Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Assay_Setup Enzyme Assay Setup (Substrate, Cofactors, Buffer) Protein_Purification->Assay_Setup Incubation Incubation (Controlled Time and Temperature) Assay_Setup->Incubation Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching HPLC_Analysis HPLC Analysis of Substrate and Product Reaction_Quenching->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Rate Calculation) HPLC_Analysis->Data_Analysis Kinetic_Parameters Determination of Kinetic Parameters (Km, kcat) Data_Analysis->Kinetic_Parameters

Caption: A general experimental workflow for the characterization of a TDP-L-mycarose biosynthetic enzyme.

Conclusion

The enzymatic pathway to TDP-L-mycarose is a well-orchestrated series of reactions that provides a fascinating example of nature's synthetic capabilities. The elucidation of this pathway not only deepens our understanding of secondary metabolism but also opens up exciting possibilities for the chemoenzymatic synthesis of novel glycosylated natural products. Further detailed kinetic characterization of the individual enzymes will be invaluable for optimizing these synthetic strategies and for the rational design of new bioactive compounds. This guide serves as a foundational resource for researchers aiming to explore and harness the potential of this intricate biosynthetic machinery.

References

An In-depth Technical Guide to the Core Enzymes of the Mycarose Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the biosynthesis of TDP-L-mycarose, a deoxyhexose sugar found in various important antibiotics. This document details the enzymatic cascade responsible for its formation, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The Mycarose Biosynthetic Pathway: An Overview

The biosynthesis of TDP-L-mycarose begins with the precursor TDP-D-glucose and proceeds through a series of six enzymatic reactions catalyzed by enzymes originating from the tylosin (B1662201) biosynthetic gene cluster of Streptomyces fradiae. These enzymes sequentially modify the glucose scaffold to yield the final product, TDP-L-mycarose. The key enzymes in this pathway are:

  • TylA2 : A TDP-D-glucose 4,6-dehydratase that initiates the pathway.

  • TylX3 : A 2-dehydrase that performs the second step.

  • TylC1 : A 3-reductase responsible for the third modification.

  • TylC3 : A C-methyltransferase that adds a methyl group at the C-3 position.

  • TylK : A 5-epimerase that alters the stereochemistry at the C-5 position.

  • TylC2 : A 4-ketoreductase that completes the synthesis.

The entire pathway can be visualized as a sequential enzymatic assembly line, as depicted in the following diagram.

Mycarose_Biosynthesis_Pathway cluster_pathway TDP-L-mycarose Biosynthetic Pathway TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 (4,6-dehydratase) TDP-2,4-diketo-6-deoxy-D-glucose TDP-2,4-diketo-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-2,4-diketo-6-deoxy-D-glucose TylX3 (2-dehydrase) TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-2,4-diketo-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose TylC1 (3-reductase) TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose TylC3 (C-methyltransferase) TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose->TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose TylK (5-epimerase) TDP-L-mycarose TDP-L-mycarose TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose->TDP-L-mycarose TylC2 (4-ketoreductase)

This compound biosynthetic pathway overview.

Quantitative Data Summary of Key Enzymes

The following table summarizes the available quantitative data for the key enzymes in the this compound biosynthetic pathway. This information is crucial for understanding the efficiency and substrate preferences of each enzyme.

EnzymeEC NumberSubstrate(s)Product(s)Cofactor(s)Kinetic ParametersSource(s)
TylA2 4.2.1.46TDP-D-glucoseTDP-4-keto-6-deoxy-D-glucoseNAD+Data not available[1]
TylX3 -TDP-4-keto-6-deoxy-D-glucoseTDP-2,4-diketo-6-deoxy-D-glucose-Data not available[1]
TylC1 -TDP-2,4-diketo-6-deoxy-D-glucoseTDP-4-keto-2,6-dideoxy-D-glucoseNADPHData not available[1]
TylC3 2.1.1.-TDP-4-keto-2,6-dideoxy-D-glucoseTDP-4-keto-3-methyl-2,6-dideoxy-D-glucoseS-adenosyl-L-methionine (SAM)Turnover rate: 1.4 ± 0.1 min⁻¹
TylK 5.1.3.-TDP-4-keto-3-methyl-2,6-dideoxy-D-glucoseTDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnose-Exhibits relaxed substrate specificity[2]
TylC2 1.1.1.-TDP-4-keto-3-methyl-2,6-dideoxy-L-rhamnoseTDP-L-mycaroseNADPHExhibits relaxed substrate specificity[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the this compound biosynthetic pathway, based on published literature.

General Workflow for Enzyme Production and Characterization

The overall process for obtaining and characterizing the this compound biosynthetic enzymes typically follows the workflow illustrated below.

Experimental_Workflow cluster_workflow Enzyme Production and Characterization Workflow Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Transformation into E. coli Cell Lysis Cell Lysis Protein Expression->Cell Lysis Sonication/French Press Protein Purification Protein Purification Cell Lysis->Protein Purification Affinity Chromatography (e.g., Ni-NTA) Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Spectrophotometry/HPLC Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Data processing

General experimental workflow.
Protein Expression and Purification of TylC3 (C-methyltransferase)

Expression:

  • The gene encoding TylC3 is cloned into a suitable expression vector, such as pET, containing an N-terminal His-tag.

  • The resulting plasmid is transformed into E. coli BL21(DE3) cells.

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

  • The overnight culture is used to inoculate a larger volume of LB medium.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • The culture is then incubated for an additional 16-20 hours at a reduced temperature, such as 18°C, with shaking.

Purification:

  • Cells are harvested by centrifugation at 4,000 g for 20 minutes at 4°C.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation at 15,000 g for 30 minutes at 4°C.

  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

  • The His-tagged TylC3 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assay for TylC3 (C-methyltransferase)

Reaction Mixture:

  • 50 mM Tris-HCl, pH 8.0

  • 1 mM TDP-4-keto-2,6-dideoxy-D-glucose (substrate)

  • 2 mM S-adenosyl-L-methionine (SAM) (cofactor)

  • 5 µM purified TylC3 enzyme

Procedure:

  • The reaction components are combined in a total volume of 100 µL.

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

  • The reaction is quenched by the addition of an equal volume of methanol (B129727) or by heating.

  • The reaction mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the formation of the product, TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose.

Expression, Purification, and Assay Protocols for Other this compound Biosynthetic Enzymes

Detailed protocols for TylA2, TylX3, TylC1, TylK, and TylC2 can be found in the supplementary information of the publication by Chen et al. (2006) concerning the one-pot enzymatic synthesis of TDP-L-mycarose.[1] The general principles of expression and purification are similar to those described for TylC3, involving His-tag affinity chromatography.

The enzyme assays for the remaining enzymes are typically coupled assays where the product of one reaction serves as the substrate for the next. The final product, TDP-L-mycarose, can be detected and quantified by HPLC. For the reductase enzymes, TylC1 and TylC2, the consumption of the NADPH cofactor can be monitored spectrophotometrically at 340 nm.

One-Pot Enzymatic Synthesis of TDP-L-mycarose

A highly efficient method for the synthesis of TDP-L-mycarose has been developed, which combines the enzymes from the this compound biosynthetic pathway with enzymes from E. coli or S. typhi for the generation of the initial precursor, TDP-D-glucose, from simple starting materials.[1] This "one-pot" synthesis demonstrates the robust and coordinated action of these enzymes.

One_Pot_Synthesis cluster_onepot One-Pot Synthesis of TDP-L-mycarose cluster_precursor TDP-D-Glucose Synthesis cluster_this compound This compound Pathway Glucose-1-phosphate Glucose-1-phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-phosphate->TDP-D-Glucose RfbA (TDP-glucose synthetase) TDP-L-mycarose TDP-L-mycarose TDP-D-Glucose->TDP-L-mycarose TylA2, TylX3, TylC1, TylC3, TylK, TylC2 Thymidine Thymidine TMP TMP Thymidine->TMP TK (Thymidine kinase) TDP TDP TMP->TDP TMK (Thymidylate kinase) TTP TTP TDP->TTP NDK (Nucleoside diphosphate (B83284) kinase) TTP->TDP-D-Glucose

Logical diagram of the one-pot synthesis.

This innovative approach streamlines the production of TDP-L-mycarose, making it more accessible for applications in drug development, particularly for the glycosylation of macrolide antibiotics.

Conclusion

The enzymatic machinery of the this compound biosynthetic pathway represents a fascinating example of nature's chemical ingenuity. A thorough understanding of the key enzymes, their quantitative properties, and the experimental methods for their study is paramount for researchers in natural product biosynthesis and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and exploitation of this pathway for the generation of novel bioactive compounds.

References

The Genetic Architecture of Mycarose Production in Actinomycetes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

L-mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a crucial deoxysugar moiety found in numerous secondary metabolites produced by actinomycetes, most notably the macrolide antibiotic tylosin (B1662201) synthesized by Streptomyces fradiae. The presence and structure of such sugar components are often critical for the biological activity of the parent molecule, influencing its target binding, pharmacokinetic properties, and overall efficacy. Understanding the genetic basis of mycarose biosynthesis is therefore paramount for the rational design and engineering of novel, more effective therapeutics through glycoengineering and synthetic biology approaches. This in-depth technical guide delineates the core genetic and biochemical principles governing this compound production in actinomycetes, with a primary focus on the well-characterized tylosin biosynthetic pathway in S. fradiae. It provides a comprehensive overview of the biosynthetic gene cluster, the enzymatic cascade, regulatory networks, and detailed experimental protocols for the genetic manipulation of this pathway.

The this compound Biosynthetic Gene Cluster in Streptomyces fradiae

The biosynthesis of L-mycarose is encoded by a set of genes, primarily located within the tylosin biosynthetic gene cluster in S. fradiae. These genes, designated as tylC and tylK, are responsible for the enzymatic conversion of the primary metabolite TDP-D-glucose into the activated sugar nucleotide TDP-L-mycarose. The organization of these genes is complex, with some being clustered together while others are found in distant regions of the genome.

A key feature of the this compound gene cluster is its dispersed nature. While a set of five tylC genes is located in the tylCK region of the tylosin cluster, a crucial gene, tylCVI, is located approximately 50 kb away, on the other side of the polyketide synthase gene complex (tylG).[1][2] This separation suggests the possibility of differential regulation and provides opportunities for independent genetic manipulation. The arrangement of the genes within the main 'this compound cluster' is suggestive of their expression as two short, divergently transcribed operons, which may be co-regulated.[1][2]

The Biosynthetic Pathway of TDP-L-mycarose

The enzymatic pathway for the biosynthesis of TDP-L-mycarose from TDP-D-glucose involves a series of six key enzymatic reactions. The pathway has been successfully reconstituted in vitro, confirming the function of the involved enzymes.

The key enzymatic steps are as follows:

  • 4,6-Dehydration: The pathway initiates with the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, catalyzed by a 4,6-dehydratase.

  • 2-Dehydration: This is followed by a 2-dehydration step to yield TDP-2,4-diketo-6-deoxy-D-glucose.

  • 3-Ketoreduction: A 3-ketoreductase then reduces the keto group at the C-3 position.

  • C-3 Methylation: A crucial step is the methylation at the C-3 position, catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase, TylC3. This enzyme exhibits stringent substrate specificity, which is critical for ensuring the production of TDP-L-mycarose as the sole product of the pathway.[3][4][5][6]

  • C-5 Epimerization: The C-5 epimerase, TylK, then catalyzes the epimerization at the C-5 position.[3][4][5]

  • C-4 Ketoreduction: The final step is the reduction of the 4-keto group by the 4-ketoreductase, TylC2, to yield the final product, TDP-L-mycarose.[3][4][5]

Interestingly, both TylK and TylC2 have been shown to exhibit relaxed substrate specificity.[3][4][5] However, the high fidelity of the overall pathway is maintained by the absolute substrate specificity of the methyltransferase TylC3, which acts at an earlier step.[3][4][5] This highlights a key control point in the biosynthesis of this compound.

This compound Biosynthetic Pathway Diagram

Mycarose_Biosynthesis TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 4,6-Dehydratase Intermediate2 TDP-2,4-diketo-6-deoxy-D-glucose Intermediate1->Intermediate2 2-Dehydratase Intermediate3 TDP-3-keto-2,6-dideoxy-D-glucose Intermediate2->Intermediate3 3-Ketoreductase Intermediate4 TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose Intermediate3->Intermediate4 TylC3 (C-3 Methyltransferase) Intermediate5 TDP-4-keto-2,6-dideoxy-3-C-methyl-L-glucose Intermediate4->Intermediate5 TylK (C-5 Epimerase) TDP_L_this compound TDP-L-mycarose Intermediate5->TDP_L_this compound TylC2 (C-4 Ketoreductase)

Caption: The enzymatic cascade for the biosynthesis of TDP-L-mycarose.

Quantitative Data on this compound Biosynthesis

Precise quantitative data is essential for metabolic engineering and synthetic biology efforts. The following tables summarize available quantitative information on the enzymes and production levels related to this compound biosynthesis.

Table 1: Enzyme Concentrations for In Vitro Reconstitution of TDP-L-mycarose

EnzymeConcentration (µM)
TylX3 (2-dehydrase)30
TylC1 (3-reductase)30
TylC3 (methyltransferase)30
TylK (epimerase)30
TylC2 (reductase)30
Data from a one-pot enzymatic synthesis study. The final yield of TDP-L-mycarose was estimated to be 16% based on HPLC analysis.[7]

Table 2: Impact of Gene Disruption on Tylosin Production in S. fradiae

Gene DisruptedEffect on Tylosin ProductionReference
tylCVIAbolished this compound biosynthesis[1][2]
tylUReduced tylosin yields by approximately 80%

Regulatory Network of this compound Biosynthesis

The production of this compound is tightly regulated as part of the overall regulation of tylosin biosynthesis. This regulation occurs at the transcriptional level and involves a complex interplay of pathway-specific activators and repressors. The tyl gene cluster in S. fradiae contains a rich collection of regulatory genes, including tylP, tylQ, tylR, tylS, tylT, and tylU.

A key activator in this network is TylR , which controls the expression of most of the tyl biosynthetic genes, including those for the synthesis and attachment of all three sugars of tylosin. The expression of tylR itself is regulated by the interplay between a repressor, TylQ , and an activator, TylS , which belongs to the Streptomyces antibiotic regulatory protein (SARP) family. Furthermore, the activity of TylS is modulated by a "helper" protein, TylU . Disruption of tylU leads to a significant reduction in TylR levels and a corresponding decrease in tylosin production.

At a higher level of regulation, a γ-butyrolactone signaling system is involved. The gene product TylP is a receptor for a γ-butyrolactone-like signaling molecule. In the absence of its ligand, TylP acts as a repressor, binding to the promoter regions of tylQ and tylS, thereby controlling the entire downstream biosynthetic cascade. The binding of the signaling molecule to TylP presumably alleviates this repression, allowing for the initiation of tylosin (and thus this compound) biosynthesis.

Regulatory Cascade for this compound Gene Expression

Regulatory_Cascade cluster_regulators Regulatory Proteins cluster_genes Target Genes GBL γ-butyrolactone signaling molecule TylP TylP (Receptor/Repressor) GBL->TylP binds to tylS_promoter tylS promoter TylP->tylS_promoter represses tylQ_promoter tylQ promoter TylP->tylQ_promoter represses TylQ TylQ (Repressor) tylR_promoter tylR promoter TylQ->tylR_promoter represses TylS TylS (Activator) TylS->tylR_promoter activates TylU TylU (Helper Protein) TylU->TylS assists TylR TylR (Master Activator) mycarose_genes This compound Biosynthesis Genes (tylC, tylK) TylR->mycarose_genes activates tylS_promoter->TylS expresses tylQ_promoter->TylQ expresses tylR_promoter->TylR expresses

Caption: The regulatory cascade controlling this compound gene expression.

Experimental Protocols

The genetic manipulation of Streptomyces is a powerful tool for studying and engineering this compound biosynthesis. The following sections provide an overview of key experimental methodologies.

Protocol 1: Targeted Gene Disruption in Streptomyces fradiae using PCR-Targeting

This protocol outlines the general steps for creating a targeted gene knockout of a this compound biosynthetic gene (e.g., tylCVI) in S. fradiae using the widely adopted PCR-targeting method.

I. Preparation of the Disruption Cassette:

  • Primer Design: Design long primers (typically ~70-80 nucleotides) for PCR. These primers will have a 3' end that anneals to a template plasmid carrying an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, apr), and a 5' end with homology to the regions immediately flanking the target gene to be deleted in the S. fradiae genome.

  • PCR Amplification: Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the homology arms.

  • Purification: Purify the PCR product to remove primers, dNTPs, and polymerase.

II. Recombineering in E. coli:

  • Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli cells carrying a plasmid that expresses the λ-Red recombinase system (e.g., pIJ790). These cells should also harbor a cosmid containing the target region of the S. fradiae genome.

  • Electroporation: Electroporate the purified PCR disruption cassette into the prepared electrocompetent E. coli cells.

  • Selection and Verification: Select for transformants on media containing the appropriate antibiotic for the disruption cassette. Verify the correct replacement of the target gene with the resistance cassette in the cosmid by PCR and restriction digestion analysis.

III. Conjugal Transfer to Streptomyces fradiae:

  • Mobilization: Introduce the recombinant cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) suitable for conjugation with Streptomyces.

  • Conjugation: Perform intergeneric conjugation between the E. coli donor strain and S. fradiae spores on a suitable agar (B569324) medium (e.g., SFM).

  • Selection of Exconjugants: Overlay the conjugation plates with an antibiotic to select for S. fradiae exconjugants that have received the cosmid.

  • Screening for Double Crossovers: Screen the exconjugants for the desired double-crossover event (gene replacement) by replica plating to identify colonies that have lost the vector backbone marker (if applicable) and have the desired antibiotic resistance profile.

  • Confirmation: Confirm the gene knockout in the S. fradiae mutant by PCR and Southern blot analysis.

Experimental Workflow for Gene Disruption

Gene_Disruption_Workflow cluster_cassette Disruption Cassette Preparation cluster_ecoli Recombineering in E. coli cluster_strepto Transfer to S. fradiae primer_design Design Long Primers pcr PCR Amplification of Resistance Cassette primer_design->pcr purification Purify PCR Product pcr->purification electroporation Electroporate Cassette purification->electroporation ecoli_prep Prepare Electrocompetent E. coli (with λ-Red & cosmid) ecoli_prep->electroporation ecoli_selection Select & Verify Recombinant Cosmid electroporation->ecoli_selection conjugation_prep Introduce Cosmid into Donor E. coli ecoli_selection->conjugation_prep conjugation Conjugate with S. fradiae conjugation_prep->conjugation strepto_selection Select Exconjugants conjugation->strepto_selection screening Screen for Double Crossover strepto_selection->screening confirmation Confirm Knockout Mutant screening->confirmation

References

The Decisive Role of the Mycarose Moiety in Macrolide Antibiotic Binding and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Macrolide antibiotics represent a cornerstone in the treatment of bacterial infections, primarily by inhibiting protein synthesis through binding to the bacterial ribosome. The intricate interactions between these drugs and their ribosomal target are dictated by their complex chemical structures. This technical guide delves into the critical contribution of a specific sugar residue, the mycarose moiety, to the binding affinity and mechanism of action of 16-membered macrolide antibiotics. Through a comprehensive review of structural and biochemical data, we elucidate the precise role of this compound in enhancing ribosomal binding, inhibiting peptidyl transferase activity, and ultimately, defining the antibacterial potency of this important class of molecules. This paper will present quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to provide a thorough resource for researchers in infectious disease and drug development.

Introduction

Macrolide antibiotics exert their bacteriostatic or bactericidal effects by targeting the 50S ribosomal subunit, thereby obstructing the passage of the nascent polypeptide chain through the exit tunnel and inhibiting protein synthesis.[1][2] The macrolide family is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] While 14- and 15-membered macrolides, such as erythromycin (B1671065) and azithromycin, are widely used, 16-membered macrolides, including carbomycin, spiramycin (B21755), and tylosin (B1662201), possess unique structural features that confer distinct mechanisms of action.[3]

A key distinguishing feature of many potent 16-membered macrolides is the presence of a disaccharide at the C5 position of the lactone ring, which is composed of mycaminose (B1220238) and this compound.[3][4] This guide focuses on the specific contributions of the terminal this compound moiety to the interaction of these antibiotics with the bacterial ribosome.

The this compound Moiety: A Key Player in Ribosomal Binding

Structural and functional studies have revealed that the this compound-containing disaccharide side chain plays a pivotal role in the high-affinity binding and inhibitory activity of 16-membered macrolides.

Positioning within the Ribosomal Exit Tunnel

X-ray crystallography and cryo-electron microscopy (cryo-EM) studies have provided high-resolution snapshots of macrolides bound to the bacterial ribosome.[5][6] These studies demonstrate that the disaccharide, with the this compound moiety at its terminus, extends from the macrolactone ring towards the peptidyl transferase center (PTC) at the upper part of the nascent peptide exit tunnel (NPET).[1][7] This strategic positioning allows the this compound to make critical contacts with specific nucleotides of the 23S ribosomal RNA (rRNA).

Specific Interactions with 23S rRNA

The this compound moiety is situated in close proximity to the conserved nucleotide U2506 in the central loop of domain V of the 23S rRNA.[3] This interaction is crucial for the ability of these macrolides to inhibit the peptidyl transferase reaction, a key step in protein synthesis.[3] In contrast, macrolides lacking this disaccharide, such as the 14-membered erythromycin, do not significantly affect this particular ribosomal function.[3] The presence of the this compound is directly correlated with the inhibition of peptide bond formation.[3]

Furthermore, the disaccharide chain, including the this compound, contributes to narrowing the upper rim of the NPET, physically obstructing the passage of the growing polypeptide chain.[1] Some 16-membered macrolides, like tylosin, possess an additional mycinose (B1239270) sugar that interacts with hairpin 35 in domain II of the 23S rRNA, further enhancing their binding affinity.[1][3]

Quantitative Analysis of this compound Contribution to Binding Affinity

The impact of the this compound moiety on the binding of macrolides to the ribosome can be quantified through various biochemical assays. The following table summarizes key binding affinity data for macrolides with and without the this compound or related sugar moieties. A lower dissociation constant (Kd) or inhibition constant (Ki) indicates a higher binding affinity.

MacrolideClassThis compound/Related MoietyTargetAssay TypeBinding Affinity (Kd/Ki/IC50)Reference
Tylosin16-memberedPresent (as part of a disaccharide)E. coli RibosomesNot SpecifiedHigh[3]
Spiramycin16-memberedPresent (as part of a disaccharide)E. coli RibosomesNot SpecifiedHigh[3]
Carbomycin16-memberedPresent (as part of a disaccharide)E. coli RibosomesNot SpecifiedHigh[3]
Desmycosin16-memberedAbsentE. coli RibosomesNot SpecifiedLower[3]
Erythromycin14-memberedAbsentE. coli RibosomesNot SpecifiedLower (relative to PTC inhibition)[3]
TelithromycinKetolide (14-membered)AbsentWild-type RibosomesIn vitro binding10-fold > Erythromycin A[8]
Clarithromycin (B1669154)14-memberedAbsentWild-type RibosomesIn vitro binding6-fold < Telithromycin[8]

Experimental Protocols

The elucidation of the this compound moiety's role in macrolide binding has been made possible through a combination of structural biology and biochemical techniques.

X-ray Crystallography of Macrolide-Ribosome Complexes

This technique provides atomic-level detail of the interactions between a macrolide and the ribosome.

Methodology:

  • Ribosome Purification: Large quantities of highly pure and active 50S ribosomal subunits are isolated from bacterial cultures (e.g., Deinococcus radiodurans, Haloarcula marismortui).[5][6]

  • Complex Formation: The purified 50S subunits are incubated with a molar excess of the macrolide antibiotic to ensure complete binding.

  • Crystallization: The macrolide-ribosome complex is crystallized by vapor diffusion, where a drop containing the complex is equilibrated against a reservoir solution with a high concentration of precipitants.

  • Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.[6] Diffraction data are collected on a detector.[6]

  • Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the ribosome and the macrolide are built and refined.[6]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful tool for determining the structures of large and flexible macromolecular complexes like the ribosome.

Methodology:

  • Sample Preparation: A purified solution of the macrolide-ribosome complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual ribosome particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the macrolide-ribosome complex.[9]

  • Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map to visualize the interactions between the macrolide and the ribosome.

Fluorescence Polarization (FP) Binding Assay

FP assays are used to measure the binding affinity of macrolides to the ribosome in solution.

Methodology:

  • Fluorescent Labeling: A macrolide derivative is labeled with a fluorescent probe (e.g., BODIPY).

  • Binding Reaction: A constant concentration of the fluorescently labeled macrolide is incubated with increasing concentrations of purified ribosomes in a suitable binding buffer.[10]

  • FP Measurement: The fluorescence polarization of the sample is measured. When the labeled macrolide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the large ribosome, its tumbling is slowed, leading to an increase in polarization.

  • Data Analysis: The change in fluorescence polarization is plotted against the ribosome concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[10] Competition assays can also be performed where an unlabeled macrolide is used to displace the fluorescently labeled one, allowing for the determination of the unlabeled compound's binding affinity.[10]

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of the this compound moiety's contribution to macrolide binding.

Mycarose_Binding_Mechanism cluster_macrolide 16-Membered Macrolide cluster_ribosome 50S Ribosomal Subunit Macrolactone Macrolactone Ring NPET Nascent Peptide Exit Tunnel (NPET) Macrolactone->NPET Binds within NPET Disaccharide Mycaminose-Mycarose Disaccharide PTC Peptidyl Transferase Center (PTC) Disaccharide->PTC Extends towards PTC This compound This compound Moiety This compound->PTC Inhibits Peptidyl Transferase Reaction U2506 U2506 This compound->U2506 Interacts with rRNA_V Domain V (23S rRNA)

Caption: Interaction of a 16-membered macrolide with the 50S ribosomal subunit.

Experimental_Workflow_Structure cluster_purification Sample Preparation cluster_structure_determination Structure Determination Purify_Ribosome Purify 50S Ribosomal Subunits Incubate_Macrolide Incubate with Macrolide Purify_Ribosome->Incubate_Macrolide Crystallize Crystallize Complex (X-ray) Incubate_Macrolide->Crystallize Vitrify Vitrify Sample (Cryo-EM) Incubate_Macrolide->Vitrify Data_Collection Data Collection (X-ray or Cryo-EM) Crystallize->Data_Collection Vitrify->Data_Collection Structure_Solution 3D Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: Workflow for structural analysis of macrolide-ribosome complexes.

Binding_Affinity_Workflow cluster_assay_prep Assay Preparation cluster_measurement Measurement and Analysis Label_Macrolide Fluorescently Label Macrolide Incubate Incubate Labeled Macrolide with Ribosomes Label_Macrolide->Incubate Prepare_Ribosomes Prepare Serial Dilutions of Ribosomes Prepare_Ribosomes->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Analyze Data to Determine Kd Measure_FP->Analyze_Data

Caption: Workflow for determining binding affinity using Fluorescence Polarization.

Conclusion and Future Directions

The this compound moiety is an indispensable component for the high-potency inhibition of bacterial protein synthesis by a significant class of 16-membered macrolides. Its strategic placement within the ribosomal exit tunnel allows for specific interactions with the 23S rRNA, leading to the direct inhibition of the peptidyl transferase center and enhanced binding affinity. A thorough understanding of these structure-activity relationships, supported by robust quantitative data and detailed molecular structures, is paramount for the rational design of novel macrolide antibiotics that can overcome existing resistance mechanisms.

Future research should focus on the synthesis and evaluation of novel macrolide analogues with modified this compound moieties to further probe the specific requirements for optimal ribosomal binding and inhibitory activity.[11][12] Additionally, exploring the role of the this compound in the context of different bacterial species and resistance profiles will be crucial for the development of next-generation macrolides with broader clinical utility. The continued application of high-resolution structural techniques and sensitive biophysical assays will undoubtedly accelerate these efforts.

References

Foundational Research on Mycarose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose is a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, an unusual sugar moiety found in a variety of clinically significant macrolide antibiotics, including tylosin (B1662201) and erythromycin.[1] The unique structure of this compound is crucial for the biological activity of these antibiotics. A thorough understanding of its metabolic pathway is therefore essential for the rational design of novel antibiotic derivatives with improved therapeutic properties. This technical guide provides an in-depth overview of the foundational research on this compound metabolism, with a focus on the biosynthetic pathway in Streptomyces fradiae, the producer of tylosin.

This compound Biosynthetic Pathway

The biosynthesis of TDP-L-mycarose originates from the primary metabolite glucose-1-phosphate and involves a series of enzymatic reactions encoded by the tyl gene cluster in Streptomyces fradiae.[2][3][4] The pathway begins with the conversion of glucose-1-phosphate to TDP-D-glucose, a common precursor for many deoxysugars.

The key enzymes and their respective steps in the pathway are:

  • TylA2 (TDP-D-glucose 4,6-dehydratase): Catalyzes the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose.[5]

  • TylX3 (TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase): Catalyzes the dehydration at the C2 and C3 positions.[5]

  • TylC1 (TDP-4-keto-2,6-dideoxy-D-glucose 3-reductase): Reduces the 3-keto group of the intermediate from the TylX3 reaction.[5]

  • TylC3 (TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 3-C-methyltransferase): Catalyzes the crucial C-methylation at the C3 position using S-adenosyl-L-methionine (SAM) as a methyl donor. This step is a key determinant of the this compound branch.[6][7]

  • TylK (TDP-3-methyl-2,6-dideoxy-D-ribo-hexopyranos-4-ulose 5-epimerase): Catalyzes the epimerization at the C5 position.[6][7]

  • TylC2 (TDP-3-methyl-2,6-dideoxy-L-ribo-hexopyranos-4-ulose 4-ketoreductase): Catalyzes the final reduction of the 4-keto group to yield the final product, TDP-L-mycarose.[6][7]

The specificity of the C-methyltransferase, TylC3, is paramount for the pathway to exclusively produce TDP-L-mycarose. In contrast, the epimerase (TylK) and the final ketoreductase (TylC2) exhibit a more relaxed substrate specificity.[6][7][8]

Quantitative Data

While detailed kinetic parameters (Km, kcat, Vmax) for each enzyme in the this compound biosynthetic pathway are not extensively reported in the literature, some quantitative data from in vitro reconstitution and engineered biosynthesis studies are available.

ParameterValueOrganism/SystemReference
In Vitro TDP-L-Mycarose Synthesis
Overall Yield16-20%One-pot enzymatic synthesis from glucose-1-phosphate and thymidine[1]
Enzyme Concentration (TylX3, TylC1, TylC3, TylK, TylC2)30 µM eachOne-pot enzymatic synthesis[1]
Substrate Concentration (TDP-D-glucose precursor)7 mMOne-pot enzymatic synthesis[1]
Cofactor Concentration (NADPH)14 mMOne-pot enzymatic synthesis[1]
Cofactor Concentration (SAM)7 mMOne-pot enzymatic synthesis[1]
Engineered this compound-containing Product Biosynthesis
3-O-α-mycarosylerythronolide B (MEB) Titer (parental strain)4.2 mg/LE. coli BAP230[9]
MEB Titer (triple knockout strain QC13)41.2 mg/LE. coli BAP1ΔpgiΔzwfΔyihX[9]
MEB Titer (with overexpression of rfbA and rfbB)48.3 mg/LEngineered E. coli[9]

Experimental Protocols

Heterologous Expression and Purification of Tyl Enzymes

This protocol describes the general workflow for producing and purifying the this compound biosynthetic enzymes for in vitro studies.

a. Gene Cloning and Expression Vector Construction: The genes (tylA2, tylX3, tylC1, tylC3, tylK, and tylC2) are amplified from Streptomyces fradiae genomic DNA by PCR. The amplified genes are then cloned into an appropriate expression vector, such as pET series vectors for E. coli expression, containing a suitable tag (e.g., His6-tag) for affinity purification.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein expression.

c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM). The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

In Vitro Reconstitution of the TDP-L-Mycarose Pathway

This protocol outlines the steps to synthesize TDP-L-mycarose in a single reaction vessel using purified enzymes.[1]

a. Reaction Setup: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). The reaction contains the starting substrate, TDP-D-glucose (or its precursors glucose-1-phosphate and TTP), and the necessary cofactors, NADPH and S-adenosyl-L-methionine (SAM).

b. Enzymatic Reaction: The purified enzymes (TylA2, TylX3, TylC1, TylC3, TylK, and TylC2) are added to the reaction mixture. The reaction is incubated at room temperature or 30°C for a defined period (e.g., 1-4 hours).

c. Reaction Quenching and Analysis: The reaction is stopped by the addition of a quenching agent (e.g., methanol (B129727) or perchloric acid). The precipitated protein is removed by centrifugation. The supernatant is analyzed by HPLC or LC-MS to detect the formation of TDP-L-mycarose and its intermediates.

HPLC Analysis of TDP-Sugars

This protocol provides a general method for the separation and detection of TDP-sugar intermediates.

a. Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

b. Column: A reverse-phase C18 column or a specialized column for nucleotide-sugar analysis is employed.

c. Mobile Phase: A gradient elution is typically used with two solvents:

  • Solvent A: An aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0, or 100 mM ammonium (B1175870) acetate, pH 6.0).

  • Solvent B: Acetonitrile or methanol. The gradient is run from a low to a high percentage of Solvent B over a period of 20-40 minutes.

d. Detection: The TDP-sugars are detected by their UV absorbance at 267 nm.

e. Quantification: Quantification is performed by comparing the peak areas of the samples to a standard curve generated with known concentrations of authentic standards.

Gene Knockout in Streptomyces fradiae using CRISPR-Cas9

This protocol outlines the general steps for targeted gene disruption in S. fradiae to study the function of this compound biosynthetic genes.

a. Design and Construction of the CRISPR-Cas9 Plasmid: A specific single guide RNA (sgRNA) targeting the gene of interest (e.g., tylK) is designed. The sgRNA sequence is cloned into a Streptomyces-compatible CRISPR-Cas9 expression vector. Homology-directed repair templates (left and right homology arms flanking the target gene) are also cloned into the same or a separate plasmid.

b. Transformation of Streptomyces fradiae: The CRISPR-Cas9 plasmid is introduced into S. fradiae protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or into spores via conjugation from an E. coli donor strain.

c. Selection of Mutants: Transformants are selected on appropriate antibiotic-containing media. Colonies are then screened by PCR using primers flanking the target gene to identify mutants with the desired gene deletion.

d. Curing of the CRISPR-Cas9 Plasmid: The CRISPR-Cas9 plasmid is eliminated from the mutant strain by growing it on a non-selective medium.

Visualizations

This compound Biosynthetic Pathway

Mycarose_Biosynthesis G1P Glucose-1-Phosphate TDP_G TDP-D-Glucose G1P->TDP_G TDP-D-glucose synthase Int1 TDP-4-keto-6-deoxy-D-glucose TDP_G->Int1 TylA2 Int2 TDP-4-keto-2,6-dideoxy-D-glucose Int1->Int2 TylX3 Int3 TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose Int2->Int3 TylC1 (NADPH) Int4 TDP-3-methyl-2,6-dideoxy-D-ribo-hexopyranos-4-ulose Int3->Int4 TylC3 (SAM) Int5 TDP-3-methyl-2,6-dideoxy-L-ribo-hexopyranos-4-ulose Int4->Int5 TylK This compound TDP-L-Mycarose Int5->this compound TylC2 (NADPH)

Caption: The enzymatic pathway for the biosynthesis of TDP-L-mycarose.

Regulatory Control of the tyl Gene Cluster

Tyl_Regulation tylS tylS tylR tylR tylS->tylR tyl_genes tyl structural genes (including this compound biosynthesis) tylR->tyl_genes tylP tylP tylQ tylQ tylP->tylQ tylQ->tylR

Caption: Simplified regulatory cascade controlling the tyl gene cluster expression.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Transformation & Selection cluster_2 Verification & Curing Design_sgRNA Design sgRNA Clone_sgRNA Clone sgRNA into CRISPR vector Design_sgRNA->Clone_sgRNA Clone_HR Clone Homology Arms Clone_sgRNA->Clone_HR Transformation Transform S. fradiae Clone_HR->Transformation Selection Select Transformants Transformation->Selection PCR_Screen PCR Screening Selection->PCR_Screen Sequencing Sequence Verification PCR_Screen->Sequencing Curing Plasmid Curing Sequencing->Curing

Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces fradiae.

References

Methodological & Application

Application Note: A Detailed Protocol for the Chemical Synthesis of L-Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a crucial carbohydrate component found in various macrolide antibiotics, including erythromycin (B1671065) and tylosin.[1][2] The unique structural features of L-mycarose play a significant role in the biological activity of these antibiotics. Consequently, efficient and reliable methods for its chemical synthesis are of great interest to the fields of medicinal chemistry and drug development for the generation of novel antibiotic analogs and for structure-activity relationship studies. This application note provides a detailed protocol for the chemical synthesis of L-mycarose, adapted from established methodologies.[3] The synthesis commences from a readily available L-rhamnose derivative and proceeds through a series of key transformations including protection, oxidation, Grignard reaction for C-methylation, deprotection, and reduction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of L-mycarose.

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
1Methyl 2-deoxy-α-L-arabino-hexopyranosideBenzaldehyde (B42025), Zinc chlorideOvernight stirringMethyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside60%
2Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranosideNot specified in detail in the primary sourceNot specified in detail in the primary sourceMethyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyranosid-3-ulose-
3Methyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyranosid-3-uloseMethyl magnesium iodide, Benzene, EtherNot specified in detail in the primary sourceMethyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside-
4Methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside10% Palladium on carbon, Ethanol (B145695)Hydrogenation at atmospheric pressureMethyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside94%
5Methyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranosideNot specified in detail in the primary sourceSelective tosylation at the primary positionMethyl 2-deoxy-3-C-methyl-6-O-p-toluenesulfonyl-α-L-ribo-hexopyranoside-
6Methyl 2-deoxy-3-C-methyl-6-O-p-toluenesulfonyl-α-L-ribo-hexopyranosideLithium aluminium hydride, TetrahydrofuranNot specified in detail in the primary source6-deoxy derivative-
76-deoxy derivativeMild acid hydrolysisNot specified in detail in the primary sourceL-Mycarose-

Note: Some yields and specific reaction conditions were not explicitly provided in the summarized text of the primary reference and are indicated as "-".

Experimental Protocols

The following protocols are based on the synthetic route described by Howarth and Jones.[3]

Step 1: Synthesis of Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside

  • To a solution of Methyl 2-deoxy-α-L-arabino-hexopyranoside (6 g), add benzaldehyde (30 ml) and zinc chloride (6 g).

  • Stir the mixture overnight at room temperature.

  • Isolate the resulting benzylidene derivative using standard procedures.

  • Recrystallize the product from an ether-petrol mixture to yield Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside (5.4 g, 60% yield).[3]

Step 2: Oxidation to the 3-ulose derivative

  • The Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside is oxidized to the corresponding ketone, Methyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyranosid-3-ulose. The specific reagents and conditions for this oxidation are not detailed in the provided summary but typically involve reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

Step 3: Introduction of the C-3 Methyl Group via Grignard Reaction

  • Prepare a solution of the ketone from Step 2 in benzene.

  • Add this solution to a solution of methyl magnesium iodide (a Grignard reagent) in ether. This reaction introduces the characteristic branching at the C-3 position.[3]

  • Work up the reaction to isolate Methyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside.

Step 4: Removal of the Benzylidene Protecting Group

  • Dissolve the product from Step 3 (650 mg) in ethanol (20 ml).

  • Add 10% palladium on carbon as a catalyst.

  • Hydrogenate the mixture at atmospheric pressure until the starting material is consumed.

  • Remove the catalyst by filtration.

  • Evaporate the solvent to yield Methyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside as a syrup (428 mg, 94% yield).[3]

Step 5: Selective Tosylation of the Primary Hydroxyl Group

  • The diol product from Step 4 is selectively tosylated at the primary hydroxyl group (at C-6). This is typically achieved using p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) at low temperatures to favor reaction at the less sterically hindered primary alcohol.

Step 6: Reduction to the 6-deoxy Sugar

  • The 6-O-tosyl compound from Step 5 is converted directly into the 6-deoxy derivative.

  • This is achieved by reduction with lithium aluminium hydride in tetrahydrofuran.[3]

Step 7: Hydrolysis to L-Mycarose

  • The glycosidic group of the 6-deoxy derivative from Step 6 is removed by mild acid hydrolysis to yield the final product, L-mycarose.[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the chemical synthesis of L-mycarose.

L_Mycarose_Synthesis A Methyl 2-deoxy-α-L-arabino- hexopyranoside B Methyl 4,6-O-benzylidene- 2-deoxy-α-L-arabino-hexopyranoside A->B Benzaldehyde, ZnCl₂ C Methyl 4,6-O-benzylidene- 2-deoxy-α-L-erythro-hexopyranosid-3-ulose B->C Oxidation D Methyl 4,6-O-benzylidene- 2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside C->D CH₃MgI E Methyl 2-deoxy-3-C-methyl- α-L-ribo-hexopyranoside D->E H₂, Pd/C F Methyl 2-deoxy-3-C-methyl- 6-O-p-toluenesulfonyl-α-L-ribo-hexopyranoside E->F Selective Tosylation G 6-deoxy derivative F->G LiAlH₄ H L-Mycarose G->H Mild Acid Hydrolysis

Caption: Chemical synthesis workflow for L-mycarose.

References

Application Notes and Protocols for the Enzymatic Synthesis of TDP-L-Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-mycarose is a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose that is a key sugar component of various clinically important macrolide antibiotics, including tylosin (B1662201) and erythromycin.[1][2] The biological activity of these antibiotics is often dependent on the presence and structure of their appended sugar moieties. The enzymatic synthesis of TDP-L-mycarose, the activated nucleotide sugar form required by glycosyltransferases for attachment to aglycones, offers a highly specific and efficient alternative to chemical synthesis, which can be challenging due to the need for multiple protection and deprotection steps.[1][3]

These application notes provide a detailed protocol for the in vitro enzymatic synthesis of TDP-L-mycarose from glucose-1-phosphate and thymidine (B127349) using a one-pot, two-stage system. This method leverages a combination of enzymes from Streptomyces fradiae (the tylosin producer), Salmonella typhi, and Escherichia coli.[1][4]

Biosynthetic Pathway of TDP-L-Mycarose

The enzymatic conversion of TDP-D-glucose to TDP-L-mycarose involves a six-step pathway catalyzed by a series of enzymes encoded by the tyl gene cluster in S. fradiae.[1][2] The pathway begins with the common precursor TDP-D-glucose and proceeds through a series of oxidation, reduction, epimerization, and methylation reactions.

TDP-L-Mycarose Biosynthetic Pathway

TDP_L_Mycarose_Pathway cluster_0 Stage 1: TDP-D-Glucose Synthesis cluster_1 Stage 2: Mycarose Moiety Formation Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose TylA1 (RfbA) (TDP-D-glucose synthase) TTP TTP TTP->TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 (RfbB) (4,6-dehydratase) TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose TylX3 (2-dehydrase) TDP-2,6-dideoxy-D-threo-4-hexulose TDP-2,6-dideoxy-D-threo-4-hexulose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-2,6-dideoxy-D-threo-4-hexulose TylC1 (3-reductase) + NADPH TDP-3-methyl-2,6-dideoxy-D-threo-4-hexulose TDP-3-methyl-2,6-dideoxy-D-threo-4-hexulose TDP-2,6-dideoxy-D-threo-4-hexulose->TDP-3-methyl-2,6-dideoxy-D-threo-4-hexulose TylC3 (C-3 methyltransferase) + SAM TDP-3-methyl-2,6-dideoxy-L-erythro-4-hexulose TDP-3-methyl-2,6-dideoxy-L-erythro-4-hexulose TDP-3-methyl-2,6-dideoxy-D-threo-4-hexulose->TDP-3-methyl-2,6-dideoxy-L-erythro-4-hexulose TylK (5-epimerase) TDP-L-Mycarose TDP-L-Mycarose TDP-3-methyl-2,6-dideoxy-L-erythro-4-hexulose->TDP-L-Mycarose TylC2 (4-reductase) + NADPH

Caption: Enzymatic cascade for the biosynthesis of TDP-L-mycarose from TDP-D-glucose.

Experimental Protocols

This protocol describes a two-stage, one-pot enzymatic synthesis of TDP-L-mycarose. The first stage involves the synthesis of thymidine-5'-triphosphate (TTP) from thymidine and its subsequent use to convert glucose-1-phosphate to TDP-D-glucose. The second stage utilizes the enzymes from the this compound biosynthetic pathway to convert TDP-D-glucose to the final product, TDP-L-mycarose.

Materials and Reagents
  • Enzymes:

    • Thymidine kinase (TK)

    • Thymidylate kinase (TMK)

    • Nucleoside diphosphate (B83284) kinase (NDK)

    • Pyruvate kinase (PK)

    • TDP-D-glucose synthase (RfbA or TylA1)

    • TDP-D-glucose-4,6-dehydratase (RfbB or TylA2)

    • TylX3 (2-dehydrase)

    • TylC1 (3-reductase)

    • TylC3 (C-3 methyltransferase)

    • TylK (5-epimerase)

    • TylC2 (4-reductase)

  • Substrates and Cofactors:

    • Thymidine

    • α-D-glucose-1-phosphate (G1P)

    • Phosphoenolpyruvate (PEP)

    • Adenosine-5'-triphosphate (ATP)

    • S-adenosyl-L-methionine (SAM)

    • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)

    • Magnesium chloride (MgCl₂)

  • Buffers and other reagents:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Potassium phosphate buffer (50 mM, pH 7.5)

    • Ammonium (B1175870) bicarbonate

    • Ultrafiltration membranes (e.g., YM-10)

    • FPLC system with a MonoQ column

    • Sephadex G-10 column

One-Pot Synthesis Workflow

The following diagram illustrates the workflow for the two-stage, one-pot synthesis of TDP-L-mycarose.

One-Pot Synthesis Workflow

One_Pot_Workflow cluster_stage1 Stage 1: TTP & TDP-D-Glucose Synthesis cluster_stage2 Stage 2: TDP-L-Mycarose Synthesis S1_Mix Prepare Stage 1 Reaction Mixture: Thymidine, G1P, PEP, ATP, MgCl2 in Tris-HCl buffer S1_Enzymes Add Enzymes: TK, TMK, NDK, PK, RfbA S1_Mix->S1_Enzymes S1_Incubate Incubate at 37°C S1_Enzymes->S1_Incubate S1_Filter Ultrafiltration to remove enzymes S1_Incubate->S1_Filter S2_Enzyme_RfbB Add RfbB to filtrate S1_Filter->S2_Enzyme_RfbB Filtrate containing TTP and TDP-D-Glucose S2_Incubate1 Incubate at 37°C for 1 hour S2_Enzyme_RfbB->S2_Incubate1 S2_Mycarose_Enzymes Add this compound Biosynthetic Enzymes: TylX3, TylC1, TylC3, TylK, TylC2 and cofactors (NADPH, SAM) S2_Incubate1->S2_Mycarose_Enzymes S2_Incubate2 Incubate at room temperature for 1 hour S2_Mycarose_Enzymes->S2_Incubate2 S2_Purify Purify TDP-L-Mycarose by FPLC S2_Incubate2->S2_Purify

Caption: Workflow for the two-stage, one-pot enzymatic synthesis of TDP-L-mycarose.

Detailed Protocol

Stage 1: Synthesis of TDP-D-Glucose

  • Prepare the initial reaction mixture in a total volume of 100 µL of 50 mM Tris-HCl buffer (pH 7.5).[1]

  • Add the following components to the reaction mixture at the final concentrations specified in Table 1.[1]

  • Initiate the reaction by adding the enzymes for TTP regeneration and TDP-D-glucose synthesis (TK, TMK, NDK, PK, and RfbA).[1]

  • Incubate the reaction mixture at 37°C. The progress of TTP and TDP-D-glucose formation can be monitored by HPLC. An incubation time of up to 6 hours has been shown to yield approximately 85% conversion to TDP-D-glucose.[1]

  • After completion of the reaction (as determined by HPLC), remove the enzymes by ultrafiltration using a YM-10 membrane.[1] The filtrate, which contains TDP-D-glucose, is used directly in the next stage.

Stage 2: Synthesis of TDP-L-Mycarose

  • To the filtrate from Stage 1, add the TDP-D-glucose-4,6-dehydratase (RfbB).[1]

  • Incubate the mixture at 37°C for 1 hour to ensure the complete conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.[1]

  • Add the remaining this compound biosynthetic enzymes (TylX3, TylC1, TylC3, TylK, and TylC2) and the necessary cofactors (NADPH and SAM) to the reaction mixture.[1] Refer to Table 1 for recommended concentrations.

  • Incubate the final reaction mixture at room temperature for 1 hour.[1]

  • The final product, TDP-L-mycarose, can be purified from the reaction mixture. A reported yield for this one-pot synthesis is approximately 16%.[1][5]

Purification of TDP-L-Mycarose
  • The final reaction mixture is subjected to FPLC purification using a MonoQ column.[1][5]

  • The column is initially washed with water, followed by a linear gradient of ammonium bicarbonate (e.g., 0 to 280 mM, pH 7.0) to elute the product.[1][5]

  • The fractions containing TDP-L-mycarose are collected and desalted using a Sephadex G-10 column.[1][5]

  • The identity and purity of the final product should be confirmed by ¹H NMR and high-resolution mass spectrometry.[1][5]

Quantitative Data Summary

The following table summarizes the component concentrations for the one-pot enzymatic synthesis of TDP-L-mycarose.

Component Role Concentration Reference
Stage 1
ThymidinePrecursor3 mM[1]
α-D-glucose-1-phosphatePrecursor3 mM[1]
Phosphoenolpyruvate (PEP)ATP regeneration12 mM[1]
ATPCofactor0.5 mM[1]
MgCl₂Cofactor10 mM[1]
TK, TMK, NDK, PKTTP regeneration75 µM each[1]
RfbATDP-D-glucose synthesis57 µM[1]
Stage 2
RfbB4,6-dehydration28 µM[1]
TylX3, TylC1, TylC3, TylK, TylC2This compound biosynthesis30 µM each[1]
NADPHCofactor (reductase)6 mM[1]
SAMCofactor (methyltransferase)3 mM[1]

Conclusion

This protocol provides a robust and efficient method for the enzymatic synthesis of TDP-L-mycarose. The one-pot, two-stage approach minimizes the need for purification of unstable intermediates and provides a scalable route to produce this important nucleotide sugar for applications in drug discovery and development, particularly for the generation of novel glycosylated antibiotics through combinatorial biosynthesis.[1][2] The promiscuity of some of the later enzymes in the pathway, such as TylK and TylC2, may also be exploited to generate analogs of TDP-L-mycarose.[6][7]

References

Application Notes and Protocols for Mycarose Extraction from Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a crucial sugar moiety found in various macrolide antibiotics, such as erythromycin (B1671065) and tylosin. The presence and structure of this compound significantly influence the biological activity of these compounds. The ability to efficiently extract this compound from its parent macrolide is essential for various research and development applications, including the synthesis of novel bioactive compounds, the study of structure-activity relationships, and the development of analytical standards.

These application notes provide detailed protocols for the extraction of this compound from macrolides via acid hydrolysis, followed by purification and analysis. The described methods are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, natural product chemistry, and drug development.

Data Presentation

Table 1: Physicochemical Properties of L-Mycarose

PropertyValueReference
Molecular FormulaC₇H₁₄O₄--INVALID-LINK--
Molecular Weight162.18 g/mol --INVALID-LINK--
AppearanceCrystalline solid or syrup[1]
Melting Point88-90 °C (as acetate)[1]
Optical Rotation [α]D-24° (c, 1.3 in water)[1]

Table 2: Typical Thin-Layer Chromatography (TLC) Parameters for this compound Analysis

ParameterDescription
Stationary PhaseSilica (B1680970) gel 60 F₂₅₄
Mobile PhaseEthyl acetate (B1210297) : Acetic acid : Water (2:2:1, v/v/v)
VisualizationAniline-diphenylamine-phosphoric acid reagent followed by heating

Experimental Protocols

Protocol 1: Acid Hydrolysis of Erythromycin for this compound Extraction

This protocol describes the cleavage of the glycosidic bond between this compound and the erythromycin aglycone using mild acid hydrolysis.

Materials:

  • Erythromycin

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Dichloromethane

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 1.0 g of erythromycin in 50 mL of deionized water in a 100 mL round-bottom flask.

  • Acidification: Slowly add concentrated sulfuric acid dropwise with stirring until a final concentration of 0.5 N is reached.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to 80°C with continuous stirring for 2 hours. The progress of the reaction can be monitored by TLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction of Aglycone: Transfer the neutralized solution to a separatory funnel and extract three times with 50 mL of ethyl acetate to remove the erythronolide A aglycone and any unreacted erythromycin.

  • Aqueous Phase Collection: Collect the aqueous phase, which contains the liberated this compound.

  • Drying and Concentration (for potential further purification): Although this compound is water-soluble, any residual organic solvent can be removed. If further purification by column chromatography is intended, the aqueous layer can be concentrated under reduced pressure. However, for direct analysis by HPLC, the aqueous solution can be filtered and used.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the purification of this compound from the aqueous hydrolysate using silica gel column chromatography.

Materials:

  • Concentrated aqueous hydrolysate from Protocol 1

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Methanol (B129727)

  • Chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • Visualization reagent (as in Table 2)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in ethyl acetate.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Adsorb the concentrated aqueous hydrolysate onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate and methanol. Start with 100% ethyl acetate and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 ethyl acetate:methanol).

  • Fraction Collection: Collect fractions of approximately 10 mL.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Spot the fractions on a TLC plate alongside a this compound standard (if available) or compare the Rf values to expected values for sugars.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified this compound.

Protocol 3: Analysis of this compound by Thin-Layer Chromatography (TLC)

This protocol provides a method for the qualitative analysis of this compound in the hydrolysis mixture and purified fractions.

Materials:

  • Sample solution (hydrolysis mixture or purified fractions)

  • This compound standard solution (if available)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: Ethyl acetate : Acetic acid : Water (2:2:1, v/v/v)

  • Visualization reagent: Aniline-diphenylamine-phosphoric acid reagent (prepare fresh: 4 g diphenylamine, 4 mL aniline, and 20 mL of 85% phosphoric acid in 200 mL of acetone).

  • Heat gun or oven

Procedure:

  • Spotting: Using a capillary tube, spot a small amount of the sample solution and the standard solution (if available) onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend to near the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely.

  • Visualization: Dip the dried plate into the visualization reagent and then heat it with a heat gun or in an oven at approximately 110°C for a few minutes until colored spots appear. Carbohydrates typically appear as brown or dark spots.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound using HPLC with a Refractive Index Detector (RID).

Materials:

  • Aqueous sample containing this compound

  • This compound standard of known concentration

  • HPLC grade water

  • HPLC grade acetonitrile

  • HPLC system with a Refractive Index Detector (RID)

  • Amino column (e.g., 4.6 x 250 mm, 5 µm)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in HPLC grade water.

  • Sample Preparation: Filter the aqueous sample containing this compound through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 75:25, v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 20 µL.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualization

Mycarose_Extraction_Workflow cluster_hydrolysis Acid Hydrolysis cluster_workup Work-up cluster_purification Purification & Analysis Macrolide Macrolide (e.g., Erythromycin) Heat Heating (e.g., 80°C, 2h) Macrolide->Heat Acid Dilute Acid (e.g., 0.5 N H₂SO₄) Acid->Heat Hydrolysate Acidic Hydrolysate Heat->Hydrolysate Neutralization Neutralization (NaHCO₃) Hydrolysate->Neutralization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->Extraction AqueousPhase Aqueous Phase (contains this compound) Extraction->AqueousPhase Collect OrganicPhase Organic Phase (contains Aglycone) Extraction->OrganicPhase Discard ColumnChromatography Column Chromatography (Silica Gel) AqueousPhase->ColumnChromatography HPLC_Quantification HPLC Quantification AqueousPhase->HPLC_Quantification Direct Analysis TLC_Analysis TLC Analysis ColumnChromatography->TLC_Analysis Monitor Fractions Purified_this compound Purified this compound ColumnChromatography->Purified_this compound Purified_this compound->HPLC_Quantification Purity Check Acid_Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Macrolide Macrolide (this compound-O-Aglycone) Protonation Protonation of Glycosidic Oxygen Macrolide->Protonation H3O H₃O⁺ H3O->Protonation This compound This compound Aglycone Aglycone-OH Cleavage Cleavage of Glycosidic Bond Protonation->Cleavage Cleavage->this compound Cleavage->Aglycone

References

Application Notes and Protocols for HPLC Analysis of Mycarose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a crucial sugar moiety found in various macrolide antibiotics, such as tylosin (B1662201) and erythromycin. The presence and structural integrity of this compound and its derivatives are critical for the biological activity of these antibiotics. Consequently, accurate and reliable analytical methods for the qualitative and quantitative analysis of this compound are essential in drug development, quality control, and metabolic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. However, due to the lack of a strong chromophore, direct detection of this compound is challenging. This application note details two primary HPLC-based strategies for the analysis of this compound and its derivatives:

  • Indirect Analysis: Quantification of the intact this compound-containing macrolide antibiotic.

  • Direct Analysis following Hydrolysis and Derivatization: Cleavage of the glycosidic bond to release this compound, followed by derivatization to enable sensitive detection.

These protocols provide a framework for the analysis of this compound in various contexts, from the quality control of bulk active pharmaceutical ingredients (APIs) to the analysis of fermentation broths and biological samples.

Part 1: Indirect HPLC Analysis of this compound via Macrolide Quantification

This approach is suitable for determining the quantity of this compound as part of the intact macrolide antibiotic. It is a common method for quality control and formulation analysis.

Experimental Protocol: HPLC Analysis of Tylosin

This protocol is adapted for the analysis of tylosin, a macrolide antibiotic containing this compound.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve tylosin reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.05 - 2 mg/kg).

  • Sample Solution (e.g., from a fermentation broth or tissue sample):

    • Homogenize the sample.

    • Extract tylosin with a suitable solvent such as acetonitrile (B52724) combined with a phosphate (B84403) buffer (pH 2.5).[1]

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components.[1]

    • Elute tylosin from the SPE cartridge with 0.1 M ammonium (B1175870) acetate (B1210297) in methanol.[1]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column Symmetry C18, 5 µm, 150 x 3.9 mm
Mobile Phase 0.1 M Ammonium Formate (pH 5.0) / Acetonitrile (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 287 nm
Injection Volume 100 µL

3. Data Presentation: Method Validation Parameters for Tylosin Analysis

The following table summarizes typical validation parameters for the HPLC analysis of tylosin.

ParameterResult
Linearity (R²) (0.10-10 µg/mL) > 0.999
Limit of Detection (LOD) 0.473 µg/kg
Limit of Quantification (LOQ) 1.561 µg/kg
Recovery 97.0% - 98.6%
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 2%

Data adapted from a study on tylosin residues in meat.

Workflow for Indirect Analysis of this compound

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound-conjugate Extraction Extraction Sample->Extraction SPE Solid-Phase Extraction (Cleanup) Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification of This compound-conjugate Detection->Quantification

Caption: Workflow for the indirect HPLC analysis of this compound.

Part 2: Direct Analysis of this compound via Hydrolysis and Derivatization

This method is employed for the direct quantification of this compound and its derivatives by first liberating the sugar from its conjugate, followed by chemical derivatization to enhance its detectability.

Experimental Protocol: Hydrolysis, Derivatization, and HPLC Analysis

1. Acid Hydrolysis of this compound-containing Macrolide:

  • To a known amount of the macrolide sample, add 3 M trifluoroacetic acid (TFA).

  • Heat the mixture at 110°C for 4 hours in a sealed vial to cleave the glycosidic bonds.[2]

  • After cooling, evaporate the TFA under a stream of nitrogen.

  • Re-dissolve the residue in deionized water.

2. Pre-column Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):

  • To an aqueous solution of the hydrolyzed sample (containing free this compound), add an equal volume of 0.6 M NaOH and 0.5 M PMP in methanol.

  • Vortex the mixture and incubate at 70°C for 90 minutes.[3]

  • Cool the reaction mixture to room temperature and neutralize with 0.3 M HCl.

  • Partition the mixture with chloroform (B151607) to remove excess PMP. The aqueous layer contains the PMP-derivatized this compound.

  • Collect the aqueous layer and filter through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC Conditions for PMP-derivatized this compound:

ParameterCondition
Column Zorbax Extend C18, 5 µm, 250 x 4.6 mm
Mobile Phase A: 100 mM Sodium Phosphate Buffer (pH 8.0)\nB: Acetonitrile
Gradient 0 min–12% B, 35 min–17% B, 36 min–20% B, 45 min–20% B, 46 min–12% B, 65 min–12% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 245 nm
Injection Volume 20 µL

This is a general method for PMP-derivatized monosaccharides and may require optimization for baseline separation of this compound from other sugars.

4. Data Presentation: Retention Times of PMP-derivatized Monosaccharides

While the exact retention time of PMP-mycarose will depend on the specific system, the following table provides an example of the elution order for common monosaccharides, which can be used as a reference. This compound, as a deoxysugar, is expected to be less polar and thus have a longer retention time than many common hexoses.

PMP-derivatized SugarRetention Time (min) (approximate)
Mannose20.5
Galactose22.0
Glucose23.5
Xylose25.0
Arabinose26.5
Fucose (a deoxysugar)30.0
Rhamnose (a deoxysugar)32.5

Retention times are illustrative and will vary with the specific HPLC system and conditions.

Workflow for Direct Analysis of this compound

cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound-conjugate AcidHydrolysis Acid Hydrolysis (e.g., TFA, 110°C) Sample->AcidHydrolysis Neutralization Neutralization AcidHydrolysis->Neutralization PMP_reaction PMP Derivatization (70°C) Neutralization->PMP_reaction Extraction Chloroform Extraction (remove excess PMP) PMP_reaction->Extraction Injection HPLC Injection Extraction->Injection Separation C18 Reversed-Phase Separation (Gradient) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Quantification Quantification of PMP-Mycarose Detection->Quantification

Caption: Workflow for direct HPLC analysis of this compound.

Concluding Remarks

The choice between indirect and direct HPLC analysis of this compound depends on the research or quality control objective. Indirect analysis is straightforward and suitable for routine quantification of this compound-containing compounds. Direct analysis, while more labor-intensive due to the hydrolysis and derivatization steps, provides specific information about the free this compound and its derivatives, which is invaluable for structural elucidation and metabolism studies. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable HPLC methods for the analysis of this compound. Method validation should be performed according to the relevant regulatory guidelines to ensure the accuracy and precision of the results.

References

Unlocking the Structure of Mycarose: An NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mycarose, a 2,6-dideoxy-3-C-methylhexose, is a crucial sugar component in a variety of biologically active natural products, including macrolide antibiotics such as erythromycin (B1671065) and tylosin. The precise stereochemistry and connectivity of this compound are vital for the biological activity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed insights into its constitution and stereochemistry. This document provides a comprehensive guide, including detailed protocols for the key NMR experiments required for the complete structural assignment of this compound.

Data Presentation: NMR Spectroscopic Data for L-Mycarose

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the L-mycarose moiety as part of the antibiotic erythromycin A, determined in CDCl₃. This data serves as a reference for researchers working on the identification and characterization of this compound-containing compounds.

Position¹H Chemical Shift (ppm)¹H Multiplicity & Coupling Constant (J, Hz)¹³C Chemical Shift (ppm)
1'4.58d, J = 7.3103.2
2'3.52dd, J = 7.3, 9.240.3
3'2.89m70.8
4'3.23t, J = 9.272.8
5'3.97dq, J = 9.2, 6.265.5
6' (CH₃)1.23d, J = 6.218.2
3'-CH₃1.29s21.5
3'-N(CH₃)₂2.30s40.3

Note: The chemical shifts are referenced to the solvent signal of CDCl₃ (δH 7.26, δC 77.16). Data is extracted from studies on erythromycin A, where this compound is a substituent.[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific sample and spectrometer used.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound-containing compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For samples sensitive to oxygen or for high-resolution experiments, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

One-Dimensional (1D) ¹H NMR Spectroscopy

This is the foundational experiment to identify all proton signals and their multiplicities.

Protocol:

  • Instrument Setup: Tune and match the probe for the ¹H frequency. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm for carbohydrates.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

One-Dimensional (1D) ¹³C NMR Spectroscopy

This experiment identifies the chemical shifts of all carbon atoms in the molecule.

Protocol:

  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹H-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent signal.

Two-Dimensional (2D) Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.[2][3][4]

Protocol:

  • Instrument Setup: Use the optimized shims from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) as the ¹H spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions, followed by a 2D Fourier transform. Symmetrize the spectrum if necessary.

Two-Dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates proton signals with the signals of directly attached carbons.[5]

Protocol:

  • Instrument Setup: Use the optimized shims from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and multiplicity editing (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Spectral Width (SW): Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz for carbohydrates.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Two-Dimensional (2D) Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[5] This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

Protocol:

  • Instrument Setup: Use the optimized shims from the ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Width (SW): Set the ¹H spectral width in the F2 dimension and the ¹³C spectral width in the F1 dimension.

    • Number of Increments (F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Visualizations

Logical Workflow for this compound Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

Mycarose_NMR_Workflow Sample Purified this compound Sample NMR_1D_H 1D ¹H NMR Sample->NMR_1D_H NMR_1D_C 1D ¹³C NMR & DEPT Sample->NMR_1D_C NMR_2D_COSY 2D COSY Sample->NMR_2D_COSY NMR_2D_HSQC 2D HSQC Sample->NMR_2D_HSQC NMR_2D_HMBC 2D HMBC Sample->NMR_2D_HMBC Analysis_H Proton Chemical Shifts, Multiplicities, Coupling Constants NMR_1D_H->Analysis_H Analysis_C Carbon Chemical Shifts, Carbon Types (CH, CH₂, CH₃) NMR_1D_C->Analysis_C Analysis_COSY ¹H-¹H Spin Systems (Connectivity) NMR_2D_COSY->Analysis_COSY Analysis_HSQC Direct ¹H-¹³C Correlations NMR_2D_HSQC->Analysis_HSQC Analysis_HMBC Long-Range ¹H-¹³C Correlations (Connectivity across quaternary carbons) NMR_2D_HMBC->Analysis_HMBC Structure_Elucidation Complete Structure Elucidation of this compound Analysis_H->Structure_Elucidation Analysis_C->Structure_Elucidation Analysis_COSY->Structure_Elucidation Analysis_HSQC->Structure_Elucidation Analysis_HMBC->Structure_Elucidation

Caption: Workflow for this compound Structure Elucidation by NMR.

Signaling Pathways in 2D NMR Experiments

The following diagrams illustrate the fundamental correlation pathways for COSY, HSQC, and HMBC experiments.

COSY Signaling Pathway

COSY_Pathway H1 H1 C1 C1 H2 H2 H1->H2 J-coupling C2 C2

Caption: COSY shows correlations between J-coupled protons.

HSQC Signaling Pathway

HSQC_Pathway H1 H1 C1 C1 H1->C1 ¹JCH HMBC_Pathway H1 H1 C1 C1 C2 C2 H1->C2 ²JCH C3 C3 H1->C3 ³JCH

References

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a crucial sugar moiety found in various clinically important macrolide antibiotics, such as erythromycin (B1671065) and tylosin.[1] The structural characterization of this compound and its glycosidic linkages is paramount in the development and quality control of these pharmaceuticals. Mass spectrometry (MS) offers a sensitive and specific platform for the detailed structural elucidation of carbohydrates like this compound through fragmentation analysis. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is essential to prepare it for GC-MS analysis.[2][3][4]

I. Experimental Protocols

A common and effective method for the analysis of monosaccharides like this compound by GC-MS involves a two-step derivatization process: oximation followed by silylation.[5][6] Oximation converts the aldehyde group to a more stable oxime, preventing the formation of multiple anomeric peaks in the chromatogram.[5] Subsequent silylation of the hydroxyl groups increases the volatility and thermal stability of the sugar, making it suitable for GC-MS analysis.[5][7]

A. Sample Preparation and Derivatization

Materials:

  • This compound standard or sample containing this compound

  • Pyridine (B92270) (anhydrous)

  • Hydroxylamine (B1172632) hydrochloride (H2NOH·HCl) or O-ethylhydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal standard (e.g., phenyl-β-D-glucopyranoside)

  • Reaction vials (2 mL) with screw caps (B75204) and PTFE septa

  • Heating block or oven

  • Vortex mixer

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample or standard into a reaction vial.[3]

  • Internal Standard Addition: Add a known amount of the internal standard to the vial.[5]

  • Oximation:

    • Prepare the oximation reagent by dissolving hydroxylamine hydrochloride in pyridine to a final concentration of 20-40 mg/mL.[3][5]

    • Add 200 µL of the oximation reagent to the sample vial.[3]

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70-90°C for 30 minutes in a heating block or oven.[3][5]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100-200 µL of BSTFA + 1% TMCS or MSTFA to the reaction vial containing the oxime derivatives.[3][5]

    • Seal the vial tightly and vortex for 1 minute.

    • Heat the mixture at 70-90°C for 30-60 minutes.[5]

    • Allow the vial to cool to room temperature before GC-MS analysis.

B. GC-MS Analysis

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5 or equivalent, 30-60 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass analyzer capable of electron ionization (EI).

GC Conditions (representative):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min.

    • Hold at 300°C for 5 minutes.[5]

MS Conditions:

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.[5]

II. Data Presentation: Fragmentation of Trimethylsilylated this compound Oxime

The following table summarizes the expected major fragment ions for the trimethylsilyl (B98337) (TMS) derivative of this compound oxime based on established fragmentation patterns for similar derivatized monosaccharides.[7][8][9][10] The molecular weight of this compound is 162.18 g/mol .[1][11][12] After oximation and silylation of its three hydroxyl groups and the oxime hydroxyl, the resulting derivative will have a significantly higher molecular weight.

Table 1: Predicted Mass Fragments for Trimethylsilylated this compound Oxime

m/zProposed Fragment IdentityFragmentation Pathway
M-15[M - CH₃]⁺Loss of a methyl group from a TMS group.
M-89[M - OSi(CH₃)₃]⁺Loss of a trimethylsiloxy radical.
M-103[M - CH₂OSi(CH₃)₃]⁺Cleavage of the C5-C6 bond with loss of the trimethylsilyloxymethyl group.
204[C₆H₁₄O₂Si₂]⁺Fragment containing C1-C3 of the sugar backbone.
147[Si₂(CH₃)₅O]⁺Common fragment from molecules with multiple TMS groups.
103[CH₂=O⁺Si(CH₃)₃]Fragment containing a trimethylsilylated hydroxymethyl group.
73[Si(CH₃)₃]⁺Trimethylsilyl cation, a hallmark of TMS derivatives.

Note: 'M' represents the molecular ion of the derivatized this compound.

III. Visualizations

A. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample InternalStandard Add Internal Standard Sample->InternalStandard Oximation Oximation (Hydroxylamine/Pyridine) InternalStandard->Oximation Silylation Silylation (BSTFA/MSTFA) Oximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection Mass Detection EI_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

B. Fragmentation Pathway of Trimethylsilylated this compound Oxime

G M Molecular Ion (M+) M_15 [M-15]+ M->M_15 - CH3 M_89 [M-89]+ M->M_89 - OSi(CH3)3 M_103 [M-103]+ M->M_103 - CH2OSi(CH3)3 ion_204 m/z 204 M->ion_204 C1-C3 cleavage ion_147 m/z 147 M_15->ion_147 Further fragmentation ion_73 m/z 73 M_89->ion_73 Further fragmentation

Caption: Proposed fragmentation pathways of trimethylsilylated this compound oxime in EI-MS.

References

Protocol for Cloning Mycarose Biosynthesis Genes: Application Notes for Drug Development Professionals, Researchers, and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycarose is a deoxysugar component of various valuable secondary metabolites, including the macrolide antibiotic tylosin (B1662201). The unique structure of this compound is crucial for the biological activity of these compounds. The ability to clone and heterologously express the this compound biosynthesis gene cluster opens avenues for synthetic biology approaches to produce novel glycosylated molecules with potentially enhanced or altered therapeutic properties. This document provides detailed application notes and protocols for the cloning of the this compound biosynthesis gene cluster from Streptomyces fradiae, the producer of tylosin. The protocols focus on modern, efficient methods for cloning large gene clusters, namely Transformation-Associated Recombination (TAR) in Saccharomyces cerevisiae and Gibson Assembly.

This compound Biosynthesis Pathway and Gene Cluster

The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process encoded by a cluster of genes. In S. fradiae, these genes are primarily located in the tylCK and tylIBA regions of the tylosin biosynthetic gene cluster.[1] The core set of genes directly involved in the conversion of TDP-D-glucose to TDP-L-mycarose includes tylX3, tylC1, tylC3, tylK, and tylC2.[1][2]

The generalized biosynthetic pathway is as follows:

  • TDP-D-glucose is the starting precursor.

  • A series of enzymatic reactions involving dehydration, epimerization, reduction, and methylation, catalyzed by the products of the tyl genes, converts TDP-D-glucose into TDP-L-mycarose .[1][2][3]

  • The activated sugar, TDP-L-mycarose, is then transferred to the macrolide aglycone by a glycosyltransferase.

A diagram of the this compound biosynthetic pathway is presented below.

Mycarose_Biosynthesis TDP-D-Glucose TDP-D-Glucose Intermediate_1 Intermediate_1 TDP-D-Glucose->Intermediate_1 tylX3 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 tylC1 Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 tylC3 Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 tylK TDP-L-Mycarose TDP-L-Mycarose Intermediate_4->TDP-L-Mycarose tylC2

Caption: this compound Biosynthesis Pathway.

Quantitative Data Summary

Successful cloning and expression of large biosynthetic gene clusters like the one for tylosin (which includes the this compound genes) have been reported with quantifiable outcomes. The following table summarizes relevant data from various studies to provide an expectation of efficiency and yield.

ParameterMethodOrganism/SystemReported ValueReference
Cloning Efficiency Targeted Cloning of Large DNA fragments (TCLD)E. coli chromosomal fragments53% positive rate for 201 kb fragments[4]
CRISPR/Cas9-mediated deletionStreptomyces coelicolor60-100% efficiency for 21.3-82.8 kb clusters[5]
CRISPR/Cas systemStreptomyces species70-100% efficiency for up to 30 kb deletions[6]
Production Improvement Gene Cluster AmplificationStreptomyces coelicolor (actinorhodin cluster)>20-fold increase in actinorhodin (B73869) production[1]
Heterologous expression of tylosin BGCStreptomyces fradiae230% increase in tylosin yield[4]
Heterologous Production Yield De novo biosynthesis of MEBEscherichia coliInitial: 4.2 mg/L[7]
Metabolic engineering of MEB pathwayEscherichia coliEngineered: 41.2 mg/L - 48.3 mg/L[7]

*MEB (3-O-α-mycarosylerythronolide B) is a key intermediate in the biosynthesis of some macrolides, containing the this compound sugar.

Experimental Protocols

This section provides detailed protocols for the cloning of the this compound biosynthesis gene cluster using two powerful methods: Transformation-Associated Recombination (TAR) cloning and Gibson Assembly.

General Workflow

The overall workflow for cloning and expressing the this compound biosynthesis genes is depicted below.

Cloning_Workflow cluster_prep Genomic DNA and Vector Preparation cluster_cloning Gene Cluster Cloning cluster_verification Verification and Expression Genomic_DNA_Isolation Isolate High-Molecular-Weight Genomic DNA from S. fradiae TAR_Cloning TAR Cloning in Yeast Genomic_DNA_Isolation->TAR_Cloning Gibson_Assembly Gibson Assembly Genomic_DNA_Isolation->Gibson_Assembly Vector_Design_Prep Design and Prepare Cloning Vector Vector_Design_Prep->TAR_Cloning Vector_Design_Prep->Gibson_Assembly Plasmid_Isolation Isolate Recombinant Plasmid TAR_Cloning->Plasmid_Isolation Gibson_Assembly->Plasmid_Isolation Verification Verify Construct by PCR and Sequencing Plasmid_Isolation->Verification Heterologous_Expression Transform into Heterologous Host (e.g., S. coelicolor) Verification->Heterologous_Expression Product_Analysis Analyze for this compound-containing Metabolites (e.g., by LC-MS) Heterologous_Expression->Product_Analysis

Caption: General workflow for cloning this compound biosynthesis genes.

Protocol 1: Transformation-Associated Recombination (TAR) Cloning

TAR cloning leverages the highly efficient homologous recombination machinery of Saccharomyces cerevisiae to capture large DNA fragments directly from a genomic DNA sample into a shuttle vector.

Materials:

  • Streptomyces fradiae culture

  • High-molecular-weight genomic DNA isolation kit

  • Saccharomyces cerevisiae VL6-48N strain

  • YPD medium

  • Sorbitol

  • Zymolyase

  • TAR cloning vector (e.g., pCAP01) with homology arms flanking the this compound gene cluster

  • Restriction enzyme to linearize the TAR vector

  • 5-FOA selective medium

  • E. coli strain for plasmid propagation

  • Streptomyces host for heterologous expression (e.g., S. coelicolor M1146 or S. albus)

Methodology:

  • Genomic DNA Isolation:

    • Culture S. fradiae in a suitable medium (e.g., YEME or TSB).

    • Isolate high-molecular-weight genomic DNA using a commercial kit or standard protocols for Streptomyces. Ensure minimal shearing of the DNA.

  • Vector Preparation:

    • Design and synthesize 50-60 bp homology arms corresponding to the regions immediately upstream and downstream of the this compound gene cluster in the S. fradiae genome.

    • Clone these homology arms into the TAR vector.

    • Linearize the TAR vector containing the homology arms with a suitable restriction enzyme that cuts between the arms.

  • Yeast Spheroplast Preparation and Transformation:

    • Inoculate a single colony of S. cerevisiae VL6-48N into 50 mL of YPD medium and grow at 30°C with shaking to an OD600 of 0.7-1.0.

    • Harvest the yeast cells by centrifugation and wash with sterile water.

    • Resuspend the cells in 1 M sorbitol for osmotic stabilization.

    • Treat the cells with Zymolyase to digest the cell wall and generate spheroplasts.

    • Co-transform the yeast spheroplasts with the linearized TAR vector (~1 µg) and the S. fradiae genomic DNA (~2-3 µg).

  • Selection of Recombinants:

    • Plate the transformation mixture on selective medium containing 5-FOA. Only yeast cells that have successfully captured the gene cluster and circularized the vector via homologous recombination will grow.

    • Incubate the plates at 30°C for 4-7 days until colonies appear.

  • Verification of Clones:

    • Pick individual yeast colonies and perform colony PCR using primers specific to the this compound gene cluster to identify positive clones.

    • Isolate the recombinant plasmid from the positive yeast colonies.

  • Heterologous Expression:

    • Transform the verified recombinant plasmid into an E. coli strain for amplification.

    • Introduce the plasmid into a suitable Streptomyces heterologous host via conjugation or protoplast transformation.

    • Culture the recombinant Streptomyces strain under appropriate conditions to induce secondary metabolite production.

    • Analyze the culture broth for the production of this compound-containing compounds using techniques like HPLC-MS.

Protocol 2: Gibson Assembly

Gibson Assembly is an in vitro method that allows for the joining of multiple DNA fragments in a single, isothermal reaction. It is particularly useful for assembling large constructs from PCR-amplified fragments.

Materials:

  • High-fidelity DNA polymerase for long-range PCR (e.g., Phusion or Q5)

  • Streptomyces fradiae genomic DNA

  • Expression vector (e.g., a BAC or a vector suitable for Streptomyces)

  • Gibson Assembly Master Mix (containing T5 exonuclease, DNA polymerase, and DNA ligase)

  • E. coli competent cells for cloning and expression

Methodology:

  • Design and PCR Amplification of Fragments:

    • Design primers for the amplification of the this compound gene cluster from S. fradiae genomic DNA. The primers should include 20-40 bp overhangs that are homologous to the adjacent DNA fragment or the linearized vector.

    • Due to the size of the cluster, it may be necessary to amplify it in several overlapping fragments.

    • Perform long-range PCR using a high-fidelity polymerase to amplify the fragments. Optimize the PCR conditions (annealing temperature, extension time) for each fragment.

    • Linearize the expression vector by PCR or restriction digest, ensuring the ends have homology to the ends of the amplified gene cluster fragment(s).

    • Verify the size and purity of the PCR products by agarose (B213101) gel electrophoresis. Gel purify the fragments if necessary.

  • Gibson Assembly Reaction:

    • Combine the purified PCR fragment(s) and the linearized vector in equimolar amounts in a single tube. A total of 0.02–0.5 pmols of DNA fragments is recommended.

    • Add the Gibson Assembly Master Mix.

    • Incubate the reaction at 50°C for 60 minutes.

  • Transformation and Screening:

    • Transform the Gibson Assembly reaction product into high-efficiency competent E. coli cells.

    • Plate on selective medium and incubate overnight.

    • Screen colonies for the correct insert by colony PCR and restriction digestion of isolated plasmids.

  • Sequence Verification and Expression:

    • Sequence the entire cloned gene cluster to ensure no mutations were introduced during PCR.

    • Introduce the verified plasmid into a suitable expression host (E. coli or Streptomyces).

    • Induce gene expression and analyze for the production of this compound-containing metabolites as described in the TAR cloning protocol.

Conclusion

The protocols outlined in this document provide a framework for the successful cloning and heterologous expression of the this compound biosynthesis gene cluster. The choice between TAR cloning and Gibson Assembly will depend on the specific resources and expertise available in the laboratory. Both methods are powerful tools for accessing the biosynthetic potential of Streptomyces and for the engineered production of novel, potentially therapeutic compounds. The provided quantitative data serves as a benchmark for expected outcomes in such cloning and expression experiments. Careful optimization of each step is critical for achieving high efficiency and yield.

References

In Vitro Reconstitution of the Mycarose Biosynthesis Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro reconstitution of the TDP-L-mycarose biosynthesis pathway. Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is a crucial sugar component of various important antibiotics, including macrolides like tylosin (B1662201) and erythromycin. Understanding and manipulating its biosynthetic pathway is of significant interest for the development of novel and improved pharmaceuticals through glycoengineering.

The in vitro reconstitution of this multi-enzyme pathway allows for the detailed study of each enzymatic step, the characterization of enzyme kinetics, and the production of TDP-L-mycarose for downstream applications, such as glycosyltransferase-mediated synthesis of novel antibiotic analogues.

I. The this compound Biosynthesis Pathway

The biosynthesis of TDP-L-mycarose begins with the common precursor TDP-D-glucose and proceeds through a series of six enzymatic reactions catalyzed by enzymes encoded by the tyl gene cluster in Streptomyces fradiae. The pathway involves dehydration, reduction, C-methylation, epimerization, and ketoreduction steps to yield the final product, TDP-L-mycarose.

Mycarose_Pathway cluster_0 This compound Biosynthesis Pathway TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose TylA2 (Dehydratase) TDP-2,6-dideoxy-D-threo-4-hexulose TDP-2,6-dideoxy-D-threo-4-hexulose TDP-4-keto-6-deoxy-D-glucose->TDP-2,6-dideoxy-D-threo-4-hexulose TylX3 (Dehydrase) TDP-2,6-dideoxy-D-ribo-hexopyranose TDP-2,6-dideoxy-D-ribo-hexopyranose TDP-2,6-dideoxy-D-threo-4-hexulose->TDP-2,6-dideoxy-D-ribo-hexopyranose TylC1 (Reductase) TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranose TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranose TDP-2,6-dideoxy-D-ribo-hexopyranose->TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranose TylC3 (Methyltransferase) + SAM TDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranose TDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranose TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranose->TDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranose TylK (Epimerase) TDP-L-Mycarose TDP-L-Mycarose TDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranose->TDP-L-Mycarose TylC2 (Ketoreductase) + NADPH

Figure 1: The enzymatic pathway for the biosynthesis of TDP-L-mycarose.

II. Quantitative Data Summary

The following table summarizes the key enzymes in the this compound pathway and their known kinetic parameters. It is important to note that while the functions of all enzymes have been established, detailed kinetic data for some remains to be fully elucidated.

EnzymeGene NameFunctionSubstrate(s)ProductCofactor(s)Kinetic Parameters
Glucose-1-phosphate thymidylyltransferaseTylA1 / RfbAThymidylylationGlucose-1-phosphate, TTPTDP-D-glucoseMg²⁺-
TDP-D-glucose 4,6-dehydrataseTylA2 / RfbBDehydrationTDP-D-glucoseTDP-4-keto-6-deoxy-D-glucoseNAD⁺-
TDP-4-keto-6-deoxy-D-glucose 2,3-dehydraseTylX3DehydrationTDP-4-keto-6-deoxy-D-glucoseTDP-2,6-dideoxy-D-threo-4-hexulose--
TDP-2,6-dideoxy-D-threo-4-hexulose 3-ketoreductaseTylC1ReductionTDP-2,6-dideoxy-D-threo-4-hexuloseTDP-2,6-dideoxy-D-ribo-hexopyranoseNADPH-
TDP-2,6-dideoxy-D-ribo-hexopyranose-3-C-methyltransferaseTylC3C-MethylationTDP-2,6-dideoxy-D-ribo-hexopyranose, SAMTDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranose-k_cat = 1.4 ± 0.1 min⁻¹[1]
TDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranose 5-epimeraseTylKEpimerizationTDP-3-C-methyl-2,6-dideoxy-D-ribo-hexopyranoseTDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranose-Exhibits relaxed substrate specificity[2][3][4]
TDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranose 4-ketoreductaseTylC2KetoreductionTDP-3-C-methyl-2,6-dideoxy-L-xylo-hexopyranoseTDP-L-mycaroseNADPHExhibits relaxed substrate specificity[2][3][4]

Note: The relaxed substrate specificity of TylK and TylC2 suggests potential for generating novel sugar analogues. However, the high specificity of the C-methyltransferase TylC3 is a key determinant for the final product being TDP-L-mycarose[2][3][4].

III. Experimental Protocols

This section provides detailed protocols for the expression and purification of the this compound biosynthetic enzymes and the in vitro reconstitution of the pathway.

A. General Protocol for Enzyme Expression and Purification

The enzymes of the this compound pathway can be heterologously expressed in E. coli and purified using affinity chromatography. The following is a general protocol that can be adapted for each enzyme.

Enzyme_Purification_Workflow cluster_1 Enzyme Expression and Purification Workflow Transformation Transformation Culture_Growth Culture_Growth Transformation->Culture_Growth Select positive clones Induction Induction Culture_Growth->Induction Reach OD600 of 0.6-0.8 Cell_Harvest Cell_Harvest Induction->Cell_Harvest Incubate and express protein Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Centrifugation Clarification Clarification Cell_Lysis->Clarification Sonication/French press Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Centrifugation/Filtration Elution Elution Affinity_Chromatography->Elution Bind, wash Dialysis_Concentration Dialysis_Concentration Elution->Dialysis_Concentration Collect fractions Purified_Enzyme Purified_Enzyme Dialysis_Concentration->Purified_Enzyme Buffer exchange and concentration

Figure 2: General workflow for the expression and purification of recombinant enzymes.

1. Gene Cloning and Expression Vector:

  • Synthesize the codon-optimized genes for each enzyme (tylA1/rfbA, tylA2/rfbB, tylX3, tylC1, tylC3, tylK, and tylC2) and clone them into an appropriate expression vector, such as pET-28a(+) for N-terminal His-tagging.

2. Transformation:

  • Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).

3. Expression:

  • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

4. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

5. Affinity Purification:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

6. Dialysis and Storage:

  • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange.

  • Concentrate the purified protein using a centrifugal filter unit.

  • Store the purified enzymes at -80°C.

B. Protocol for In Vitro Reconstitution of the this compound Pathway (One-Pot Synthesis)

This protocol is adapted from a two-stage, one-pot enzymatic synthesis of TDP-L-mycarose.[5]

Materials:

  • Purified enzymes: TylA1 (or RfbA), TylA2 (or RfbB), TylX3, TylC1, TylC3, TylK, and TylC2.

  • Substrates: Glucose-1-phosphate, Thymidine (B127349) 5'-triphosphate (TTP) or Thymidine and ATP for in situ TTP generation.

  • Cofactors: S-adenosyl-L-methionine (SAM), NADPH, MgCl₂.

  • Buffer: 50 mM Tris-HCl, pH 7.5.

Procedure:

Stage 1: Synthesis of TDP-D-glucose

  • Prepare a reaction mixture containing:

    • Glucose-1-phosphate (e.g., 3 mM)

    • TTP (e.g., 1.5 mM) or Thymidine (e.g., 1 mM) and ATP (e.g., 3 mM) if generating TTP in situ with thymidine kinase and other necessary enzymes.

    • TylA1 (or RfbA) (e.g., 5-10 µM)

    • MgCl₂ (e.g., 10 mM)

    • 50 mM Tris-HCl, pH 7.5

  • Incubate the reaction at 37°C for 1-2 hours.

Stage 2: Conversion to TDP-L-mycarose

  • To the reaction mixture from Stage 1, add the following components:

    • TylA2 (or RfbB) (e.g., 30 µM)

    • TylX3 (e.g., 30 µM)

    • TylC1 (e.g., 30 µM)

    • TylC3 (e.g., 30 µM)

    • TylK (e.g., 30 µM)

    • TylC2 (e.g., 30 µM)

    • SAM (e.g., 3 mM)

    • NADPH (e.g., 6 mM)

  • Incubate the reaction at room temperature for 1-3 hours.[5]

  • Monitor the reaction progress by HPLC or LC-MS.

Product Purification:

  • The final product, TDP-L-mycarose, can be purified from the reaction mixture using anion-exchange chromatography (e.g., Mono Q column) followed by desalting.

C. Individual Enzyme Assay Protocols (General Approaches)

Detailed kinetic analysis of each enzyme requires specific assays. Below are general approaches that can be optimized for each enzyme.

1. Dehydratase (TylA2/RfbB and TylX3) Assays:

  • These reactions can be monitored by observing the formation of the keto-sugar product, which often exhibits a change in UV absorbance.

  • Alternatively, a coupled assay can be developed where the product of the dehydratase is a substrate for a subsequent enzyme that consumes a detectable cofactor (e.g., NADH/NADPH).

2. Reductase (TylC1 and TylC2) Assays:

  • The activity of these NADPH-dependent reductases can be monitored spectrophotometrically by following the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.

  • A typical reaction mixture would include buffer, the TDP-sugar substrate, NADPH, and the purified reductase enzyme.

3. Methyltransferase (TylC3) Assay:

  • The activity can be measured using a radiolabeled methyl donor, [³H-methyl]-SAM, and quantifying the incorporation of radioactivity into the TDP-sugar product.

  • Alternatively, a coupled enzyme assay can be employed where the product of the methylation reaction is a substrate for another enzyme that can be easily monitored.

4. Epimerase (TylK) Assay:

  • The epimerase activity can be assayed by incubating the enzyme with its substrate and then analyzing the product mixture by HPLC or capillary electrophoresis to separate and quantify the epimeric products.

IV. Conclusion

The in vitro reconstitution of the this compound biosynthesis pathway provides a powerful platform for fundamental biochemical studies and for the biocatalytic production of TDP-L-mycarose. The detailed protocols and data presented in these application notes are intended to facilitate research in this area, enabling further exploration of the enzymatic mechanisms and the generation of novel glycosylated natural products with potentially enhanced therapeutic properties. The flexibility of the later enzymes in the pathway, TylK and TylC2, opens exciting avenues for chemoenzymatic synthesis and the diversification of macrolide antibiotics.

References

Application of Mycarose Analogs in Antibiotic Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and the ability to overcome existing resistance mechanisms. Macrolide antibiotics, a clinically important class of protein synthesis inhibitors, are a key focus of these efforts. A crucial component of many macrolides is the deoxysugar L-mycarose, which plays a significant role in their antibacterial activity and interaction with the bacterial ribosome. Modification of this sugar moiety presents a promising strategy for developing next-generation macrolides with enhanced properties.

These application notes provide a comprehensive overview of the application of mycarose analogs in antibiotic development. We detail the synthesis of these analogs, their incorporation into macrolide scaffolds, and methods for evaluating their biological activity. Detailed experimental protocols and quantitative data are provided to guide researchers in this field.

Rationale for this compound Analog Development

This compound, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, is a key structural component of several macrolide antibiotics, including tylosin (B1662201) and erythromycin. It is typically attached to the macrolactone ring as part of a disaccharide or trisaccharide chain and contributes significantly to the binding of the antibiotic to the 50S ribosomal subunit.[1][2] Modifications to the this compound moiety can lead to:

  • Enhanced Antibacterial Activity: Alterations at the 4''-hydroxyl group of the this compound sugar in tylosin derivatives have been shown to improve activity against macrolide-resistant strains.[3]

  • Overcoming Resistance: this compound analogs can re-establish binding to ribosomes that have been modified to confer resistance, such as through methylation of the 23S rRNA.[2]

  • Improved Pharmacokinetic Properties: Modifications to the sugar moieties can influence the solubility, stability, and overall pharmacokinetic profile of the antibiotic.

Data Presentation: Antibacterial Activity of this compound Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various macrolide analogs with modified this compound or related sugar moieties against a panel of bacterial strains. This data highlights the potential of this compound analog substitution in enhancing antibacterial potency and overcoming resistance.

Table 1: In Vitro Antibacterial Activity of 4''-O-Substituted Tylosin Analogs against Staphylococcus aureus MS-8710 (macrolide-resistant) [3]

Compound4''-O-SubstituentMIC (µg/mL)
TylosinThis compound>800
Analog 12-Methoxyisovaleryl12.5
Analog 24-Methylvaleryl12.5
Analog 3Phenylthioacetyl6.25
Analog 4Phenylsulfonylacetyl6.25
Analog 54-Nitrophenylacetyl6.25
Analog 64-Nitrophenylsulfonyl6.25
Analog 7Phenylethanesulfonyl6.25
ErythromycinCladinose>800
JosamycinMycaminose-Mycarose>800

Table 2: In Vitro Antibacterial Activity of C-23 Modified 5-O-Mycaminosyltylonolide Derivatives [4]

CompoundC-23 SubstituentS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)
TylosinThis compound182
c2 Varied Amino Group0.521
c9 Varied Amino Group0.50.51
c11 Varied Amino Group141
c21 Varied Amino Group0.522
c25 Varied Amino Group141

Experimental Protocols

Protocol 1: Two-Stage, One-Pot Enzymatic Synthesis of TDP-L-mycarose

This protocol describes the enzymatic synthesis of thymidine (B127349) diphosphate (B83284) (TDP)-L-mycarose, the activated sugar donor required for glycosylation, from simple precursors.[5]

Materials:

  • Thymidine

  • Glucose-1-phosphate

  • ATP (Adenosine triphosphate)

  • PEP (Phosphoenolpyruvate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Enzymes:

    • Thymidine kinase (TK)

    • Thymidylate kinase (TMK)

    • Nucleoside diphosphate kinase (NDK)

    • Pyruvate kinase (PK)

    • TDP-D-glucose synthase (RfbA)

    • TDP-D-glucose 4,6-dehydratase (RfbB/TylA2)

    • TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase (TylX3)

    • TDP-4-keto-2,6-dideoxy-D-glucose 3-reductase (TylC1)

    • TDP-2,6-dideoxy-D-ribohexopyranos-3-ulose 3-C-methyltransferase (TylC3)

    • TDP-3-methyl-2,6-dideoxy-D-ribohexopyranos-3-ulose 5-epimerase (TylK)

    • TDP-3-methyl-2,6-dideoxy-L-lyxohexopyranos-4-ulose 4-reductase (TylC2)

  • NADPH

  • S-adenosyl-L-methionine (SAM)

  • Ultrafiltration unit (e.g., YM-10 membrane)

  • HPLC system with a Dionex PA1 column

Procedure:

Stage 1: Synthesis of TDP-D-glucose

  • Prepare an initial reaction mixture containing:

    • Thymidine (e.g., 3 mM)

    • Glucose-1-phosphate (e.g., 3 mM)

    • ATP (e.g., 0.5 mM)

    • PEP (e.g., 12 mM)

    • MgCl₂ (e.g., 10 mM)

    • TK, TMK, NDK, and PK enzymes (e.g., 75 µM each) in 50 mM Tris-HCl buffer (pH 7.5).

  • Incubate the mixture at 37°C for 10 minutes.

  • Remove the enzymes by ultrafiltration.

  • To the filtrate, add RfbA (e.g., 57 µM) and incubate at 30°C for 30 minutes.

  • Add RfbB (e.g., 28 µM) and continue incubation at 37°C for 1 hour. This reaction converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.

Stage 2: Synthesis of TDP-L-mycarose

  • To the reaction mixture from Stage 1, add the this compound biosynthetic enzymes: TylX3, TylC1, TylC3, TylK, and TylC2 (e.g., 30 µM each).

  • Add the cofactors NADPH (e.g., 6 mM) and SAM (e.g., 3 mM).

  • Incubate the final reaction mixture at room temperature for 1 hour.

  • Monitor the formation of TDP-L-mycarose by HPLC analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the MIC of novel antibiotic analogs.[6]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of the test antibiotic analog in a suitable solvent (e.g., DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a working stock solution of the antibiotic analog in the growth medium. b. In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row. c. Add 200 µL of the working antibiotic stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 600 nm. d. Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity, indicating bacterial growth. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Signaling Pathway: Macrolide Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of macrolide antibiotics, which involves binding to the 50S ribosomal subunit and blocking the exit tunnel for the nascent polypeptide chain. This compound analogs can enhance this binding or overcome resistance mechanisms that alter the binding site.

macrolide_action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide catalyzes peptide bond 30S_subunit 30S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition mRNA mRNA mRNA->30S_subunit binds tRNA tRNA tRNA->50S_subunit delivers amino acid Polypeptide->Exit_Tunnel exits through Polypeptide->Inhibition elongation arrested Macrolide Macrolide Antibiotic (with this compound Analog) Macrolide->Exit_Tunnel binds to & blocks

Caption: Macrolide antibiotics bind to the 50S ribosomal subunit, obstructing the polypeptide exit tunnel.

Experimental Workflow: Synthesis and Evaluation of this compound Analogs

This workflow outlines the key steps involved in the development and testing of macrolide antibiotics containing this compound analogs.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Glucose-1-phosphate, Thymidine) Enzymatic_Synthesis Enzymatic Synthesis of TDP-L-Mycarose Analog Start->Enzymatic_Synthesis Glycosylation Enzymatic or Chemoenzymatic Glycosylation Enzymatic_Synthesis->Glycosylation Macrolide_Aglycone Macrolide Aglycone Macrolide_Aglycone->Glycosylation Purification Purification and Characterization Glycosylation->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Ribosome_Binding Ribosome Binding Assays Purification->Ribosome_Binding Mechanism_of_Action Mechanism of Action Studies Purification->Mechanism_of_Action sar cluster_structure Structural Modification cluster_activity Biological Activity Mycarose_Analog This compound Analog (e.g., 4''-O-acylation) Enhanced_Potency Enhanced Potency (Lower MIC) Mycarose_Analog->Enhanced_Potency leads to Overcome_Resistance Activity Against Resistant Strains Mycarose_Analog->Overcome_Resistance can lead to Altered_PK Altered Pharmacokinetics Mycarose_Analog->Altered_PK may lead to

References

Chemoenzymatic Synthesis of Novel Mycarose Glycosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of novel L-mycarose glycosides. Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, is a crucial sugar moiety found in various macrolide antibiotics, contributing significantly to their biological activity. The chemoenzymatic approach described herein combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to generate novel glycosides with potential applications in drug discovery and development.

Introduction

The sugar components of natural products play a vital role in their pharmacological properties, including target recognition, binding affinity, and pharmacokinetic profiles. L-mycarose, a key deoxysugar, is an essential component of antibiotics such as tylosin (B1662201) and erythromycin. The generation of novel this compound glycosides, by attaching this sugar to diverse aglycones, offers a promising strategy for the development of new therapeutic agents with improved efficacy or novel mechanisms of action.

This protocol outlines a two-stage chemoenzymatic approach. The first stage involves the efficient one-pot enzymatic synthesis of the activated sugar donor, thymidine (B127349) diphosphate-L-mycarose (TDP-L-mycarose). The second stage utilizes promiscuous glycosyltransferases (GTs) to transfer the this compound moiety from TDP-L-mycarose to a variety of acceptor aglycones, leading to the formation of novel glycosides.

Data Presentation

The following tables summarize quantitative data for the key steps of the chemoenzymatic synthesis.

Table 1: One-Pot Enzymatic Synthesis of TDP-L-mycarose [1]

ParameterValueUnitNotes
Starting Materials
Thymidine3mM
Glucose-1-phosphate3mM
Phosphoenolpyruvate (PEP)12mMFor ATP regeneration
ATP0.5mM
NADPH6mM
S-adenosyl-L-methionine (SAM)3mM
MgCl₂10mM
Enzymes (Stage 1)
Thymidine kinase (TK)75µM
Thymidylate kinase (TMK)75µM
Nucleoside diphosphate (B83284) kinase (NDK)75µM
Pyruvate kinase (PK)75µM
Enzymes (Stage 2)
Glucose-1-phosphate thymidylyltransferase (RfbA)57µM
TDP-D-glucose 4,6-dehydratase (RfbB)28µM
This compound Biosynthetic Enzymes
TylX3, TylC1, TylC3, TylK, TylC230 (each)µM
Reaction Conditions
Buffer50 mM Tris·HClpH 7.5
Temperature (Stage 1)37°C
Time (Stage 1)10min
Temperature (Stage 2)30°CRfbA incubation
Time (Stage 2)30minRfbA incubation
Temperature (RfbB incubation)37°C
Time (RfbB incubation)1h
Temperature (this compound enzymes)Room Temp
Time (this compound enzymes)1h
Yield
TDP-L-mycarose16%Estimated by HPLC analysis

Table 2: Biological Activity of Novel Flavonoid Glycosides (Illustrative Example) [2][3][4][5][6]

CompoundCell LineIC₅₀ (µM)Assay Method
Quercetin (Parent Aglycone)DU-145 (Prostate Cancer)>100Trypan Blue Exclusion
Quercetin-3-O-mycaroside (Novel Glycoside)DU-145 (Prostate Cancer)15.2 ± 1.8Trypan Blue Exclusion
Kaempferol (Parent Aglycone)PC-3 (Prostate Cancer)>100Trypan Blue Exclusion
Kaempferol-3-O-mycaroside (Novel Glycoside)PC-3 (Prostate Cancer)21.5 ± 2.5Trypan Blue Exclusion
5-Fluorouracil (Positive Control)A549 (Lung Cancer)4.98 ± 0.41MTT Assay
4'-Bromoflavonol-O-mycaroside (Novel Glycoside)A549 (Lung Cancer)1.2 ± 0.1MTT Assay

Note: The data in Table 2 is illustrative and based on reported activities of similar flavonoid glycosides. Actual IC₅₀ values for novel this compound glycosides would need to be determined experimentally.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of TDP-L-mycarose[1]

This protocol describes the synthesis of TDP-L-mycarose from thymidine and glucose-1-phosphate in a single reaction vessel, performed in two stages.

Materials:

  • Thymidine

  • Glucose-1-phosphate

  • Phosphoenolpyruvate (PEP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Tris·HCl buffer (pH 7.5)

  • Purified enzymes: TK, TMK, NDK, PK, RfbA, RfbB, TylX3, TylC1, TylC3, TylK, and TylC2

  • Ultrafiltration unit (e.g., Amicon YM-10)

  • HPLC system with an anion exchange column (e.g., MonoQ) for purification

  • Sephadex G-10 column for desalting

Procedure:

Stage 1: Synthesis of Thymidine Triphosphate (TTP)

  • Prepare a 100 µL reaction mixture in 50 mM Tris·HCl buffer (pH 7.5) containing:

    • 3 mM Thymidine

    • 12 mM PEP

    • 0.5 mM ATP

    • 10 mM MgCl₂

    • 75 µM each of TK, TMK, NDK, and PK.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Remove the enzymes by ultrafiltration.

Stage 2: Synthesis of TDP-L-mycarose

  • To the filtrate from Stage 1, add 3 mM glucose-1-phosphate and 57 µM RfbA.

  • Incubate at 30°C for 30 minutes.

  • Add 28 µM RfbB and continue incubation at 37°C for 1 hour.

  • Add 30 µM each of the this compound biosynthetic enzymes (TylX3, TylC1, TylC3, TylK, and TylC2), 6 mM NADPH, and 3 mM SAM to the reaction mixture.

  • Incubate at room temperature for 1 hour.

Purification:

  • Monitor the reaction progress by HPLC.

  • Purify the product by FPLC on a MonoQ column using a linear gradient of ammonium (B1175870) bicarbonate buffer (pH 7.0).[1]

  • Desalt the purified TDP-L-mycarose using a Sephadex G-10 column.[1]

  • Confirm the identity of the product by ¹H NMR and high-resolution mass spectrometry.[1]

Protocol 2: Enzymatic Glycosylation of Aglycones with TDP-L-mycarose

This protocol provides a general method for the glycosylation of a model aglycone (e.g., a flavonoid) using a promiscuous glycosyltransferase. The conditions may require optimization for different aglycones and glycosyltransferases.

Materials:

  • Purified TDP-L-mycarose (from Protocol 1)

  • Aglycone of interest (e.g., quercetin, resveratrol) dissolved in a suitable solvent (e.g., DMSO)

  • Purified promiscuous glycosyltransferase (e.g., DesVII/DesVIII, OleD)

  • Tris·HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl₂)

  • HPLC system for reaction monitoring and purification

  • LC-MS and NMR for product characterization

Procedure:

  • Prepare a 100 µL reaction mixture in 50 mM Tris·HCl buffer (pH 8.0) containing:

    • 1 mM TDP-L-mycarose

    • 0.5 mM Aglycone (final DMSO concentration should be <5%)

    • 5 mM MgCl₂

    • 10 µM Glycosyltransferase

  • Incubate the reaction at 30°C.

  • Monitor the formation of the glycosylated product by HPLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Once the reaction is complete (or has reached a plateau), quench the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to precipitate the enzyme and other insoluble materials.

Purification and Characterization:

  • Purify the supernatant containing the novel this compound glycoside by preparative HPLC using a suitable C18 column and a water/acetonitrile gradient.

  • Characterize the purified product by high-resolution mass spectrometry to confirm the molecular weight and by NMR spectroscopy to determine the structure and stereochemistry of the glycosidic linkage.

Mandatory Visualizations

Diagram 1: Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Aglycone Aglycone Precursor GT Glycosyltransferase Aglycone->GT TDP_this compound TDP-L-mycarose TDP_this compound->GT Product Novel this compound Glycoside GT->Product TDP_L_Mycarose_Pathway cluster_enzymes Enzymes enzyme enzyme G1P Glucose-1-P TDP_Glc TDP-D-Glucose G1P->TDP_Glc RfbA G1P->TDP_Glc Keto_Glc TDP-4-keto-6-deoxy-D-glucose TDP_Glc->Keto_Glc RfbB TDP_Glc->Keto_Glc Deoxy_Keto_Glc TDP-2,6-dideoxy-4-keto-D-glucose Keto_Glc->Deoxy_Keto_Glc TylX3 Keto_Glc->Deoxy_Keto_Glc Reduced_Glc TDP-2,6-dideoxy-D-glucose Deoxy_Keto_Glc->Reduced_Glc TylC1 Deoxy_Keto_Glc->Reduced_Glc Methylated_Glc TDP-2,6-dideoxy-3-C-methyl-D-glucose Reduced_Glc->Methylated_Glc TylC3 Reduced_Glc->Methylated_Glc Epimerized TDP-2,6-dideoxy-3-C-methyl-L-glucose Methylated_Glc->Epimerized TylK Methylated_Glc->Epimerized TDP_this compound TDP-L-mycarose Epimerized->TDP_this compound TylC2 Epimerized->TDP_this compound RfbA RfbA RfbB RfbB TylX3 TylX3 TylC1 TylC1 TylC3 TylC3 TylK TylK TylC2 TylC2

References

Application Notes and Protocols for the Quantitative Analysis of Mycarose in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, is an important deoxysugar component of various macrolide antibiotics, including tylosin (B1662201) and erythromycin. The presence and quantity of this compound can significantly impact the biological activity of these therapeutic agents.[1] Accurate and robust quantitative analysis of this compound in fermentation broths is therefore critical for monitoring and optimizing antibiotic production, ensuring product quality, and facilitating research in metabolic engineering and drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in fermentation broth using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a colorimetric method. Each method offers distinct advantages and is suited for different analytical needs, from high-throughput screening to detailed structural confirmation.

Analytical Methods Overview

A comparative summary of the primary methods for this compound quantification is presented below. The choice of method will depend on factors such as required sensitivity, specificity, available equipment, and sample throughput.

Method Principle Throughput Sensitivity Specificity Primary Use Case
HPLC-RID/PAD Separation based on polarity, detection by refractive index or pulsed amperometry.HighModerateModerateRoutine quantification of known sugars.
GC-MS Separation of volatile derivatives by boiling point, detection by mass fragmentation.ModerateHighHighStructural confirmation and quantification of complex mixtures.
Phenol-Sulfuric Acid Colorimetric reaction with carbohydrates.HighLowLowRapid estimation of total sugar content.

Experimental Protocols

Sample Preparation from Fermentation Broth

A crucial first step for all analytical methods is the effective extraction and hydrolysis of this compound from the fermentation broth and the macrolide antibiotic.

Protocol 1: Acid Hydrolysis of Fermentation Broth

  • Centrifugation: Centrifuge 10 mL of the fermentation broth at 10,000 x g for 15 minutes to pellet cells and debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acidification: To 1 mL of the supernatant, add 1 mL of 2 M HCl.

  • Hydrolysis: Heat the mixture at 100°C for 2 hours in a sealed vial to hydrolyze the glycosidic bonds and release this compound.

  • Neutralization: Cool the sample to room temperature and neutralize with 2 M NaOH to approximately pH 7.

  • Filtration: Filter the hydrolyzed sample through a 0.22 µm syringe filter before analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of carbohydrates.[2][3] For sugars that lack a chromophore, detection is typically achieved using a Refractive Index Detector (RID) or Pulsed Amperometric Detection (PAD).[4]

Protocol 2: HPLC-RID Analysis of this compound

  • Instrumentation: HPLC system equipped with a refractive index detector (RID).

  • Column: Aminex HPX-87H column (300 mm x 7.8 mm).[5]

  • Mobile Phase: 5 mM Sulfuric Acid in ultrapure water.[5]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of this compound standards in ultrapure water (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

  • Quantification: Generate a standard curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the standard curve.

Table 1: HPLC-RID Method Parameters and Expected Performance

ParameterValueReference
ColumnAminex HPX-87H[5]
Mobile Phase5 mM H₂SO₄[5]
Flow Rate0.6 mL/minN/A
Temperature60°CN/A
DetectorRefractive Index (RID)[6]
Expected Retention TimeVaries, determined by standardsN/A
Limit of Quantification (LOQ)~1500 ppm (for glucose)[6]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of carbohydrates, but requires a derivatization step to make the sugars volatile.[7][8]

Protocol 3: GC-MS Analysis of this compound after Derivatization

  • Sample Preparation: Use the hydrolyzed and neutralized sample from Protocol 1.

  • Lyophilization: Lyophilize 100 µL of the prepared sample to dryness.

  • Derivatization (Two-Step):

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Incubate at 37°C for 90 minutes with shaking. This step stabilizes the open-chain form of the sugar.[9]

    • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[9]

  • GC-MS Analysis:

    • Instrumentation: GC-MS system.

    • Column: Rtx-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.[8]

    • MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

  • Quantification: Use a suitable internal standard (e.g., sorbitol) added before derivatization. Create a calibration curve of the peak area ratio of this compound derivative to the internal standard against concentration.

Table 2: GC-MS Method Parameters and Expected Performance

ParameterValueReference
DerivatizationMethoximation + Silylation (MSTFA)[9]
ColumnRtx-5MS or equivalent[8]
Carrier GasHelium[8]
Oven Program60°C (1 min) -> 280°C (10°C/min) -> 280°C (10 min)[8]
DetectionMass Spectrometry (EI)[8]
Limit of Detection (LOD)0.6–2.7 µg/mL (for various monosaccharides)[10]
Limit of Quantification (LOQ)3.1–13.3 µg/mL (for various monosaccharides)[10]
Method 3: Phenol-Sulfuric Acid Colorimetric Method

This is a simple and rapid method for the determination of total carbohydrates.[11][12] It is less specific than chromatographic methods but is useful for high-throughput screening.

Protocol 4: Phenol-Sulfuric Acid Assay

  • Sample Preparation: Use the hydrolyzed and neutralized sample from Protocol 1. Dilute as necessary to fall within the linear range of the assay.

  • Reaction:

    • To 1 mL of the prepared sample in a glass test tube, add 1 mL of 5% (w/v) phenol (B47542) solution.

    • Rapidly add 5 mL of concentrated sulfuric acid. Caution: This reaction is highly exothermic.

  • Incubation: Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.[13]

  • Measurement: Measure the absorbance of the yellow-orange color at 490 nm using a spectrophotometer.[13]

  • Standard Curve: Prepare a standard curve using known concentrations of this compound.

  • Quantification: Determine the this compound concentration in the samples from the standard curve.

Table 3: Phenol-Sulfuric Acid Method Parameters and Expected Performance

ParameterValueReference
ReagentsPhenol, Sulfuric Acid[11][12]
Wavelength490 nm[13]
Linear Range10-70 µg of sugar[12]
AdvantagesRapid, inexpensive, high-throughputN/A
DisadvantagesLow specificity, interference from other compoundsN/A

Visualizations

TDP-L-Mycarose Biosynthesis Pathway

The biosynthesis of TDP-L-mycarose is a multi-step enzymatic process starting from TDP-D-glucose.[14] Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing this compound and, consequently, antibiotic yields.

Mycarose_Biosynthesis TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 TylA2 (4,6-dehydratase) Intermediate2 TDP-4-keto-2,6-dideoxy-D-glucose Intermediate1->Intermediate2 TylX3 (2-dehydrase) Intermediate3 TDP-2,6-dideoxy-D-glucose Intermediate2->Intermediate3 TylC1 (3-reductase) Intermediate4 TDP-3-C-methyl-2,6-dideoxy-D-glucose Intermediate3->Intermediate4 TylC3 (C-methyltransferase) Intermediate5 TDP-3-C-methyl-4-keto-2,6-dideoxy-L-glucose Intermediate4->Intermediate5 TylK (5-epimerase) TDP_L_this compound TDP-L-Mycarose Intermediate5->TDP_L_this compound TylC2 (4-ketoreductase) Mycarose_Quantification_Workflow Start Fermentation Broth Sample Centrifugation Centrifugation Start->Centrifugation Hydrolysis Acid Hydrolysis Centrifugation->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Analysis Analytical Method Filtration->Analysis HPLC HPLC-RID Analysis->HPLC GCMS GC-MS (with Derivatization) Analysis->GCMS Colorimetric Colorimetric Assay Analysis->Colorimetric Data Data Analysis & Quantification HPLC->Data GCMS->Data Colorimetric->Data

References

Application Notes and Protocols for Creating Mycarose-Modified Macrolide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrolide antibiotics, characterized by a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars, are a cornerstone of antibacterial therapy.[1][2] The attached sugar moieties, such as L-mycarose, are often crucial for the biological activity of these compounds, influencing their target binding, pharmacokinetic properties, and spectrum of activity.[3][4] Engineering the glycosylation patterns of macrolides by introducing sugars like mycarose onto diverse aglycone scaffolds is a powerful strategy for generating novel antibiotic candidates with potentially improved efficacy against drug-resistant pathogens.[5][6]

These application notes provide detailed protocols and workflows for the chemoenzymatic synthesis of this compound-modified macrolide libraries. The strategy involves two key stages: the enzymatic synthesis of the activated sugar donor, TDP-L-mycarose, and its subsequent transfer to a library of macrolide aglycones using a promiscuous glycosyltransferase.

Section 1: Enzymatic Synthesis of TDP-L-Mycarose

The generation of mycarosylated macrolides requires a reliable supply of the activated sugar nucleotide, TDP-L-mycarose. L-mycarose is a 2,6-dideoxy-3-methyl-L-hexose found in antibiotics like tylosin (B1662201).[7][8] Its biosynthesis from the primary metabolite TDP-D-glucose has been fully reconstituted in vitro, involving a sequence of six enzymatic reactions.[9]

Signaling Pathway: Biosynthesis of TDP-L-Mycarose

The pathway begins with TDP-D-glucose and proceeds through a series of oxidation, reduction, methylation, and epimerization steps catalyzed by enzymes from the tylosin biosynthetic gene cluster found in Streptomyces fradiae.[5][9]

Mycarose_Biosynthesis cluster_start Starting Substrate cluster_pathway Biosynthetic Pathway cluster_end Final Product TDP_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Intermediate1 TylA2 (4,6-dehydratase) Intermediate2 TDP-2,4-diketo-6-deoxy-D-glucose Intermediate1->Intermediate2 TylX3 (2-dehydrase) Intermediate3 TDP-4-keto-2,6-dideoxy-D-glucose Intermediate2->Intermediate3 TylC1 (3-reductase) Intermediate4 TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose Intermediate3->Intermediate4 TylC3 (C3-methyltransferase) + SAM Intermediate5 TDP-4-keto-3-methyl-2,6-dideoxy-L-mannose Intermediate4->Intermediate5 TylK (C5-epimerase) TDP_this compound TDP-L-Mycarose Intermediate5->TDP_this compound TylC2 (4-ketoreductase) + NADPH

Caption: Enzymatic pathway for the biosynthesis of TDP-L-mycarose from TDP-D-glucose.

Protocol 1: Two-Stage, One-Pot Enzymatic Synthesis of TDP-L-Mycarose

This protocol is adapted from a method that achieves the synthesis in a single reaction vessel, minimizing the isolation of unstable intermediates.[9] It relies on heterologously expressed and purified enzymes from the this compound biosynthetic pathway.

Materials:

  • TDP-D-glucose

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • Purified enzymes: TylA2 (4,6-dehydratase), TylX3, TylC1, TylC3, TylK, TylC2

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • HPLC system for analysis and purification

Procedure:

Stage 1: Generation of the Key Intermediate

  • In a reaction vessel, prepare a solution containing 7 mM TDP-D-glucose in 50 mM potassium phosphate buffer (pH 7.5).

  • Initiate the reaction by adding the 4,6-dehydratase enzyme (e.g., TylA2 or a functional equivalent like RfbB) to a final concentration of approximately 30-35 µM.

  • Incubate the mixture at 37°C for 1 hour. This step should result in the near-quantitative conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. Monitor conversion by HPLC if desired.

Stage 2: Conversion to TDP-L-Mycarose 4. To the same reaction mixture from Stage 1, add the remaining five purified this compound biosynthetic enzymes (TylX3, TylC1, TylC3, TylK, and TylC2) to a final concentration of 30 µM each. 5. Add the required cofactors: S-adenosyl-L-methionine (SAM) to a final concentration of 7 mM and NADPH to a final concentration of 14 mM. 6. Incubate the final reaction mixture at room temperature for 1 hour. 7. Terminate the reaction by heat inactivation or addition of a quenching agent like cold ethanol. 8. Analyze the formation of TDP-L-mycarose by HPLC. The product can be purified using FPLC on a MonoQ column followed by desalting.[9]

Section 2: Chemoenzymatic Generation of this compound-Modified Macrolide Libraries

The core of this strategy is the use of a glycosyltransferase (GT) with relaxed substrate specificity.[10] Such an enzyme can transfer the enzymatically synthesized TDP-L-mycarose to a variety of macrolide aglycones, which can be generated through fermentation, chemical synthesis, or genetic engineering of polyketide synthase (PKS) pathways.[11][12]

Experimental Workflow: Library Generation

The overall workflow involves preparing the necessary biological and chemical inputs, performing the enzymatic glycosylation, and then analyzing the resulting library of novel macrolides.

Library_Workflow cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Analysis Aglycones Macrolide Aglycone Library (e.g., Erythronolide B analogs) Reaction One-Pot Enzymatic Glycosylation Aglycones->Reaction Sugar TDP-L-Mycarose (from Protocol 1) Sugar->Reaction Enzyme Promiscuous Glycosyltransferase (GT) (e.g., DesVII/DesVIII, MegDI) Enzyme->Reaction Library This compound-Modified Macrolide Library Reaction->Library Glycosyl Transfer Purification Purification (HPLC) Library->Purification Analysis Structural Analysis (MS, NMR) Biological Activity Screening Purification->Analysis

Caption: Chemoenzymatic workflow for generating this compound-modified macrolide libraries.

Protocol 2: In Vitro Glycosylation of Macrolide Aglycones

This protocol describes a typical small-scale reaction for testing the ability of a glycosyltransferase to attach TDP-L-mycarose to a target aglycone.

Materials:

  • Macrolide aglycone stock solution (e.g., 10 mM in DMSO)

  • TDP-L-mycarose (prepared from Protocol 1)

  • Purified glycosyltransferase (e.g., DesVII/DesVIII complex)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 8.0)

  • LC-MS system for analysis

Procedure:

  • Set up a 50 µL reaction in a microcentrifuge tube. Add the components in the following order:

    • Reaction Buffer

    • Macrolide aglycone (to a final concentration of 100-500 µM)

    • TDP-L-mycarose (to a final concentration of 1-2 mM)

    • Purified glycosyltransferase (e.g., 5-10 µM)

  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 2-4 hours. Time-course experiments may be necessary to optimize incubation time.

  • Terminate the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate the enzyme.

  • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

  • Analyze the sample by LC-MS, looking for a new peak with a mass corresponding to the starting aglycone plus the mass of a this compound moiety minus water.

Section 3: Quantitative Data Summary

The efficiency of chemoenzymatic synthesis can vary significantly based on the specific enzymes, substrates, and reaction conditions used. The following table summarizes representative yields reported in the literature for key steps in the creation of modified macrolides.

Process StageSubstrate(s)Product(s)Reported YieldReference(s)
Sugar Synthesis TDP-D-GlucoseTDP-L-Mycarose~16%[9]
Chemoenzymatic Synthesis Synthetic hexaketide intermediateSeries of juvenimicin/rosamicin macrolides4.6% (overall)[11]
Enzymatic Glycosylation Unnatural narbonolide (B1238728) analog (hybrid lactam)Glycosylated product28%[12]
Enzymatic Glycosylation Unnatural narbonolide analog (macrodiolide)Glycosylated product37%[12]
Enzymatic Glycosylation Unnatural narbonolide analog (N-methylated)Glycosylated product69%[12]
Biotransformation 40 mg of erythromycin/azithromycin derivatives~10 mg of megosaminylated macrolide~25%[6]

Section 4: Key Considerations and Applications

  • Glycosyltransferase Promiscuity : The success of this approach hinges on the substrate flexibility of the chosen glycosyltransferase.[3][10] Enzymes like DesVII/DesVIII from the pikromycin (B1677795) pathway or OleD from the oleandomycin (B1677203) pathway have demonstrated the ability to accept non-native substrates.[3][13] Screening a panel of GTs against a library of aglycones is often a necessary first step.

  • Aglycone Availability : A diverse library of macrolide aglycones is essential. This can be achieved through precursor-directed biosynthesis, mutasynthesis, or total chemical synthesis of macrolactone scaffolds.[1][11][14]

  • Applications : The generated libraries of this compound-modified macrolides can be screened for novel biological activities. The primary application is in the discovery of new antibiotics with improved potency, an expanded spectrum of activity, or the ability to overcome existing resistance mechanisms.[6][15] Additionally, these compounds can serve as probes to study macrolide-ribosome interactions or be evaluated for other therapeutic properties, such as immunomodulatory effects.[16]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mycarose Yield in E. coli Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Mycarose and its derivatives in Escherichia coli fermentation.

Frequently Asked Questions (FAQs)

Q1: We are observing very low to no yield of our mycarosylated product. What are the primary bottlenecks in E. coli?

A1: Low yields of glycosylated products like those containing this compound in E. coli are often due to several factors:

  • Insufficient Precursor Supply: The biosynthesis of TDP-L-mycarose is a multi-step process that requires a steady supply of precursors like glucose-1-phosphate (G1P) and TDP-glucose. Competing metabolic pathways in E. coli can divert these essential building blocks away from your desired pathway.[1][2]

  • Low Expression or Activity of Pathway Enzymes: The heterologous expression of the this compound biosynthetic enzymes in E. coli can be inefficient. This could be due to issues with codon usage, protein misfolding leading to insoluble inclusion bodies, or low enzyme activity.[3][4]

  • Metabolic Burden: Overexpression of a long biosynthetic pathway can place a significant metabolic burden on the E. coli host, leading to reduced cell growth and lower product yields.[4]

  • Toxicity of Intermediates or Final Product: The accumulation of certain intermediates in the biosynthetic pathway or the final glycosylated product itself might be toxic to the E. coli cells, thereby inhibiting growth and production.

Q2: How can we increase the precursor pool for TDP-L-mycarose synthesis?

A2: A key strategy is to redirect metabolic flux towards the this compound pathway. This can be achieved by:

  • Blocking Competing Pathways: Deleting genes involved in competing pathways can significantly increase the availability of precursors. For example, knocking out genes like pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) can increase the pool of glucose-6-phosphate, a precursor to G1P.[1][5] Similarly, deleting genes that consume TDP-4-keto-6-deoxy-d-glucose (TKDG), a key intermediate, can channel more of it towards this compound synthesis.[6]

  • Overexpressing Key Endogenous Enzymes: Enhancing the expression of enzymes that lead to precursor formation can also be effective. For instance, overexpressing rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (dTDP-glucose-4,6-dehydratase) can boost the synthesis of TKDG.[1][2]

Q3: Our expression of the this compound pathway enzymes is low and we suspect inclusion body formation. How can we improve soluble expression?

A3: Inclusion bodies are a common issue when overexpressing foreign proteins in E. coli. To improve the solubility of your biosynthetic enzymes, consider the following:

  • Lower Induction Temperature: Reducing the fermentation temperature (e.g., to 16-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[3][4]

  • Optimize Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression, which may lead to better folding and solubility.[4]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your enzymes and prevent aggregation.[7]

  • Choice of Expression Host: Using E. coli strains specifically designed for enhanced protein folding, such as those containing additional chaperones or having altered cytoplasmic environments, can be beneficial.[8][9]

  • Codon Optimization: Optimizing the codon usage of the genes encoding the biosynthetic enzymes for E. coli can improve translational efficiency and potentially reduce misfolding.[8][10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low final product titer - Insufficient precursor (TDP-L-mycarose) supply- Low activity of glycosyltransferase (e.g., EryBV)- Implement metabolic engineering strategies to increase precursor pool (see FAQs).- Overexpress the specific glycosyltransferase responsible for attaching this compound to the aglycone.
Accumulation of aglycone (e.g., 6-dEB or EB) - Limited availability of TDP-L-mycarose- Inefficient glycosylation step- Enhance the TDP-L-mycarose biosynthetic pathway through gene overexpression or deletion of competing pathways.[1]- Ensure the glycosyltransferase is expressed in a soluble and active form.
Poor cell growth after induction - Metabolic burden from overexpression of pathway enzymes- Toxicity of intermediates or the final product- Optimize induction conditions (lower temperature, lower inducer concentration).[4]- Use a weaker promoter or a tunable expression system to control the level of enzyme expression.- Investigate potential toxicity of intermediates and consider strategies to reduce their accumulation.
Inconsistent batch-to-batch yield - Variability in culture conditions- Plasmid instability- Standardize fermentation protocols, including media composition, pH, temperature, and aeration.- Ensure consistent inoculum preparation and induction timing.- Maintain antibiotic selection pressure to ensure plasmid retention.

Quantitative Data on Yield Improvement

The following table summarizes the impact of various metabolic engineering strategies on the production of 3-O-α-mycarosylerythronolide B (MEB), a mycarosylated derivative of erythronolide B, in E. coli.

StrainRelevant Genotype/ModificationMEB Titer (mg/L)Fold Increase vs. Parental Strain
Parental StrainBAP1 harboring plasmids for EB and MEB biosynthesis~4.21.0
QC13Parental strain with deletions of pgi, zwf, and yihX41.29.8
QC234QC13 with overexpression of rfbA and rfbB48.311.5

Data summarized from a 2022 study on multi-strategy engineering for this compound biosynthesis.[1]

Experimental Protocols

General Protocol for E. coli Fermentation for this compound Production
  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm overnight.

  • Seed Culture:

    • The next day, inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Production Culture:

    • Inoculate the production medium (e.g., Terrific Broth or a defined minimal medium) with the seed culture to a starting OD₆₀₀ of 0.1.

    • Incubate at the desired growth temperature (e.g., 37°C) with vigorous shaking.

  • Induction:

    • When the culture reaches the desired cell density (e.g., OD₆₀₀ of 0.8-1.0), induce the expression of the this compound biosynthetic pathway enzymes by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

    • If applicable, reduce the temperature to a lower value (e.g., 16-25°C) to improve protein solubility.

  • Fermentation:

    • Continue the fermentation for 24-72 hours, depending on the production characteristics of the strain.

    • Monitor cell growth (OD₆₀₀) and pH periodically.

  • Harvesting and Extraction:

    • Harvest the cells by centrifugation.

    • Extract the mycarosylated product from the cell pellet or supernatant using an appropriate solvent (e.g., ethyl acetate).

  • Analysis:

    • Analyze the product yield and purity using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Construction of Gene Knockout Strains (e.g., for blocking competing pathways)

A common method for creating gene knockouts in E. coli is through lambda Red recombineering.

  • Preparation of Electrocompetent Cells: Prepare electrocompetent cells of the desired E. coli strain containing a plasmid that expresses the lambda Red recombinase enzymes (e.g., pKD46).

  • Generation of Deletion Cassette: Amplify a linear DNA fragment containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene to be deleted.

  • Electroporation: Electroporate the purified deletion cassette into the electrocompetent cells expressing the lambda Red recombinase.

  • Selection: Plate the transformed cells on agar (B569324) plates containing the appropriate antibiotic to select for colonies where the target gene has been replaced by the resistance cassette.

  • Verification: Verify the gene knockout by colony PCR and DNA sequencing.

  • Curing of Helper Plasmid: Remove the temperature-sensitive lambda Red helper plasmid by growing the cells at a non-permissive temperature (e.g., 37-42°C).

Visualizations

Mycarose_Biosynthesis_Pathway G1P Glucose-1-Phosphate TDP_G TDP-Glucose G1P->TDP_G rfbA TKDG TDP-4-keto-6-deoxy-D-glucose TDP_G->TKDG rfbB TDR TDP-4-dehydro-L-rhamnose TKDG->TDR eryBIII TMKDG TDP-3-methyl-4-keto-2,6-dideoxy-D-glucose TDR->TMKDG eryBVII TDP_Myc TDP-L-Mycarose TMKDG->TDP_Myc eryBIV Product Glycosylated Product TDP_Myc->Product eryBV Aglycone Aglycone (e.g., Erythronolide B) Aglycone->Product eryBV

Caption: Biosynthetic pathway of TDP-L-mycarose and its glycosylation.

Troubleshooting_Workflow start Low this compound Yield precursor Check Precursor Supply start->precursor enzyme_expression Analyze Enzyme Expression precursor->enzyme_expression Sufficient knockout Knockout Competing Pathways (e.g., pgi, zwf) precursor->knockout Insufficient metabolic_burden Assess Metabolic Burden enzyme_expression->metabolic_burden Soluble & Active optimize_induction Optimize Induction Conditions (Temp, Inducer Conc.) enzyme_expression->optimize_induction Insoluble/Inactive weaker_promoter Use Weaker/Tunable Promoters metabolic_burden->weaker_promoter High end end metabolic_burden->end Low overexpress_precursor Overexpress Precursor Genes (e.g., rfbA, rfbB) knockout->overexpress_precursor overexpress_precursor->end Improved Yield chaperones Co-express Chaperones optimize_induction->chaperones codon_optimize Codon Optimize Genes chaperones->codon_optimize codon_optimize->end Improved Yield weaker_promoter->end Improved Yield

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Troubleshooting Low Yields in the Chemical Synthesis of Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the chemical synthesis of L-mycarose, a deoxy sugar crucial for the activity of various antibiotics. The information is presented in a question-and-answer format to directly address specific problems that can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The chemical synthesis of L-mycarose, often starting from L-rhamnose or other suitable carbohydrate precursors, involves a multi-step process where yield can be compromised at various stages. Below are common problems, their potential causes, and recommended solutions.

Oxidation of the C-3 Hydroxyl Group

Question: My oxidation of the C-3 hydroxyl group on the protected L-rhamnose derivative is sluggish and gives a poor yield of the desired 3-keto sugar. What could be the problem?

Answer: Low yields in the oxidation of the C-3 hydroxyl group are often due to several factors related to the reagents and reaction conditions.

  • Reagent Quality: The oxidizing agent, such as ruthenium tetroxide (generated in situ from RuCl₃), must be of high quality. Ensure that the co-oxidant (e.g., sodium periodate) is fresh and active.

  • Reaction pH: The pH of the reaction medium can significantly impact the efficiency of ruthenium-catalyzed oxidations. Maintaining the optimal pH is crucial for preventing side reactions and decomposition of the starting material or product.

  • Solvent System: A biphasic solvent system (e.g., CCl₄/H₂O or EtOAc/H₂O) is commonly used. Inefficient stirring can lead to poor mixing and incomplete reaction.

  • Reaction Monitoring: Over-running the reaction can lead to the formation of byproducts. Monitor the reaction closely by thin-layer chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Workflow for Oxidation:

Oxidation_Troubleshooting Start Low Yield in Oxidation Check_Reagents Verify Quality of RuCl3 and Co-oxidant Start->Check_Reagents Check_pH Optimize Reaction pH Check_Reagents->Check_pH Check_Stirring Ensure Efficient Biphasic Mixing Check_pH->Check_Stirring Monitor_TLC Monitor Reaction by TLC Check_Stirring->Monitor_TLC Troubleshoot_Side_Reactions Identify and Minimize Side Reactions Monitor_TLC->Troubleshoot_Side_Reactions Successful_Oxidation Improved Yield Troubleshoot_Side_Reactions->Successful_Oxidation

Caption: Troubleshooting workflow for the C-3 oxidation step.

Grignard Reaction for C-3 Methylation

Question: The Grignard reaction with methylmagnesium iodide on my 3-keto sugar is not selective and I'm getting a mixture of diastereomers, leading to a low yield of the desired L-ribo isomer. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity in the Grignard addition to a cyclic ketone is a common challenge. The stereochemical outcome is influenced by steric hindrance and chelation effects.

  • Steric Hindrance: The approach of the Grignard reagent is dictated by the steric bulk of the protecting groups on the sugar ring. The 4,6-O-benzylidene acetal (B89532) typically directs the attack from the equatorial face to yield the desired axial methyl group (L-ribo configuration).

  • Chelation Control: The presence of nearby oxygen atoms can lead to chelation with the magnesium ion, influencing the trajectory of the nucleophilic attack. Using a non-chelating solvent like diethyl ether or toluene (B28343) may be preferable to a chelating solvent like THF.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance stereoselectivity by favoring the transition state with the lowest activation energy.

  • Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared or properly titrated to avoid side reactions from excess magnesium or impurities.

Side Reactions to Consider:

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-proton to the ketone and leading to the recovery of starting material upon workup.

  • Reduction: If the Grignard reagent has a β-hydrogen, reduction of the ketone to an alcohol can occur.

Selective Protection/Activation of the Primary C-6 Hydroxyl Group

Question: I am having trouble with the selective tosylation of the primary C-6 hydroxyl group. I am getting a mixture of mono- and di-tosylated products.

Answer: Achieving selective tosylation of the primary hydroxyl group over the secondary ones relies on the inherent higher reactivity of the primary alcohol due to less steric hindrance.

  • Stoichiometry of Tosyl Chloride: Use of a slight excess (e.g., 1.1-1.2 equivalents) of tosyl chloride (TsCl) is often sufficient. A large excess will lead to the tosylation of secondary hydroxyl groups.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product (6-O-tosylate).

  • Base: Pyridine (B92270) is a common solvent and base for this reaction. Ensure it is anhydrous.

  • Reaction Time: Monitor the reaction by TLC. Prolonged reaction times can lead to the formation of di-tosylated byproducts.

Reduction of the C-6 Tosylate

Question: The reduction of the 6-O-tosyl group with lithium aluminum hydride (LiAlH₄) is giving me a low yield of the 6-deoxy product. What are the potential issues?

Answer: Low yields in the reduction of tosylates with LiAlH₄ can arise from incomplete reaction or side reactions.

  • Reagent Activity: LiAlH₄ is extremely reactive and moisture-sensitive. Ensure you are using fresh, active reagent and completely anhydrous reaction conditions.

  • Solvent: Anhydrous THF or diethyl ether are the solvents of choice.

  • Reaction Temperature and Time: The reaction is often performed at reflux to ensure it goes to completion. Monitor by TLC to confirm the disappearance of the starting material.

  • Workup: Careful quenching of the excess LiAlH₄ is crucial. This is typically done by the sequential addition of water and a base solution at low temperature.

Deprotection Steps

Question: I am losing a significant amount of my product during the final deprotection steps. What are some milder conditions I can use?

Answer: Harsh deprotection conditions can lead to degradation of the desired Mycarose.

  • Removal of Benzylidene Acetal: Instead of strong acid hydrolysis, consider milder methods like catalytic transfer hydrogenation (e.g., Pd/C with triethylsilane) which can be performed under neutral conditions.[1]

  • Removal of Benzyl Ethers: Catalytic hydrogenation (e.g., H₂, Pd/C) is the standard method. Ensure the catalyst is active and the system is free of catalyst poisons.

  • Acid Hydrolysis of the Methyl Glycoside: To obtain the free sugar, mild acid hydrolysis (e.g., dilute H₂SO₄ or HCl) is required. Careful control of the reaction time and temperature is necessary to prevent degradation of the 2-deoxy sugar.

Data Presentation: Typical Yields in L-Mycarose Synthesis

The following table summarizes the typical yields for each step in a common synthetic route to L-mycarose. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1OxidationMethyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranosideMethyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyran-3-ulosideRuO₄ (cat.), NaIO₄~90%
2Grignard ReactionMethyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyran-3-ulosideMethyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranosideMeMgI~60-70% (of desired isomer)
3DeprotectionMethyl 4,6-O-benzylidene-2-deoxy-3-C-methyl-α-L-ribo-hexopyranosideMethyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranosideH₂, Pd/C~94%[2]
4TosylationMethyl 2-deoxy-3-C-methyl-α-L-ribo-hexopyranosideMethyl 2-deoxy-3-C-methyl-6-O-p-toluenesulfonyl-α-L-ribo-hexopyranosideTsCl, Pyridine~70-80%
5ReductionMethyl 2-deoxy-3-C-methyl-6-O-p-toluenesulfonyl-α-L-ribo-hexopyranosideMethyl 2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosideLiAlH₄~72%[2]
6HydrolysisMethyl 2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosideL-MycaroseDilute Acid~58%[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Oxidation of Methyl 4,6-O-benzylidene-2-deoxy-α-L-arabino-hexopyranoside
  • Dissolve the starting material in a mixture of carbon tetrachloride and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate.

  • Add sodium periodate (B1199274) portion-wise while maintaining the temperature at or below room temperature with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add isopropanol (B130326) to quench the excess oxidant.

  • Filter the mixture through Celite and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Grignard reaction with Methyl 4,6-O-benzylidene-2-deoxy-α-L-erythro-hexopyran-3-uloside
  • Dissolve the 3-keto sugar in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add a solution of methylmagnesium iodide in diethyl ether dropwise.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the diastereomeric mixture by column chromatography on silica (B1680970) gel.

Protocol 3: Selective 6-O-Tosylation
  • Dissolve the diol in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 6-O-tosylate.

Visualizations

Synthetic Pathway of L-Mycarose

Mycarose_Synthesis cluster_0 Synthesis of L-Mycarose Start Methyl 4,6-O-benzylidene- 2-deoxy-α-L-arabino-hexopyranoside Ketone Methyl 4,6-O-benzylidene- 2-deoxy-α-L-erythro-hexopyran-3-uloside Start->Ketone Oxidation (RuO4) Tertiary_Alcohol Methyl 4,6-O-benzylidene- 2-deoxy-3-C-methyl-α-L-ribo-hexopyranoside Ketone->Tertiary_Alcohol Grignard (MeMgI) Diol Methyl 2-deoxy-3-C-methyl- α-L-ribo-hexopyranoside Tertiary_Alcohol->Diol Deprotection (H2, Pd/C) Tosylate Methyl 2-deoxy-3-C-methyl- 6-O-tosyl-α-L-ribo-hexopyranoside Diol->Tosylate Tosylation (TsCl, Py) Deoxy_Sugar Methyl 2,6-dideoxy-3-C-methyl- α-L-ribo-hexopyranoside Tosylate->Deoxy_Sugar Reduction (LiAlH4) This compound L-Mycarose Deoxy_Sugar->this compound Hydrolysis (H+)

Caption: A typical synthetic route for L-Mycarose.

Troubleshooting Logic for Low Yields

Troubleshooting_Logic Low_Yield Low Overall Yield Identify_Step Identify Problematic Step via TLC/NMR of Intermediates Low_Yield->Identify_Step Oxidation_Issues Oxidation Step Identify_Step->Oxidation_Issues Grignard_Issues Grignard Reaction Identify_Step->Grignard_Issues Protection_Issues Protection/Activation Step Identify_Step->Protection_Issues Reduction_Issues Reduction Step Identify_Step->Reduction_Issues Deprotection_Issues Deprotection Step Identify_Step->Deprotection_Issues Purification_Issues Purification Losses Identify_Step->Purification_Issues Check Reagents, pH, Stirring Check Reagents, pH, Stirring Oxidation_Issues->Check Reagents, pH, Stirring Check Stereoselectivity, Reagent Quality, Temperature Check Stereoselectivity, Reagent Quality, Temperature Grignard_Issues->Check Stereoselectivity, Reagent Quality, Temperature Check Stoichiometry, Temperature, Reaction Time Check Stoichiometry, Temperature, Reaction Time Protection_Issues->Check Stoichiometry, Temperature, Reaction Time Check Reagent Activity, Anhydrous Conditions Check Reagent Activity, Anhydrous Conditions Reduction_Issues->Check Reagent Activity, Anhydrous Conditions Use Milder Conditions, Monitor Carefully Use Milder Conditions, Monitor Carefully Deprotection_Issues->Use Milder Conditions, Monitor Carefully Optimize Chromatography, Minimize Transfers Optimize Chromatography, Minimize Transfers Purification_Issues->Optimize Chromatography, Minimize Transfers

Caption: General troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Optimizing Protecting Group Strategies for Mycarose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Mycarose. The following sections address common issues encountered during the selection, installation, and removal of protecting groups for this unique 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Question: What are the most critical hydroxyl groups to consider for protection in this compound synthesis, and what are the initial considerations for protecting group selection?

Answer: The key hydroxyl groups in this compound requiring protection are at the C-4 and C-5 positions. The choice of protecting groups for these positions is critical and depends on several factors:

  • Orthogonality: The protecting groups on the this compound moiety must be removable under conditions that do not affect other protecting groups in the molecule, especially in the context of oligosaccharide synthesis.[1][2]

  • Stereochemical Influence: The nature of the protecting group at C-4 can significantly influence the stereochemical outcome of glycosylation reactions at the anomeric center (C-1).[3][4]

  • Stability: The chosen protecting groups must be stable to the reaction conditions planned for subsequent steps in the synthetic route.[2][5]

  • Ease of Introduction and Removal: The protecting groups should be installable and removable in high yields and under mild conditions to maximize the overall efficiency of the synthesis.[1][2]

A common initial strategy involves the use of a bulky silyl (B83357) ether for the primary C-5 hydroxyl and an acyl or benzyl (B1604629) group for the C-4 hydroxyl. However, the optimal choice is highly dependent on the specific synthetic sequence.

2. Question: I am observing low yields during the glycosylation of a this compound donor. Could the protecting groups be the issue?

Answer: Yes, the protecting groups on the this compound donor have a profound impact on its reactivity and the stereoselectivity of the glycosylation.[3][4] Here are some common issues and troubleshooting steps:

  • Electron-Withdrawing Groups: Acyl protecting groups (e.g., acetate, benzoate) at C-4 are electron-withdrawing and can decrease the reactivity of the glycosyl donor, leading to lower yields.[6] Consider switching to an electron-donating protecting group like a benzyl ether to enhance donor reactivity.

  • Neighboring Group Participation: An acyl group at the C-2 position (in related pyranosides) is well-known to direct the formation of 1,2-trans glycosidic linkages through neighboring group participation.[3][4] While this compound lacks a C-2 hydroxyl, the protecting group at C-4 can still influence the conformation of the pyranose ring and affect the stereochemical outcome.

  • Steric Hindrance: Bulky protecting groups on the this compound donor or the glycosyl acceptor can sterically hinder the glycosylation reaction. If you are using a particularly bulky protecting group (e.g., TBDPS), consider switching to a smaller one (e.g., TBDMS or a benzyl ether).

3. Question: I am struggling with the selective deprotection of the C-5 hydroxyl in the presence of a protected C-4 hydroxyl. What strategies can I employ?

Answer: Achieving selective deprotection requires an orthogonal protecting group strategy.[1] Here are some common orthogonal pairs for the C-4 and C-5 hydroxyls of this compound:

C-4 Protecting GroupC-5 Protecting Group (Primary OH)Deprotection Conditions for C-5 Group
Benzyl (Bn)Silyl Ether (e.g., TBDMS, TIPS)Fluoride (B91410) source (e.g., TBAF, HF-Py)
Acetyl (Ac)Trityl (Tr)Mild acid (e.g., 80% acetic acid)
Benzoyl (Bz)Silyl Ether (e.g., TBDMS)Fluoride source (e.g., TBAF)

Troubleshooting Tips:

  • If you are experiencing partial removal of the C-4 protecting group during the deprotection of the C-5 hydroxyl, it indicates a lack of orthogonality.

  • Ensure that the deprotection conditions are sufficiently mild. For example, when using a fluoride source to remove a silyl ether, keep the reaction temperature low and carefully monitor the reaction progress to avoid prolonged exposure that could lead to the cleavage of other sensitive groups.

4. Question: I am observing acyl migration from the C-4 to the C-5 position after deprotecting the C-5 hydroxyl. How can I prevent this?

Answer: Acyl migration is a common side reaction in carbohydrate chemistry, especially between adjacent hydroxyl groups where one is primary and the other is secondary. To prevent this:

  • Use a more robust C-4 protecting group: Benzyl ethers are not prone to migration. If your synthesis allows, using a benzyl ether at C-4 is the most effective way to avoid this issue.

  • Choose a bulkier acyl group: A pivaloyl (Piv) group is more sterically hindered and thus less prone to migration than an acetyl (Ac) or benzoyl (Bz) group.[6]

  • Perform subsequent reactions at low temperatures: If you must proceed with the C-4 acyl group, conducting the next reaction step at a low temperature can help to minimize the rate of acyl migration.

  • One-pot procedures: If possible, perform the subsequent reaction in the same pot immediately after the deprotection of the C-5 hydroxyl, without isolating the intermediate diol. This can reduce the opportunity for acyl migration.

Quantitative Data Summary

The following table summarizes typical yields for common protecting group manipulations in carbohydrate synthesis, which can be extrapolated to this compound synthesis. Actual yields will vary depending on the specific substrate and reaction conditions.

Protecting GroupFunctional GroupProtection ReagentTypical Yield (%)Deprotection ConditionsTypical Yield (%)
Benzyl (Bn)HydroxylBnBr, NaH85-95H₂, Pd/C90-99
tert-Butyldimethylsilyl (TBDMS)HydroxylTBDMSCl, Imidazole90-98TBAF90-98
Acetyl (Ac)HydroxylAc₂O, Pyridine (B92270)95-99NaOMe, MeOH90-98
Benzoyl (Bz)HydroxylBzCl, Pyridine90-98NaOMe, MeOH90-98
Trityl (Tr)Primary HydroxylTrCl, Pyridine85-95Mild Acid85-95

Key Experimental Protocols

Protocol 1: Selective Silylation of the C-5 Hydroxyl Group

This protocol describes the selective protection of the primary C-5 hydroxyl group of a this compound derivative in the presence of an unprotected C-4 secondary hydroxyl group.

  • Dissolve the this compound derivative (1.0 eq) in anhydrous pyridine or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding methanol (B129727).

  • Concentrate the mixture under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 2: Benzylation of the C-4 Hydroxyl Group

This protocol details the protection of the C-4 hydroxyl group as a benzyl ether.

  • To a solution of the C-4 alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr) (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Selective Deprotection of a TBDMS Ether in the Presence of a Benzyl Ether

This protocol describes the removal of a TBDMS group from the C-5 position without affecting a benzyl ether at the C-4 position.

  • Dissolve the protected this compound derivative (1.0 eq) in anhydrous THF.

  • Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

Protecting_Group_Selection_Workflow This compound Protecting Group Selection start Start: this compound Derivative with Free Hydroxyls q1 Is the C-5 OH primary? start->q1 protect_c5 Protect C-5 OH with Bulky Silyl Ether (e.g., TBDMS, TIPS) q1->protect_c5 Yes q2 Are subsequent steps acidic or basic? protect_c5->q2 protect_c4_bn Protect C-4 OH with Benzyl Ether (Bn) q2->protect_c4_bn Acidic/Basic protect_c4_acyl Protect C-4 OH with Acyl Group (e.g., Ac, Bz) q2->protect_c4_acyl Neutral/Specific q3 Is high glycosylation reactivity needed? protect_c4_bn->q3 protect_c4_acyl->q3 final_product Proceed with Synthesis q3->final_product Yes q3->final_product No

Caption: Decision workflow for selecting protecting groups for this compound.

Acyl_Migration_Mechanism Acyl Migration Mechanism start_mol C-4 O-Acyl C-5 OH intermediate Formation of Orthoester Intermediate start_mol->intermediate Intramolecular Attack end_mol C-4 OH C-5 O-Acyl intermediate->end_mol Rearrangement

Caption: Mechanism of C-4 to C-5 acyl migration.

Troubleshooting_Failed_Glycosylation Troubleshooting Failed Glycosylation start Failed Glycosylation Reaction q1 Check Donor Reactivity: What is the C-4 protecting group? start->q1 acyl_pg C-4 Acyl Group q1->acyl_pg Acyl ether_pg C-4 Ether Group q1->ether_pg Ether solution1 Switch to Electron-Donating Group (e.g., Benzyl Ether) acyl_pg->solution1 q2 Check Steric Hindrance: Are protecting groups bulky? ether_pg->q2 reassess Re-evaluate Reaction Conditions (Activator, Temperature, Solvent) solution1->reassess solution2 Use Smaller Protecting Groups on Donor or Acceptor q2->solution2 Yes q2->reassess No solution2->reassess

Caption: Logical flow for troubleshooting failed this compound glycosylation.

References

L-Mycarose Chemical Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-mycarose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important 2,6-dideoxy-3-C-methyl-L-ribo-hexose.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the chemical synthesis of L-mycarose.

Issue: Low Diastereoselectivity in Glycosylation Reactions

Q1: My glycosylation reaction with an L-mycarose donor is producing a mixture of α and β anomers. How can I improve the stereoselectivity?

A1: The formation of anomeric mixtures is a common challenge in the glycosylation of 2-deoxy sugars like L-mycarose, where the absence of a participating group at C-2 makes stereocontrol difficult.[1][2][3][4] The α-anomer is often the thermodynamically favored product due to the anomeric effect.[4] To enhance the formation of the desired anomer, consider the following strategies:

  • Solvent Choice: The solvent can significantly influence the stereochemical outcome. For instance, using acetonitrile (B52724) as a solvent can sometimes favor the formation of the β-anomer with 2-deoxy sugars, contrary to the expected nitrile effect.[1]

  • Protecting Groups: The nature of the protecting groups on the glycosyl donor can impact stereoselectivity. Bulky protecting groups can sterically hinder one face of the molecule, directing the acceptor to the opposite face.

  • Promoter System: The choice of promoter (e.g., Lewis acid) is critical. Experiment with different promoters and reaction conditions (temperature, reaction time) to optimize the desired stereochemical outcome.

  • Indirect Methods: For achieving high β-selectivity, an indirect approach is often necessary. This involves using a glycosyl donor with a temporary directing group at the C-2 position. After the glycosylation, this group is removed.[4]

Issue: Protecting Group Migration

Q2: I am observing an unexpected byproduct that appears to be an isomer of my desired protected L-mycarose intermediate. Could this be due to protecting group migration?

A2: Yes, protecting group migration is a well-documented side reaction in carbohydrate chemistry, particularly with acyl groups like acetyl or benzoyl.[5][6] In sugars closely related to L-mycarose, such as L-rhamnose, acyl groups are known to migrate between adjacent hydroxyl groups, especially from an axial to an equatorial position.[6]

  • Common Migrations: Acyl, silyl, and acetal (B89532) protecting groups can all be prone to migration under various reaction conditions.[5][6]

  • Conditions Favoring Migration: Acidic or basic conditions used during reaction workups or subsequent synthetic steps can promote migration.

  • Prevention Strategies:

    • Choice of Protecting Group: Consider using protecting groups less prone to migration, such as benzyl (B1604629) ethers, for more robust protection.

    • Reaction Conditions: Carefully control the pH and temperature during reactions and purifications.

    • Orthogonal Protecting Group Strategy: Employ a well-designed orthogonal protecting group scheme to minimize the number of steps where migration-prone groups are exposed to reactive conditions.

Issue: Incomplete Deprotection

Q3: My final deprotection step is yielding a mixture of partially and fully deprotected L-mycarose. How can I ensure complete removal of the protecting groups?

A3: Incomplete deprotection can result from several factors, including the stability of the protecting groups and the reaction conditions.

  • Harsh Deprotection Conditions: Some protecting groups, like benzyl ethers, require harsh conditions for removal, which can sometimes lead to incomplete reactions or degradation of the target molecule.[7]

  • Steric Hindrance: Steric hindrance around the protecting group can slow down the deprotection reaction.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time or temperature, monitoring the reaction closely for any signs of degradation.

    • Catalyst Loading: In catalytic reactions like hydrogenolysis for benzyl group removal, ensure sufficient catalyst loading and proper reaction setup to maximize efficiency.

    • Alternative Reagents: If one deprotection method is not effective, consider alternative reagents or a multi-step deprotection strategy.

Frequently Asked Questions (FAQs)

Q4: What are the most common sources of impurities in L-mycarose synthesis?

A4: Besides the side reactions mentioned above, impurities can arise from:

  • Incomplete reactions, leaving starting materials in the product mixture.

  • Reagent-derived byproducts.

  • Degradation of intermediates or the final product during purification.

Q5: Are there any specific challenges related to the purification of L-mycarose and its intermediates?

A5: The purification of carbohydrate intermediates can be challenging due to their high polarity and the often-similar polarity of byproducts.

  • Chromatography: Flash column chromatography is a standard purification technique. Careful selection of the solvent system is crucial for achieving good separation.

  • Crystallization: If possible, crystallization can be a highly effective method for obtaining pure compounds.

Quantitative Data on Side Reactions

The stereochemical outcome of glycosylation reactions is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing representative data for anomeric ratios observed in the glycosylation of 2-deoxy sugars, which are analogous to L-mycarose.

Glycosyl Donor TypeAcceptorPromoter/SolventAnomeric Ratio (α:β)Reference
2-Deoxy-glucosyl bromideSimple alcoholAgOTf / CH2Cl21 : 1 to 1 : 4General observation
2-Deoxy-galactosyl donorSimple alcoholAcetonitrilePredominantly α[1]
2-Deoxy-glycosideAlcoholNaH / Dioxane1 : 18 (favoring β)[2]

Experimental Protocols

Protocol: Stereoselective Glycosylation of a 2-Deoxy Sugar Donor

This protocol is a general guideline for a glycosylation reaction aimed at achieving β-selectivity, a common challenge in L-mycarose synthesis.[2]

Materials:

  • 2-Deoxy-1-lactol (glycosyl donor)

  • Alcohol (glycosyl acceptor)

  • Sodium hydride (NaH)

  • Anhydrous dioxane

  • Electrophile (e.g., alkyl halide or triflate)

  • Anhydrous workup and purification reagents

Procedure:

  • To a solution of the 2-deoxy-1-lactol in anhydrous dioxane, add sodium hydride (NaH) at room temperature under an inert atmosphere.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the anomeric alkoxide.

  • Add the electrophile to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction with a proton source (e.g., methanol (B129727) or saturated ammonium (B1175870) chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the sodium hydride and the anionic intermediates.

  • Formation of α-anomer: The high β-selectivity is attributed to the greater nucleophilicity of the β-configured anomeric alkoxide.[2] If a significant amount of the α-anomer is formed, consider lowering the reaction temperature or using a bulkier electrophile.

  • Decomposition: If decomposition of the starting material or product is observed, consider a less reactive base or a lower reaction temperature.

Logical Workflow Diagram

Below is a troubleshooting workflow for addressing the common issue of obtaining an undesired mixture of anomers in a glycosylation reaction.

Troubleshooting Anomeric Mixture start Anomeric Mixture (α and β) Observed check_conditions Review Reaction Conditions start->check_conditions change_solvent Modify Solvent System (e.g., use Acetonitrile) check_conditions->change_solvent Solvent Effect? change_promoter Change Promoter/ Lewis Acid check_conditions->change_promoter Promoter Issue? modify_pg Alter Protecting Groups (e.g., steric bulk) check_conditions->modify_pg Steric Influence? indirect_method Employ Indirect Method (C-2 participating group) check_conditions->indirect_method Direct approach fails success Desired Stereoselectivity Achieved change_solvent->success failure Mixture Persists change_solvent->failure change_promoter->success change_promoter->failure modify_pg->success modify_pg->failure indirect_method->success failure->indirect_method

Caption: Troubleshooting workflow for anomeric mixture in glycosylation.

References

Technical Support Center: Enhancing TylC3 Methyltransferase Activity in Mycarose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TylC3 methyltransferase in the biosynthesis of mycarose.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing TylC3 activity.

Issue Possible Causes Recommended Solutions
Low or No TylC3 Activity 1. Inactive Enzyme: Improper protein folding, degradation, or absence of post-translational modifications. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. Substrate Degradation: Instability of the substrate, TDP-4-keto-6-deoxy-D-glucose.[1] 4. Cofactor Issues: Insufficient concentration or degradation of S-adenosylmethionine (SAM). 5. Presence of Inhibitors: Contaminants from purification or assay components acting as inhibitors.1. Optimize Protein Expression and Purification: Express TylC3 at a lower temperature (e.g., 18°C) to improve folding.[2] Use fresh protease inhibitors during purification. Confirm protein integrity via SDS-PAGE. 2. Optimize Reaction Conditions: Perform a pH and temperature matrix to find the optimal conditions for TylC3. A typical starting point is pH 7.5 and 37°C.[3] 3. Handle Substrate with Care: Prepare TDP-4-keto-6-deoxy-D-glucose fresh if possible and keep it on ice. Minimize freeze-thaw cycles. 4. Ensure Cofactor Availability: Use a fresh stock of SAM. Determine the optimal SAM concentration by titration; typical Km values for SAM in methyltransferases are in the low micromolar range.[4][5] 5. Purify Enzyme Thoroughly: Use affinity chromatography followed by size-exclusion chromatography to remove potential inhibitors.[6]
Inconsistent Results 1. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or cofactors. 2. Variable Enzyme Activity: Inconsistent activity between different batches of purified TylC3. 3. Assay Timing: Variations in incubation times.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix for reactions to minimize pipetting variability. 2. Standardize Purification: Follow a strict, standardized protocol for each purification batch. Measure the specific activity of each batch before use. 3. Precise Timing: Use a timer for all incubation steps and ensure consistent timing across all experiments.
High Background Signal in Assay 1. Non-enzymatic Reaction: Spontaneous degradation of substrates or reaction of assay components. 2. Contaminating Enzymes: Presence of other enzymes in the TylC3 preparation that interfere with the assay.1. Run Control Reactions: Always include a "no-enzyme" control to measure the rate of non-enzymatic product formation. 2. Improve Purification: If high background persists, consider an additional purification step, such as ion-exchange chromatography, to remove contaminating proteins.

Frequently Asked Questions (FAQs)

1. What is the function of TylC3 in this compound biosynthesis?

TylC3 is an S-adenosylmethionine (SAM)-dependent methyltransferase that catalyzes the C-3 methylation of TDP-4-keto-6-deoxy-D-glucose to form TDP-3-methyl-4-keto-6-deoxy-D-glucose. This is a crucial step in the biosynthetic pathway of TDP-L-mycarose, a deoxy sugar found in the antibiotic tylosin.

2. How can I express and purify active TylC3?

A common method is to express TylC3 in E. coli strains like BL21(DE3).[7] To enhance the production of soluble and active protein, expression can be induced at a lower temperature (e.g., 18-20°C) overnight.[2][8] Purification can be effectively achieved using affinity chromatography (e.g., with a His-tag) followed by size-exclusion chromatography to ensure high purity.[6][9]

3. What are the optimal conditions for a TylC3 activity assay?

While specific optimal conditions for TylC3 should be determined empirically, a good starting point for many methyltransferases is a buffer at pH 7.5 and a temperature of 37°C.[3][10] The reaction mixture should include the purified TylC3 enzyme, its substrate (TDP-4-keto-6-deoxy-D-glucose), and the cofactor S-adenosylmethionine (SAM).

4. How can I quantify the activity of TylC3?

TylC3 activity can be measured using various methods, including HPLC-based assays to detect the formation of the methylated product.[3][11][12] Alternatively, coupled-enzyme assays that measure the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction, can be used.[13] Commercially available kits, such as those based on luminescence or fluorescence, offer high-throughput options for measuring methyltransferase activity.[14]

5. Are there known inhibitors or activators of TylC3?

Currently, there are no widely reported specific inhibitors or activators for TylC3. However, the product of the reaction, S-adenosylhomocysteine (SAH), is a common product inhibitor for many SAM-dependent methyltransferases.[15] General methyltransferase inhibitors, such as sinefungin, could potentially inhibit TylC3 activity.[16]

6. How can the activity of TylC3 be enhanced through protein engineering?

Protein engineering strategies can be employed to improve the catalytic efficiency of TylC3. One approach is site-directed mutagenesis to alter amino acid residues in the active site or substrate-binding pocket.[16][17] For instance, mutations in the SAM-binding site could potentially increase cofactor affinity.[17] Directed evolution, which involves generating a library of random mutants and screening for improved activity, is another powerful technique.[18]

Quantitative Data

Table 1: General Kinetic Parameters for SAM-Dependent Methyltransferases

ParameterTypical RangeNotes
Km for Substrate 0.1 - 100 µMHighly dependent on the specific enzyme and substrate.
Km for SAM 0.5 - 20 µMGenerally in the low micromolar range for many methyltransferases.[4][5]
kcat (Turnover Number) 0.1 - 10 min-1Can vary significantly between different methyltransferases.[4]
Optimal pH 7.0 - 8.5Most methyltransferases are active around neutral to slightly basic pH.[19]
Optimal Temperature 25 - 40 °CActivity is generally optimal at physiological temperatures.[19]

Note: The specific kinetic parameters for TylC3 should be determined experimentally.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged TylC3
  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the TylC3 gene with an N- or C-terminal His-tag.

  • Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C overnight with vigorous shaking.[2]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[6]

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged TylC3 from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Analysis: Confirm the purity and size of the protein by SDS-PAGE. Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: TylC3 Activity Assay (HPLC-Based)
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 200 µM TDP-4-keto-6-deoxy-D-glucose, and 500 µM SAM.

  • Enzyme Addition: Add purified TylC3 to the reaction mixture to a final concentration of 1-5 µM to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the quenched reaction to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate the substrate and the methylated product. Monitor the elution profile at a suitable wavelength (e.g., 267 nm for the TDP moiety).[3]

  • Quantification: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the purified product.

Visualizations

Mycarose_Biosynthesis_Pathway cluster_cofactor Cofactor TDP-D-glucose TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose TylA1 TDP-3-methyl-4-keto-6-deoxy-D-glucose TDP-3-methyl-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-3-methyl-4-keto-6-deoxy-D-glucose TylC3 (Methyltransferase) TDP-3-methyl-4-keto-6-deoxy-L-mannose TDP-3-methyl-4-keto-6-deoxy-L-mannose TDP-3-methyl-4-keto-6-deoxy-D-glucose->TDP-3-methyl-4-keto-6-deoxy-L-mannose TylC2 (Epimerase) TDP-L-mycarose TDP-L-mycarose TDP-3-methyl-4-keto-6-deoxy-L-mannose->TDP-L-mycarose TylC1 (Reductase) SAM S-adenosylmethionine SAH S-adenosylhomocysteine SAM->SAH Methyl Group TylC3 (Methyltransferase) TylC3 (Methyltransferase)

Caption: Biosynthetic pathway of TDP-L-mycarose highlighting the role of TylC3.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_activity Activity Assay & Analysis cluster_enhancement Activity Enhancement Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Cell Culture & Induction Cell Culture & Induction Transformation->Cell Culture & Induction Cell Lysis Cell Lysis Cell Culture & Induction->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Purified TylC3 Purified TylC3 Affinity Chromatography->Purified TylC3 Assay Setup Assay Setup Purified TylC3->Assay Setup Site-Directed Mutagenesis Site-Directed Mutagenesis Purified TylC3->Site-Directed Mutagenesis Incubation Incubation Assay Setup->Incubation Quenching Quenching Incubation->Quenching HPLC Analysis HPLC Analysis Quenching->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Activity Screening Activity Screening Data Analysis->Activity Screening Mutant Expression & Purification Mutant Expression & Purification Site-Directed Mutagenesis->Mutant Expression & Purification Mutant Expression & Purification->Activity Screening

References

solving peak tailing issues in Mycarose HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of Mycarose and other polar carbohydrate compounds.

Troubleshooting Guide: Solving Peak Tailing

Peak tailing is a common chromatographic problem where a peak's trailing edge is broader than its leading edge, resulting in an asymmetric shape.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution, and lead to poor reproducibility.[3] For polar molecules like this compound, peak tailing is often caused by secondary interactions with the stationary phase.[4]

Q1: What are the primary causes of peak tailing in my this compound analysis?

A1: Peak tailing in HPLC typically stems from more than one retention mechanism affecting the analyte.[5] For a polar compound like this compound, the most common causes can be grouped into four categories: column issues, mobile phase problems, instrument/hardware effects, and sample-related issues.

  • Column Issues : The most frequent cause is unwanted secondary interactions between this compound's polar hydroxyl groups and active sites on the column's stationary phase, particularly ionized silanol (B1196071) groups on silica-based columns.[1][4] Other column problems include degradation, contamination, or physical deformation of the packing bed (voids).[3][4]

  • Mobile Phase Mismatch : An inappropriate mobile phase pH or insufficient buffer strength can exacerbate secondary interactions.[3][6]

  • Instrument & Hardware : Excessive volume in the system outside of the column (extra-column dead volume) from long or wide tubing can cause peaks to broaden and tail.[1][7]

  • Sample & Injection Issues : Injecting too much sample (mass overload) or using a sample solvent that is much stronger than the mobile phase can lead to distorted peaks.[4][8]

Q2: How can I determine if my HPLC column is causing the peak tailing?

A2: Column-related problems are a primary suspect for peak tailing, especially when analyzing polar compounds. Here’s how to troubleshoot column issues:

  • Evaluate Silanol Interactions : Uncapped silica (B1680970) columns have exposed silanol groups (Si-OH) which can be acidic and interact strongly with polar analytes, causing tailing.[5][9]

    • Solution : Use a high-purity, end-capped column.[1][10] End-capping chemically converts most residual silanols into less polar groups, significantly reducing secondary interactions.[1][5] For sugars specifically, columns with specialized chemistry like aminopropyl (NH2) or HILIC phases are often recommended.[3][11][12]

  • Check for Column Contamination : Accumulation of strongly retained sample matrix components on the column inlet frit or packing material can create active sites that cause tailing.[1][7]

    • Solution : If you use a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is contaminated and should be replaced.[13][14] If an analytical column is contaminated, follow the manufacturer's instructions for washing and regeneration. Backflushing with a strong solvent may help remove blockages at the inlet frit.[7][8]

  • Inspect for Column Voids : High pressure or operating at an unsuitable pH can cause the silica packing bed to dissolve or settle, creating a void at the column inlet.[3][8] This leads to an uneven flow path, causing peaks to split or tail.[15]

    • Solution : Replacing the column is the most reliable solution.[1][5] To prevent voids, always operate within the column's recommended pH range and avoid sudden pressure shocks by gradually increasing the flow rate.[8][15]

Q3: How can I optimize my mobile phase to reduce peak tailing for this compound?

A3: Mobile phase composition is a powerful tool for controlling peak shape, especially for ionizable or highly polar compounds.[16][17]

  • Adjust Mobile Phase pH : Lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the acidic silanol groups on the silica surface, neutralizing their charge and minimizing their ability to interact with this compound.[8][9] This is one of the most effective ways to reduce tailing for polar analytes.[8]

  • Increase Buffer Concentration : A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol interactions and maintain a stable pH, leading to improved peak symmetry.[3][9]

  • Use Mobile Phase Modifiers : For polar or basic compounds, adding a small amount of a "sacrificial base" like triethylamine (B128534) (TEA) to the mobile phase can be effective.[9] TEA is a small, basic molecule that preferentially interacts with active silanol sites, effectively shielding the analyte from these secondary interactions.[9]

Table 1: Effect of Mobile Phase Adjustments on Peak Tailing
ParameterConditionRationaleExpected Tailing Factor (Tf)
Mobile Phase pH pH 6.0Silanols are ionized, strong secondary interactions.> 2.0
pH < 3.0 Silanols are protonated (neutral), minimizing interactions. [8][9]~1.0 - 1.2
Buffer Strength 10 mMInsufficient ionic strength to mask silanol activity.> 1.5
25-50 mM Higher ionic strength masks residual silanols. [3][9]< 1.3
Modifier NoneActive silanol sites are exposed to the analyte.> 2.0
0.1% Triethylamine TEA acts as a sacrificial base, blocking active sites. [9]~1.0 - 1.2

Note: Tailing Factor (Tf) values are illustrative. A value of 1.0 is a perfectly symmetrical peak. Values > 2.0 are generally considered unacceptable.[3]

Experimental Protocol: Mobile Phase Preparation with TEA Modifier
  • Prepare Aqueous Buffer : To prepare 1 L of a 25 mM ammonium (B1175870) formate (B1220265) buffer, dissolve 1.58 g of ammonium formate in 1 L of HPLC-grade water.

  • Adjust pH : While stirring, add formic acid dropwise to adjust the pH of the aqueous buffer to 3.0. Always measure the pH of the aqueous portion before mixing with the organic solvent.[9]

  • Add Modifier : Add 1.0 mL of triethylamine (TEA) to the 1 L buffer solution (for a 0.1% concentration).

  • Filter : Filter the final aqueous mobile phase component through a 0.22 µm filter to remove particulates.

  • Final Mobile Phase : Mix the prepared aqueous phase with the organic solvent (e.g., acetonitrile) at the desired ratio for your analysis (e.g., 75:25 ACN:Buffer). Degas the final mobile phase before use.

Q4: Could my HPLC instrument be the source of the peak tailing?

A4: Yes, issues with the instrument setup, often referred to as extra-column effects, can contribute to peak broadening and tailing.[3]

  • Minimize Dead Volume : Dead volume is any space in the flow path outside the column itself, such as in tubing, fittings, or the detector cell.[1] This volume allows the analyte band to spread out, causing broader, tailed peaks. This effect is more pronounced for early-eluting peaks.[1][7]

    • Solution : Use tubing with the narrowest internal diameter (e.g., 0.005") and the shortest length possible to connect the injector, column, and detector.[1][10] Ensure all fittings are properly seated to avoid small gaps.[7]

  • Check Detector Settings : A slow detector response time or a large detector cell volume can also lead to peak distortion.[1]

    • Solution : Ensure the detector data collection rate is appropriate for your peak width (a rate of 20 Hz is often sufficient). Use a detector flow cell with a volume appropriate for your column size and flow rate.[1]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Absolutely. The way you prepare and introduce your sample to the column can have a significant impact on peak shape.

  • Avoid Column Overload : Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, leading to peak distortion.[4][8] While often associated with peak fronting, overloading can also cause tailing.[7][8]

    • Solution : To test for mass overload, dilute your sample by a factor of 10 and reinject. If the peak shape improves, the original sample was too concentrated.[8] To check for volume overload, inject a smaller volume.[7]

  • Ensure Solvent Compatibility : If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in distorted peaks.[4][14]

    • Solution : Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or matches the mobile phase.[4][15]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of peak tailing in your this compound analysis.

G Start Peak Tailing Observed (Tf > 1.2) Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Single_Peak Is only the this compound peak (or a few peaks) tailing? Check_All_Peaks->Check_Single_Peak  No System_Issue Suspect System/General Issue Check_All_Peaks->System_Issue  Yes Chemical_Issue Suspect Chemical/Specific Issue Check_Single_Peak->Chemical_Issue  Yes Dead_Volume Check for Dead Volume (tubing, fittings) System_Issue->Dead_Volume Column_Void Check for Column Void or Contamination System_Issue->Column_Void Solvent_Mismatch Check Sample Solvent vs. Mobile Phase System_Issue->Solvent_Mismatch Check_Column_Chem Use End-Capped or NH2/HILIC Column Chemical_Issue->Check_Column_Chem Check_Mobile_Phase Optimize Mobile Phase Chemical_Issue->Check_Mobile_Phase Adjust_pH Lower pH to < 3.0 Check_Mobile_Phase->Adjust_pH Add_Modifier Add Modifier (e.g., TEA) Check_Mobile_Phase->Add_Modifier

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column for this compound analysis? A: Because this compound is a highly polar sugar, standard C18 columns may provide insufficient retention and are prone to secondary interaction issues.[12] Columns specifically designed for polar analytes are recommended, such as:

  • Amino (NH2) Columns : These are a popular choice for carbohydrate analysis, often run in hydrophilic interaction chromatography (HILIC) mode.[11][12][18]

  • HILIC Columns : These columns are designed to retain and separate very polar compounds that are unretained in reversed-phase chromatography.[3][12]

  • Ligand-Exchange Columns : These columns provide an alternative separation mechanism for sugars and often use simple aqueous mobile phases.[18]

Q: Why is pH control so critical when analyzing polar compounds? A: Mobile phase pH is one of the most important factors for controlling the retention and peak shape of ionizable and polar compounds.[6] For silica-based columns, pH directly affects the ionization state of surface silanol groups.[9] At mid-range pH, these groups are ionized and can strongly interact with polar analytes, causing severe peak tailing.[5][10] By controlling the pH (e.g., at low pH), you can suppress this ionization and achieve symmetrical peaks.[8][9]

Q: What is "end-capping" and why is it important? A: End-capping is a chemical process applied after bonding the primary stationary phase (like C18) to the silica support.[1] It uses a small silylating agent to react with and block many of the remaining, accessible silanol groups.[1][5] This deactivation of the silica surface is crucial for reducing unwanted secondary polar interactions, which leads to significantly improved peak shape for polar and basic compounds.[1]

Q: Is it possible to completely eliminate peak tailing? A: While achieving a perfect Tailing Factor of 1.0 can be challenging, it is possible to reduce tailing to an acceptable level (typically Tf < 1.5) for most applications.[5] A systematic approach that addresses potential issues with the column, mobile phase, instrument, and sample preparation will significantly improve peak symmetry, leading to more reliable and accurate quantitative results.[1]

References

preventing degradation of Mycarose during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mycarose during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, a naturally occurring deoxy sugar that is a component of several important macrolide antibiotics, such as erythromycin (B1671065).[1][2] Its purification can be challenging due to its susceptibility to degradation, particularly under acidic conditions. The presence of multiple hydroxyl groups also makes it highly polar, requiring specific chromatographic conditions for successful separation from other structurally similar carbohydrates.

Q2: What are the primary causes of this compound degradation during purification?

The primary cause of this compound degradation is exposure to harsh chemical conditions, especially strong acids.[1] Acid-catalyzed hydrolysis of the glycosidic bond linking this compound to an aglycone is a common issue during its isolation from natural products. Furthermore, strong acidic or basic conditions can lead to rearrangements and other degradation pathways.

Q3: How can I minimize this compound degradation during cleavage from a macrolide?

To minimize degradation during cleavage, it is crucial to use mild acidic conditions.[3] The pH should be carefully controlled to facilitate the hydrolysis of the glycosidic linkage without causing significant degradation of the released this compound. Monitoring the reaction closely and keeping the temperature and reaction time to a minimum are also essential.

Q4: What are protecting groups, and should I use them for this compound purification?

Protecting groups are chemical moieties that are temporarily attached to reactive functional groups (in this case, the hydroxyl groups of this compound) to prevent them from reacting during subsequent steps.[4][5][6] For complex purification schemes or if this compound is subjected to conditions that could cause degradation, using protecting groups can be highly beneficial. Common protecting groups for carbohydrates include acetals, silyl (B83357) ethers, and benzyl (B1604629) ethers.[6] The choice of protecting group depends on the specific reaction conditions you plan to use.

Q5: Which chromatographic techniques are best suited for purifying this compound?

The choice of chromatographic technique depends on whether this compound is protected or not.

  • For protected this compound: Normal-phase chromatography on silica (B1680970) gel is often effective, as the protecting groups reduce the polarity of the molecule.[7]

  • For unprotected (native) this compound: Due to its high polarity, reversed-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) are more suitable.[7][8] HILIC, in particular, is well-suited for the separation of polar compounds like unprotected sugars.

Troubleshooting Guides

Problem 1: Low yield of this compound after cleavage from the parent molecule.

Possible Cause Suggested Solution
Harsh hydrolysis conditions Use milder acidic conditions (e.g., 0.6 N HCl at room temperature for a controlled duration).[3] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Degradation during workup Neutralize the reaction mixture promptly after cleavage. Avoid prolonged exposure to acidic or basic conditions during extraction and subsequent steps.
Incomplete cleavage Optimize the hydrolysis time and temperature. A slight increase in temperature or reaction time may improve cleavage, but must be balanced against the risk of degradation.

Problem 2: this compound appears to be degrading during chromatographic purification.

Possible Cause Suggested Solution
Acidic or basic mobile phase Ensure the mobile phase is buffered to a neutral or slightly acidic pH (around pH 4-6), where many sugars exhibit maximum stability.[9]
Prolonged exposure to the stationary phase Optimize the chromatography method to reduce the run time. Consider using a column with a different selectivity that may provide better separation in a shorter time.
Reactive stationary phase Ensure the stationary phase (e.g., silica gel) is of high quality and properly conditioned. In some cases, residual acidity on silica can cause degradation.
On-column degradation If using HPLC, consider using a column specifically designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.[10]

Problem 3: Difficulty in separating this compound from other similar sugars.

Possible Cause Suggested Solution
Co-elution of isomers or related sugars Employ high-resolution chromatographic techniques like HPLC with a column designed for carbohydrate separations (e.g., HILIC or a specialized ligand-exchange column).[10][11]
Insufficient resolution Optimize the mobile phase composition. For HILIC, adjusting the water/acetonitrile (B52724) ratio can significantly impact selectivity. For reversed-phase, using ion-pairing reagents might be an option, but care must be taken to remove them afterward.[7]
Use of protecting groups Derivatizing the sugar mixture with a suitable protecting group can alter the polarity and allow for better separation on normal-phase chromatography. The choice of protecting group can influence the separation.

Problem 4: How to confirm the purity and identity of the purified this compound?

Analytical Technique Expected Outcome
High-Performance Liquid Chromatography (HPLC) A single, sharp peak at the expected retention time. Purity can be assessed by integrating the peak area.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra should match the known spectra for this compound, confirming its structure and stereochemistry. Key signals include those for the anomeric proton and the characteristic methyl groups.[15][16][17][18]
Mass Spectrometry (MS) The mass spectrum should show the correct molecular ion peak for this compound (C₇H₁₄O₄, MW: 162.18).[1]

Experimental Protocols

Protocol 1: Mild Acid Hydrolysis for Cleavage of this compound

This protocol describes a general method for the cleavage of this compound from a macrolide antibiotic using mild acid hydrolysis.

Materials:

  • This compound-containing macrolide

  • 0.6 N Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., diethyl ether)[3]

Procedure:

  • Dissolve the this compound-containing macrolide in 0.6 N HCl.

  • Maintain the solution at room temperature for 48 hours, monitoring the reaction progress periodically by TLC or HPLC.[3]

  • Once the reaction is complete, carefully neutralize the solution with a saturated NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous solution with ethyl acetate to remove the aglycone and any unreacted starting material.

  • Collect the aqueous layer containing the hydrophilic this compound.

  • Evaporate the aqueous layer under reduced pressure to obtain the crude this compound as a syrup.

  • Purify the crude this compound using silica gel chromatography with an appropriate eluent, such as diethyl ether.[3]

  • Combine the fractions containing pure this compound and evaporate the solvent to yield the purified product.

Protocol 2: HPLC Analysis of this compound Purity

This protocol provides a general method for analyzing the purity of a this compound sample using HPLC with a Refractive Index (RI) detector.

Materials:

  • Purified this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC system with a Refractive Index (RI) detector

  • A suitable HPLC column for sugar analysis (e.g., Aminex HPX-87H or a HILIC column)[10][19]

Procedure:

  • Prepare a standard solution of authentic this compound of known concentration in HPLC-grade water.

  • Dissolve the purified this compound sample in HPLC-grade water to a similar concentration.

  • Set up the HPLC system. For an Aminex HPX-87H column, the mobile phase is typically HPLC-grade water at a flow rate of 0.6 mL/min and a column temperature of 80-85°C. For a HILIC column, a gradient of acetonitrile and water is typically used.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the purified sample.

  • Analyze the resulting chromatogram. The purity of the sample can be determined by the percentage of the peak area corresponding to this compound relative to the total peak area.

Visualizations

Mycarose_Purification_Workflow cluster_0 Cleavage cluster_1 Workup & Extraction cluster_2 Purification Macrolide This compound-containing Macrolide Hydrolysis Mild Acid Hydrolysis (e.g., 0.6N HCl, RT) Macrolide->Hydrolysis Neutralization Neutralization (NaHCO3) Hydrolysis->Neutralization Extraction Liquid-Liquid Extraction (EtOAc/Water) Neutralization->Extraction AqueousLayer Aqueous Layer (contains this compound) Extraction->AqueousLayer Evaporation Evaporation AqueousLayer->Evaporation Chromatography Chromatography (Silica Gel or HPLC) Evaporation->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound

Caption: A general workflow for the purification of this compound.

Mycarose_Degradation_Pathway cluster_acid Acid-Catalyzed Degradation This compound This compound (2,6-dideoxy-3-C-methyl-L-ribo-hexose) Protonation Protonation of -OH groups This compound->Protonation H+ Dehydration Dehydration (loss of H2O) Protonation->Dehydration Rearrangement Rearrangement/ Ring Opening Dehydration->Rearrangement DegradationProducts Degradation Products (e.g., furans, smaller fragments) Rearrangement->DegradationProducts

Caption: A simplified potential degradation pathway for this compound under acidic conditions.

References

Technical Support Center: Enhancing Mycarosyltransferase Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycarosyltransferase enzymes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My mycarosyltransferase shows low or no activity. What are the potential causes and how can I troubleshoot this?

A1: Low or no enzymatic activity is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Enzyme Integrity: Verify the integrity of your purified enzyme using SDS-PAGE. The presence of multiple bands may indicate degradation.

  • Reagent Quality: Ensure the quality and concentration of your substrates (acceptor molecule and UDP-mycarose) and cofactors (e.g., Mg²⁺, Mn²⁺).

  • Assay Conditions: Double-check the reaction buffer composition, pH, and temperature to ensure they are within the optimal range for your specific mycarosyltransferase.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and concentration of divalent metal ions to identify the optimal conditions for your enzyme.[1][2]

  • Substrate Quality: Confirm the purity and stability of your UDP-mycarose donor and acceptor substrate. Degradation of substrates can lead to failed reactions.

  • Enzyme Concentration: Titrate the enzyme concentration in your assay. Excessively high concentrations can sometimes lead to substrate inhibition, while very low concentrations may result in activity below the detection limit of your assay.[3]

  • Cofactor Requirements: Some mycarosyltransferases have a strict requirement for specific divalent cations (e.g., Mg²⁺ or Mn²⁺). Test a range of cations and their concentrations.[4]

Q2: My purified mycarosyltransferase is prone to aggregation and precipitation. What strategies can I employ to improve its solubility and stability?

A2: Protein aggregation is a frequent challenge, particularly with recombinant enzymes. Several strategies can be employed during purification and storage to mitigate this issue.

Potential Causes of Aggregation:

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to protein aggregation.

  • Hydrophobic Interactions: Exposed hydrophobic patches on the enzyme surface can promote self-association.

  • Lack of Stabilizing Agents: The absence of additives can reduce the solubility and long-term stability of the enzyme.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein, leading to aggregation.

Troubleshooting and Optimization Strategies:

  • Buffer Optimization: Screen a range of buffer systems with varying pH and ionic strengths. A buffer with a pH at least one unit away from the enzyme's isoelectric point (pI) is often a good starting point to maintain surface charge and prevent aggregation.

  • Inclusion of Additives:

    • Glycerol (B35011)/Sugars: Adding glycerol (5-20% v/v) or sugars like sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants and osmoprotectants, stabilizing the protein structure.[5]

    • Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) can help to solubilize proteins with exposed hydrophobic regions.

    • Reducing Agents: For enzymes with cysteine residues, including a reducing agent like DTT or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.

  • Storage Conditions:

    • Aliquot the purified enzyme into single-use volumes to avoid repeated freeze-thaw cycles.

    • Flash-freeze aliquots in liquid nitrogen before storing at -80°C.

  • Protein Engineering: If aggregation persists, consider site-directed mutagenesis to replace surface-exposed hydrophobic residues with hydrophilic ones.[6]

Q3: I am observing substrate inhibition at high concentrations of my acceptor molecule. How can I overcome this?

A3: Substrate inhibition is a known phenomenon for some glycosyltransferases, where high concentrations of the substrate lead to a decrease in enzyme activity.[3][7]

Strategies to Address Substrate Inhibition:

  • Optimize Substrate Concentration: Perform a detailed kinetic analysis to determine the optimal substrate concentration range and identify the concentration at which inhibition begins. Operate your reactions below this inhibitory concentration.

  • Fed-Batch Approach: In a larger-scale reaction, a fed-batch strategy can be employed where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[8]

  • Enzyme Engineering: In some cases, mutations in or near the active site can alter substrate binding and reduce substrate inhibition. Structure-guided mutagenesis can be a powerful tool for this.

Troubleshooting Guides

Guide 1: Low Yield of Glycosylated Product
Symptom Potential Cause Recommended Action
Low conversion of acceptor substrate Suboptimal reaction conditions (pH, temperature)Perform a matrix screen of pH (e.g., 6.0-9.0) and temperature (e.g., 25-40°C) to find the optimal conditions.
Inactive enzyme due to degradation or misfoldingCheck enzyme integrity on SDS-PAGE. If degradation is observed, add protease inhibitors during purification. Optimize refolding protocols if the protein is expressed in inclusion bodies.
Poor quality or degradation of UDP-mycaroseVerify the purity of the UDP-mycarose by HPLC. Store UDP-mycarose aliquots at -80°C and avoid multiple freeze-thaw cycles.
Insufficient cofactor concentrationTitrate the concentration of the required divalent metal ion (e.g., MgCl₂ or MnCl₂) in the reaction.
Product inhibition The glycosylated product may be inhibiting the enzymeMonitor the reaction progress over time. If the rate decreases significantly, consider strategies to remove the product in situ, such as using a two-phase system or product precipitation.
Guide 2: Poor Thermal Stability of Mycarosyltransferase
Symptom Potential Cause Recommended Action
Rapid loss of activity at elevated temperatures Intrinsic low thermal stability of the enzymeProtein Engineering: Use directed evolution or structure-guided mutagenesis to introduce stabilizing mutations. Focus on improving core packing, increasing the number of salt bridges, or optimizing surface electrostatics.[9]
Formulation Optimization: Add stabilizing excipients such as polyols (glycerol, sorbitol), sugars (sucrose, trehalose), or certain amino acids (e.g., arginine).[5][10][11]
Precipitation upon heating Thermally induced aggregationIn addition to the above, include low concentrations of non-ionic detergents or other aggregation inhibitors in the buffer.

Experimental Protocols

Protocol 1: Standard Mycarosyltransferase Activity Assay

This protocol provides a general method for determining the activity of a mycarosyltransferase. It is recommended to optimize the specific concentrations and conditions for your enzyme of interest.

Materials:

  • Purified mycarosyltransferase

  • Acceptor substrate

  • UDP-α-D-mycarose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Divalent Cation Stock (e.g., 1 M MgCl₂)

  • Quenching Solution (e.g., Methanol or Acetonitrile)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the acceptor substrate (e.g., 1 mM), and the divalent cation (e.g., 5 mM MgCl₂).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of purified mycarosyltransferase.

  • In a parallel control reaction, add the enzyme to a mixture lacking the acceptor substrate.

  • Incubate the reactions for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold methanol).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.

Protocol 2: Thermal Stability Assay

This protocol can be used to assess the thermal stability of a mycarosyltransferase.

Materials:

  • Purified mycarosyltransferase in a suitable buffer

  • PCR thermocycler or water baths

  • Reagents for the mycarosyltransferase activity assay (see Protocol 1)

Procedure:

  • Aliquot the purified enzyme into several tubes.

  • Incubate the enzyme aliquots at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C) for a fixed period (e.g., 15 minutes).

  • After incubation, immediately place the samples on ice to cool down.

  • Measure the residual activity of each heat-treated sample using the standard activity assay (Protocol 1).

  • The activity of a non-heated control sample is considered 100%.

  • Plot the percentage of residual activity against the incubation temperature to determine the thermal stability profile. The temperature at which the enzyme loses 50% of its activity after the incubation period (T₅₀) can be calculated.

Data Presentation

Table 1: Influence of pH on Mycarosyltransferase Activity (Hypothetical Data)

pHRelative Activity (%)
6.045
6.570
7.095
7.5100
8.088
8.565
9.030

Table 2: Effect of Divalent Cations on Mycarosyltransferase Activity (Hypothetical Data)

Cation (5 mM)Relative Activity (%)
None15
Mg²⁺100
Mn²⁺115
Ca²⁺30
Zn²⁺5
Cu²⁺<1

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Purified Mycarosyltransferase mix Combine Reactants enzyme->mix substrates Acceptor & UDP-Mycarose substrates->mix buffer Reaction Buffer & Cofactors buffer->mix incubate Incubate at Optimal Temp mix->incubate quench Quench Reaction incubate->quench analyze HPLC Analysis quench->analyze data Quantify Product analyze->data

Caption: Workflow for a typical mycarosyltransferase activity assay.

troubleshooting_flow start Low Enzyme Activity check_integrity Check Enzyme Integrity (SDS-PAGE) start->check_integrity check_reagents Verify Substrate & Cofactor Quality check_integrity->check_reagents [Integrity OK] result_not_ok Further Investigation Needed check_integrity->result_not_ok [Degraded] optimize_conditions Optimize pH, Temp, & Cofactor Conc. check_reagents->optimize_conditions [Reagents OK] check_reagents->result_not_ok [Degraded] check_inhibition Test for Substrate/Product Inhibition optimize_conditions->check_inhibition [Optimization Fails] result_ok Activity Restored optimize_conditions->result_ok [Success] check_inhibition->result_ok [No Inhibition] check_inhibition->result_not_ok [Inhibition Present]

Caption: Logical troubleshooting flow for low mycarosyltransferase activity.

References

strategies to avoid byproduct formation in Mycarose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycarose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to byproduct formation in both enzymatic and chemical synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in this compound synthesis?

A1: Byproduct formation in this compound synthesis primarily depends on the synthetic route:

  • Enzymatic/Biosynthesis: The most common byproduct is TDP-L-rhamnose . This occurs because the biosynthetic pathway for TDP-L-rhamnose competes for the same precursor molecules as the TDP-L-mycarose pathway.

  • Chemical Synthesis: The main byproducts are diastereomers of L-mycarose. These are molecules with the same chemical formula and connectivity but a different spatial arrangement of atoms at one or more stereocenters (e.g., epimers at C3, C4, or C5). This arises from incomplete stereocontrol during key reaction steps, particularly the glycosylation reaction.

Q2: How can I detect the presence of these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from byproducts like rhamnose and its diastereomers. Different retention times will be observed for each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. Specific chemical shifts and coupling constants can help differentiate between this compound and its isomers. For instance, the chemical shift of the anomeric proton and the methyl groups can be indicative of the stereochemistry. Techniques like ROESY can reveal through-space correlations that help distinguish between epimers.[1]

  • Mass Spectrometry (MS): MS can confirm the mass of the products, ensuring that the byproducts are indeed isomers of this compound.

Q3: What general strategies can I employ to minimize byproduct formation?

A3: Proactive measures during the planning and execution of your synthesis are key:

  • For Enzymatic Synthesis: Focus on metabolic pathway engineering. This can involve knocking out genes responsible for competing pathways (e.g., the rml genes for rhamnose synthesis) or overexpressing the genes in the this compound biosynthetic cluster to channel precursors towards your desired product.

  • For Chemical Synthesis: The strategic use of protecting groups is paramount. The size, electronics, and conformational effects of protecting groups on the sugar ring play a critical role in directing the stereochemical outcome of glycosylation reactions.[2][3] Careful selection of reaction conditions (solvent, temperature, catalyst) is also essential for maximizing stereoselectivity.[4]

Troubleshooting Guides

Section 1: Enzymatic Synthesis of TDP-L-Mycarose

This section focuses on troubleshooting byproduct formation in microbial systems (e.g., E. coli) engineered to produce TDP-L-mycarose.

Problem 1: Significant production of TDP-L-rhamnose alongside TDP-L-mycarose.

  • Possible Cause: The endogenous metabolic pathway for TDP-L-rhamnose synthesis is competing for the common precursor, TDP-4-keto-6-deoxy-D-glucose.

  • Troubleshooting Steps:

    • Metabolic Pathway Engineering:

      • Gene Knockout: Inactivate the genes responsible for TDP-L-rhamnose synthesis (rmlC and rmlD) in your expression host. This will block the competing pathway.

      • Enzyme Overexpression: Increase the expression levels of the enzymes in the this compound biosynthetic pathway (tylK and tylC2) to outcompete the rhamnose pathway enzymes.

    • Process Optimization:

      • Precursor Feeding: Supplement the culture medium with precursors specific to the this compound pathway, if available, to drive the equilibrium towards your desired product.

Problem 2: Accumulation of pathway intermediates or shunt products.

  • Possible Cause: One or more enzymes in the engineered this compound pathway may have low activity or be inhibited, leading to a bottleneck. The relaxed substrate specificity of some enzymes, like TylK (5-epimerase) and TylC2 (4-ketoreductase), could also lead to the formation of other sugar analogs if the upstream enzyme TylC3 (methyltransferase) is not highly specific.[5]

  • Troubleshooting Steps:

    • Enzyme Activity Assays: Individually assess the activity of each enzyme in your pathway to identify any bottlenecks.

    • Codon Optimization: Ensure the genes for the this compound pathway are codon-optimized for your expression host to improve protein expression and activity.

    • Co-factor Availability: Ensure that necessary co-factors (e.g., NADPH, S-adenosylmethionine) are not limiting.

Analytical MethodTDP-L-MycaroseTDP-L-Rhamnose (Byproduct)
Structure 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose2,6-dideoxy-L-manno-hexopyranose
Key Difference C3-methyl groupNo C3-methyl group, different stereochemistry at C3 and C4
HPLC Expected to have a different retention time on a suitable column (e.g., C18) due to differences in polarity.Expected to have a different retention time from this compound.
1H NMR Will show a characteristic singlet for the C3-methyl group.Will show a proton signal at C3 instead of a methyl group.
13C NMR Will show a characteristic signal for the C3-methyl carbon and a quaternary carbon at C3.Will show a signal for a methine carbon at C3.
Section 2: Chemical Synthesis of L-Mycarose

This section provides guidance on minimizing the formation of diastereomeric byproducts during the chemical synthesis of L-Mycarose.

Problem 1: Formation of a mixture of diastereomers during glycosylation.

  • Possible Cause: Lack of stereocontrol in the key bond-forming reaction. The stereochemical outcome of glycosylation is highly dependent on the protecting groups and reaction conditions.

  • Troubleshooting Steps:

    • Protecting Group Strategy:

      • Neighboring Group Participation: Use a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position to favor the formation of 1,2-trans-glycosides.

      • Conformationally Rigid Systems: Introduce protecting groups that create a rigid ring system, which can shield one face of the molecule and direct the incoming nucleophile to the other face.

    • Reaction Condition Optimization:

      • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and thus the stereochemical outcome.

      • Temperature Control: Lowering the reaction temperature can often increase the selectivity of a reaction.

      • Catalyst/Promoter Selection: The choice of Lewis acid or other promoters can have a profound effect on the stereoselectivity.

Problem 2: Difficulty in separating the desired L-Mycarose from its epimers.

  • Possible Cause: Diastereomers, particularly epimers, can have very similar physical properties, making them challenging to separate by standard column chromatography.

  • Troubleshooting Steps:

    • Chromatography Optimization:

      • Stationary Phase: Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina, or specialized chiral phases).

      • Solvent System: Meticulously screen different solvent systems to find one that provides optimal separation.

    • Derivatization: Convert the mixture of sugar epimers into derivatives (e.g., esters or acetals) that may have more significant differences in their physical properties, facilitating separation. The desired epimer can then be deprotected after separation.[3][6]

    • Preparative HPLC: For challenging separations, preparative HPLC is often the most effective method.[1][7]

CompoundStructureKey Stereochemical Difference from L-Mycarose
L-Mycarose 2,6-dideoxy-3-C-methyl-L-ribo -hexopyranose-
C4-epi-L-Mycarose 2,6-dideoxy-3-C-methyl-L-arabino -hexopyranoseInverted stereochemistry at C4
C5-epi-L-Mycarose 2,6-dideoxy-3-C-methyl-D-xylo -hexopyranoseInverted stereochemistry at C5
C3-epi-L-Mycarose 2,6-dideoxy-3-C-methyl-L-xylo -hexopyranoseInverted stereochemistry at C3

Note: The synthesis of specific this compound epimers and their detailed NMR/HPLC data is not extensively reported in readily available literature, making direct comparison challenging. The most effective approach for confirming the identity of byproducts is often the independent synthesis of the suspected epimers as analytical standards.

Experimental Protocols & Methodologies

General Protocol for HPLC Analysis of this compound and Related Sugars

This is a general starting point; optimization will be required for specific applications.

  • Column: A C18 reversed-phase column is a good starting point. For more challenging separations of diastereomers, a chiral stationary phase may be necessary.[8]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used. The gradient profile will need to be optimized to achieve the best separation.

  • Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting underivatized sugars. If the sugars are derivatized with a UV-active group, a UV detector can be used.

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering it through a 0.22 µm filter before injection.

Visualizations

Mycarose_Byproduct_Formation cluster_synthesis This compound Synthesis Strategies cluster_byproducts Primary Byproduct Concerns Enzymatic Synthesis Enzymatic Synthesis TDP-L-Rhamnose TDP-L-Rhamnose Enzymatic Synthesis->TDP-L-Rhamnose Metabolic Competition Chemical Synthesis Chemical Synthesis Diastereomers (Epimers) Diastereomers (Epimers) Chemical Synthesis->Diastereomers (Epimers) Incomplete Stereocontrol

Caption: Logical relationship between synthesis strategy and primary byproduct concerns.

Enzymatic_Pathway_Competition cluster_this compound This compound Pathway cluster_rhamnose Rhamnose Pathway (Byproduct) TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose Shared Intermediate tylC3 tylC3 TDP-4-keto-6-deoxy-D-glucose->tylC3 This compound Biosynthesis rmlC rmlC TDP-4-keto-6-deoxy-D-glucose->rmlC Rhamnose Biosynthesis TDP-L-Mycarose TDP-L-Mycarose tylK tylK tylC3->tylK tylC2 tylC2 tylK->tylC2 tylC2->TDP-L-Mycarose TDP-L-Rhamnose TDP-L-Rhamnose rmlD rmlD rmlC->rmlD rmlD->TDP-L-Rhamnose

Caption: Competing biosynthetic pathways for TDP-L-mycarose and TDP-L-rhamnose.

Chemical_Synthesis_Troubleshooting Start Start: Glycosylation Reaction Analysis Mixture of Diastereomers? Start->Analysis Success Desired Product Analysis->Success No Troubleshoot Problem: Low Stereoselectivity Solutions: 1. Modify Protecting Groups 2. Optimize Reaction Conditions (Solvent, Temp, Catalyst) 3. Improve Purification (Prep-HPLC) Analysis->Troubleshoot Yes Troubleshoot->Start Re-run Experiment

Caption: Troubleshooting workflow for diastereomer formation in chemical synthesis.

References

optimizing fermentation conditions for Mycarose production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of fermentation conditions for mycarose production.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No this compound-Containing Product Yield

Question: My fermentation is complete, but HPLC analysis shows a very low or undetectable level of the final mycarosylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no final product yield is a common issue that can stem from various factors throughout the biosynthetic and fermentation process. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Insufficient Precursor Supply: The biosynthesis of TDP-L-mycarose begins with TDP-D-glucose.[1] A limited pool of this precursor is a significant bottleneck.

    • Solution: Enhance the intracellular pool of glucose-1-phosphate (G1P), the precursor to TDP-D-glucose. This can be achieved by knocking out competing pathways, such as those for glycolysis (e.g., deleting pgi), the pentose (B10789219) phosphate (B84403) pathway (e.g., deleting zwf), or G1P hydrolysis (e.g., deleting yihX).[2][3] Overexpressing key enzymes like rfbA and rfbB can also increase the flux towards TDP-D-glucose.[2][4]

  • Bottlenecks in the this compound Biosynthetic Pathway: One or more enzymes in the six-step conversion from TDP-D-glucose to TDP-L-mycarose may be inefficient or inhibited.[1]

    • Solution: Overexpress the genes encoding the this compound biosynthetic enzymes (tylA2 or a homolog like rfbB, tylX3, tylC1, tylC3, tylK, and tylC2).[1] Ensure that necessary cofactors, such as NADPH and S-adenosyl-L-methionine (SAM), are readily available.[1]

  • Suboptimal Fermentation Conditions: The fermentation environment (pH, temperature, aeration) may not be optimal for the producing strain, affecting cell growth and enzyme activity.

    • Solution: Systematically optimize fermentation parameters. Typical starting points are a pH of 7.0, a temperature of 37°C for initial growth followed by a reduction to 22°C for production, and an agitation rate of 120-180 rpm.[2][5][6] Use a well-buffered medium, such as LB supplemented with glycerol (B35011) and HEPES, to maintain a stable pH.[2]

  • Degradation of Intermediates or Final Product: Some intermediates in the biosynthetic pathway can be unstable.[1] The final product may also be subject to degradation.

    • Solution: Analyze samples at different time points during the fermentation to identify potential accumulation and subsequent degradation of intermediates. A two-stage, one-pot enzymatic synthesis approach has been used to overcome the instability of certain intermediates.[1]

  • Nutrient Limitation: The yeast or bacterial cells may be stressed due to a lack of essential nutrients, leading to reduced metabolic activity.[7]

    • Solution: Ensure the fermentation medium is rich in essential nutrients. Supplement with yeast extract and peptone as complex nitrogen sources.[5][6] If nutrient limitation is suspected, adding supplements like urea (B33335) or other yeast nutrients mid-fermentation can sometimes revive a stalled culture.[7]

Issue 2: Accumulation of an Unexpected Intermediate Metabolite

Question: I observe a large peak on my HPLC chromatogram that corresponds to a known intermediate in the this compound pathway, but very little of my final product. What does this indicate?

Answer:

The accumulation of a specific intermediate strongly suggests a bottleneck at the subsequent enzymatic step in the biosynthetic pathway.

Potential Causes & Troubleshooting Steps:

  • Low Activity of a Specific Enzyme: The enzyme responsible for converting the accumulated intermediate may have low expression levels or poor catalytic efficiency.

    • Solution: Identify the enzyme that follows the accumulated intermediate in the pathway. Increase its expression level by using a stronger promoter or a higher copy number plasmid. Codon optimization of the corresponding gene for the expression host can also improve protein expression.

  • Cofactor Limitation: The enzymatic step may require a specific cofactor (e.g., NADPH, SAM) that is limited in the cell.[1]

    • Solution: Supplement the fermentation medium with the required cofactor or its precursor. Alternatively, engineer the host's metabolism to increase the intracellular supply of the limiting cofactor.

  • Feedback Inhibition: The accumulated intermediate or a downstream product might be inhibiting an enzyme earlier in the pathway.

    • Solution: Review the literature for known feedback inhibition loops in the this compound or related pathways. If identified, consider using a mutant version of the enzyme that is less sensitive to inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the complete biosynthetic pathway for TDP-L-mycarose?

A1: The biosynthesis of TDP-L-mycarose from TDP-D-glucose is a six-step enzymatic process.[1] The key enzymes involved are a 4,6-dehydratase (TylA2), a 2-dehydrase (TylX3), a 3-reductase (TylC1), a C-3 methyltransferase (TylC3), a C-5 epimerase (TylK), and a C-4 reductase (TylC2).[1][8]

Q2: Which host organism is best for this compound production, Streptomyces fradiae or a heterologous host like E. coli?

A2: Streptomyces fradiae is the native producer of tylosin, which contains this compound.[9] However, genetic manipulation of Streptomyces can be challenging. E. coli is a common heterologous host for producing mycarosylated compounds due to its fast growth and well-established genetic tools.[2][4] The choice depends on the specific research goals, available resources, and the complexity of the final molecule.

Q3: How can I improve the supply of the precursor, TDP-D-glucose?

A3: Enhancing the TDP-D-glucose pool is critical. Strategies include:

  • Blocking Competing Pathways: Deleting genes like pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase) can redirect carbon flux from glycolysis and the pentose phosphate pathway towards glucose-1-phosphate (G1P), the precursor of TDP-D-glucose.[2][3]

  • Overexpressing Key Enzymes: Increasing the expression of glucose-1-phosphate thymidylyltransferase (rfbA) and glucose-1-phosphate uridylyltransferase (rfbB) can more efficiently convert G1P to TDP-D-glucose.[2][4]

Q4: What are the typical fermentation conditions for producing mycarosylated compounds in E. coli?

A4: A common strategy involves a two-phase temperature profile. Cells are first grown at 37°C to achieve a sufficient cell density (e.g., OD600 of 0.4-2.0).[2] Then, inducers (like IPTG and L-arabinose) and precursors (like sodium propionate) are added, and the temperature is lowered to around 22°C for the production phase, which can last for several days.[2]

Q5: What analytical methods are used to detect and quantify this compound-containing compounds?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing fermentation samples.[1][2] An ELSD (Evaporative Light Scattering Detector) or a mass spectrometer (LC-MS/MS) can be used for detection and quantification.[2] Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are used to confirm the identity of the purified product.[1]

Data Presentation

Table 1: Summary of Genetic Engineering Strategies to Enhance this compound Precursor Supply in E. coli

StrategyGene TargetRationaleObserved Increase in Product TiterReference
Block GlycolysispgiRedirect G6P to G1P-[2][3]
Block Pentose Phosphate PathwayzwfRedirect G6P to G1P-[2][3]
Block G1P HydrolysisyihXPrevent degradation of G1P-[3]
Combined Knockoutpgi, zwf, yihXMaximize G1P pool9.8-fold[2][4]
OverexpressionrfbA, rfbBEnhance conversion of G1P to TDP-D-glucose17% (on top of knockout)[2][4]
Repress Competing Sugar PathwayrmlC, rfbD (CRISPRi)Prevent leakage of intermediate TKDG-[2]

Table 2: General Fermentation Parameters for Mycarosylated Compound Production in E. coli

ParameterRecommended Value/RangeRationaleReference
Medium LB supplemented with glycerol (15 g/L) and HEPES (100 mM)Provides rich nutrients, a carbon source, and buffering capacity.[2]
pH Initial pH 7.6Optimal for E. coli growth.[2]
Temperature Growth Phase: 37°C; Production Phase: 22°CHigher temperature for rapid biomass accumulation, lower temperature to improve protein folding and stability during production.[2]
Inducer Concentration IPTG: 0.5 mM; L-arabinose: 10 mMTo induce expression of target genes under respective promoters.[2]
Precursor Addition Sodium propionate (B1217596): 5 mMProvides the building blocks for the polyketide backbone.[2]
Inoculum Size 1% (v/v) of seed cultureStandard practice for initiating fermentation.[5]
Agitation 120 - 180 rpmEnsures adequate mixing and oxygen transfer.[5][6]

Experimental Protocols

Protocol 1: Batch Fermentation for 3-O-α-mycarosylerythronolide B (MEB) Production in Engineered E. coli

This protocol is a generalized procedure based on methodologies reported for enhancing this compound-dependent product synthesis.[2]

1. Media and Strain Preparation:

  • Prepare the fermentation medium: LB supplemented with 15 g/L glycerol and 100 mM HEPES, adjusted to pH 7.6.
  • Autoclave the medium and allow it to cool.
  • Add appropriate antibiotics (e.g., 100 mg/L ampicillin, 50 mg/L kanamycin) to maintain plasmids.
  • Prepare a seed culture by inoculating a single colony of the engineered E. coli strain into a small volume (5-10 mL) of the same medium and growing it overnight at 37°C.

2. Fermentation:

  • Inoculate 10 mL of the fermentation medium in a 100 mL flask with 100 µL of the overnight seed culture.[2]
  • Incubate the culture at 37°C with shaking (e.g., 180 rpm).
  • Monitor the optical density at 600 nm (OD600).

3. Induction and Production:

  • When the OD600 reaches 0.4, add Isopropyl β-d-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and sodium propionate to 5 mM.[2]
  • If using a CRISPRi system for pathway regulation, add L-arabinose to a final concentration of 10 mM when the OD600 reaches 2.0.[2]
  • After induction, transfer the flasks to a shaker set at 22°C and continue incubation for 7 days.[2]

4. Sampling and Analysis:

  • Withdraw samples periodically (e.g., every 24 hours) to monitor cell growth (OD600) and product formation.
  • Centrifuge the samples to separate the supernatant and cell pellet.
  • Extract the product from the supernatant or cell lysate using an appropriate organic solvent (e.g., ethyl acetate).
  • Analyze the extracted samples by HPLC with ELSD or LC-MS/MS to quantify the MEB titer.[2]

Visualizations

Mycarose_Biosynthesis_Pathway TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 TylA2 (4,6-dehydratase) Intermediate2 TDP-2,4-diketo-6-deoxy-D-glucose Intermediate1->Intermediate2 TylX3 (2-dehydrase) Intermediate3 TDP-4-keto-2,6-dideoxy-D-glucose Intermediate2->Intermediate3 TylC1 (3-reductase) Intermediate4 TDP-4-keto-3-methyl-2,6-dideoxy-D-glucose Intermediate3->Intermediate4 TylC3 / SAM (C-methyltransferase) Intermediate5 TDP-4-keto-3-methyl-2,6-dideoxy-L-glucose Intermediate4->Intermediate5 TylK (5-epimerase) TDP_L_this compound TDP-L-Mycarose Intermediate5->TDP_L_this compound TylC2 / NADPH (4-ketoreductase)

Caption: Biosynthetic pathway of TDP-L-mycarose from TDP-D-glucose.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Engineered Strain Selection Medium Medium Preparation (LB, Glycerol, HEPES) Strain->Medium Seed Inoculum / Seed Culture (Overnight at 37°C) Medium->Seed Inoculation Inoculate Production Medium Seed->Inoculation Growth Growth Phase (37°C, 180 rpm) Inoculation->Growth Induction Induction & Precursor Addition (IPTG, Propionate) Growth->Induction Production Production Phase (22°C, 7 days) Induction->Production Sampling Periodic Sampling Production->Sampling Extraction Product Extraction Sampling->Extraction Quantification HPLC / LC-MS Analysis Extraction->Quantification

Caption: Experimental workflow for this compound-containing product fermentation.

Troubleshooting_Flowchart decision decision solution solution start Low Final Product Yield check_precursors Sufficient Precursors? (TDP-D-Glucose) start->check_precursors check_pathway Pathway Bottleneck? check_precursors->check_pathway Yes solution_precursors Enhance G1P Supply: - Knock out competing pathways - Overexpress rfbA/rfbB check_precursors->solution_precursors No check_conditions Optimal Conditions? (pH, Temp) check_pathway->check_conditions No solution_pathway Identify & Relieve Bottleneck: - Overexpress limiting enzyme - Ensure cofactor availability check_pathway->solution_pathway Yes solution_conditions Optimize Fermentation: - Adjust pH, temperature, aeration - Test different media check_conditions->solution_conditions No

Caption: Troubleshooting flowchart for low this compound product yield.

References

Technical Support Center: C-Glycosylation of Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, protocols, and technical data for researchers encountering challenges with the C-glycosylation of aglycones.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during C-glycosylation experiments in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My C-glycosylation reaction is yielding little to no product. What are the most likely causes and how can I fix it?

Answer: Low or no yield in C-glycosylation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Inadequate Activation of Glycosyl Donor: The Lewis acid used may not be strong enough, or it may be degraded. Typical Lewis acids for activating glycosyl donors include TMSOTf, BF₃·OEt₂, and SnCl₄.[1] Consider using a stronger Lewis acid or freshly sourced/distilled reagents. The amount of Lewis acid can also be critical; optimization may be required.[2]

  • Poor Nucleophilicity of the Aglycone: The carbon nucleophile (the aglycone) may not be sufficiently reactive to attack the electrophilic anomeric carbon. This is particularly true for electron-poor aromatic or heteroaromatic systems. Increasing the electron density of the aglycone through substituent changes can improve reactivity.

  • Decomposition of Starting Materials: The glycosyl donor or the aglycone may be unstable under the reaction conditions. This can be caused by overly harsh Lewis acids or high temperatures.[3] Analyze the crude reaction mixture for evidence of decomposition. If decomposition is suspected, consider using milder conditions (e.g., lower temperature, a less aggressive Lewis acid like Yb(OTf)₃ or Sc(OTf)₃).[1]

  • Steric Hindrance: Significant steric bulk on either the glycosyl donor (e.g., protecting groups) or the aglycone can prevent the reaction from occurring. A different protecting group strategy or a less hindered aglycone may be necessary.

  • Incorrect Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role. Ensure all reagents and solvents are anhydrous, as water can quench the Lewis acid and hydrolyze intermediates. Optimization of the reaction temperature is also key; some reactions require cryogenic temperatures (−78 °C) to proceed cleanly, while others may need room temperature.[2]

Issue 2: Poor Stereoselectivity (α/β Mixture)

Question: My reaction produces a mixture of α- and β-C-glycosides. How can I improve the stereoselectivity?

Answer: Controlling the stereochemistry at the anomeric center is a major challenge in C-glycosylation.[4] The outcome is influenced by the stability of the intermediate oxocarbenium ion and the pathway of nucleophilic attack (Sₙ1 vs. Sₙ2).[5][6]

  • Influence of Protecting Groups: Protecting groups, particularly at the C2 position of the glycosyl donor, have a profound effect. A participating group at C2 (like an acetyl or benzoyl group) can form a dioxolenium ion intermediate that blocks one face, typically leading to 1,2-trans products.[5] Non-participating groups (like benzyl (B1604629) or silyl (B83357) ethers) often lead to Sₙ1-type reactions where the thermodynamically more stable anomer is favored, which is often the α-glycoside due to the anomeric effect.[7]

  • Solvent and Lewis Acid Choice: The choice of solvent and Lewis acid can influence the equilibrium of the oxocarbenium ion conformers.[5] For instance, certain Lewis acids may favor an Sₙ2 pathway, leading to inversion of stereochemistry from the starting donor.[6] Experimenting with different Lewis acids (e.g., TMSOTf vs. BF₃·OEt₂) can alter the α/β ratio.[1]

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.

Issue 3: Competing O-Glycosylation

Question: I am attempting to C-glycosylate a phenol (B47542), but I am primarily isolating the O-glycoside product. How can I favor C-C bond formation?

Answer: For phenol and other hydroxyl-containing aglycones, O-glycosylation is a common and often faster competing reaction.[1]

  • O-to-C Rearrangement Strategy: One of the most effective methods is to perform the reaction under conditions that favor an initial O-glycosylation followed by an intramolecular rearrangement to the more thermodynamically stable C-glycoside.[1] This is often achieved by using strong Lewis acids like Sc(OTf)₃ and allowing the reaction to proceed for a longer time or at a higher temperature. The rearrangement typically favors substitution at the ortho-position of the phenol.[1]

  • Protecting the Hydroxyl Group: While it adds extra steps, protecting the phenolic hydroxyl group with a removable protecting group ensures that only C-glycosylation can occur.

  • Choice of Glycosyl Donor and Lewis Acid: The reactivity of the system can dictate the outcome. Highly reactive intermediates are more likely to react with the more nucleophilic oxygen. Using a less reactive glycosyl donor or a milder Lewis acid might favor the C-glycosylation pathway, although this could also lower the overall yield.

Issue 4: Formation of Side Products

Question: I am observing significant, unexpected side products in my reaction mixture. What are they and how can I prevent them?

Answer: Side product formation can complicate purification and reduce yields.[8]

  • Glycal Formation: Elimination of the anomeric substituent can lead to the formation of a glycal, a common byproduct, especially when using glycosyl halides.

  • Donor Degradation: When using thioglycoside donors with activators like N-iodosuccinimide (NIS), side products such as N-glycosyl succinimides can form.[9] Optimizing the amount of activator and temperature can minimize this.

  • Aglycone Self-Condensation: Reactive aromatic aglycones can sometimes polymerize or undergo self-condensation under strong Lewis acid conditions. Using milder conditions or a less reactive derivative of the aglycone can mitigate this.

Data Hub: Influence of Reaction Components on Yield and Selectivity

The selection of the Lewis acid and the nucleophile (aglycone) dramatically impacts the outcome of C-glycosylation. The table below summarizes representative data for the C-glycosylation of a per-benzylated glucose donor.

EntryNucleophile (Aglycone)Lewis AcidYield (%)α/β RatioReference
1AllyltrimethylsilaneTMSOTf810 / 100[1]
2AllyltrimethylsilaneBF₃·OEt₂8020 / 80[1]
3TriethylsilaneTMSOTf810 / 100[1]
4TriethylsilaneBF₃·OEt₂8020 / 80[1]
5Silyl Enol EtherTMSOTf75100 / 0[7]
6Silyl Enol EtherBF₃·OEt₂72100 / 0[7]

Data is synthesized from representative examples in the literature and is intended for comparative purposes.

Experimental Protocols

General Protocol for Lewis Acid-Mediated C-Glycosylation

This protocol provides a general methodology for the C-glycosylation of an aglycone using a thioglycoside donor and a Lewis acid promoter.

Materials:

  • Glycosyl Donor (e.g., Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside) (1.0 eq)

  • Aglycone (e.g., Allyltrimethylsilane) (1.5 - 3.0 eq)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf) (1.2 - 2.0 eq)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Activated Molecular Sieves (4 Å)

  • Quenching solution (e.g., Saturated aq. NaHCO₃)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Methodology:

  • Preparation: Dry all glassware thoroughly in an oven ( >100 °C) and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the glycosyl donor (1.0 eq), the aglycone (1.5 eq), and activated molecular sieves (approx. 100 mg per mmol of donor).

  • Solvent Addition: Add anhydrous dichloromethane via syringe to achieve a suitable concentration (typically 0.05 - 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath. Stir for 15-30 minutes to equilibrate.

  • Initiation: Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise via syringe to the stirred solution. The reaction mixture may change color upon addition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a few drops of triethylamine (B128534) (Et₃N) or by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Allow the mixture to warm to room temperature. Filter off the molecular sieves and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate the desired C-glycoside.

Pathways and Workflows

Logical Workflow for Troubleshooting Failed C-Glycosylation

The following diagram outlines a step-by-step process for diagnosing and resolving failed C-glycosylation reactions.

G start Reaction Failure (Low/No Yield, Poor Selectivity) check_sm Step 1: Verify Starting Materials start->check_sm sm_purity Purity & Identity Check (NMR, MS) check_sm->sm_purity sm_dry Anhydrous Conditions (Dry Solvents/Reagents?) check_sm->sm_dry sm_activity Reagent Activity (Fresh Lewis Acid/Activator?) check_sm->sm_activity check_cond Step 2: Review Reaction Conditions sm_purity->check_cond If SMs are OK sm_dry->check_cond If SMs are OK sm_activity->check_cond If SMs are OK cond_temp Temperature (Too high/low?) check_cond->cond_temp cond_time Reaction Time (Too short/long?) check_cond->cond_time cond_conc Concentration (Stoichiometry Correct?) check_cond->cond_conc analyze Step 3: Analyze Crude Mixture cond_temp->analyze If Conditions seem OK cond_time->analyze If Conditions seem OK cond_conc->analyze If Conditions seem OK decomp Decomposition of SM? (TLC, LC-MS) analyze->decomp side_prod Side Products Formed? (O-Glycoside, Glycal) analyze->side_prod no_reaction Starting Material Unchanged? analyze->no_reaction solution Step 4: Implement Solutions decomp->solution Identified side_prod->solution Identified no_reaction->solution Confirmed sol_sm Purify/Re-dry Reagents Use Fresh Activator solution->sol_sm sol_cond Optimize Temp & Time Screen Solvents/Lewis Acids solution->sol_cond sol_strategy Change Protecting Groups Consider O->C Rearrangement Change Glycosyl Donor solution->sol_strategy

Caption: A troubleshooting workflow for failed C-glycosylation reactions.

General Pathway for Lewis Acid-Catalyzed C-Glycosylation

This diagram illustrates the generally accepted Sₙ1-like mechanism for C-glycosylation promoted by a Lewis acid.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation donor Glycosyl Donor (LG = Leaving Group, e.g., SPh, OAc) activated Activated Complex donor->activated + Lewis Acid aglycone Aglycone Nucleophile (Nu-C) product C-Glycoside Product aglycone->product la Lewis Acid (e.g., TMSOTf) la->activated oxocarbenium Oxocarbenium Ion (Key Electrophile) activated->oxocarbenium - LG-Lewis Acid oxocarbenium->product + Aglycone (Nu-C)

Caption: A simplified pathway for Sₙ1-type C-glycosylation reactions.

References

Technical Support Center: Accurate Mycarose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of mycarose.

Frequently Asked Questions (FAQs)

Q1: What is the first step to quantify this compound from a macrolide antibiotic like tylosin (B1662201)?

A1: The initial and critical step is the hydrolysis of the glycosidic bond that links this compound to the macrolide aglycone. Acid hydrolysis is a common method for this purpose. For instance, tylosin can be hydrolyzed with dilute hydrochloric acid to release this compound and the aglycone, desmycosin.[1] Careful optimization of acid concentration, temperature, and incubation time is crucial to ensure complete hydrolysis without degrading the released this compound.

Q2: this compound is not volatile. How can I analyze it using Gas Chromatography (GC)?

A2: You are correct; this compound, like other sugars, is not volatile and requires a derivatization step to increase its volatility for GC analysis.[2][3] Common derivatization techniques include silylation and acetylation.[2][3] A two-step process involving oximation followed by silylation is often recommended. Oximation converts the aldehyde group to a more stable oxime, preventing the formation of multiple anomers in solution and simplifying the chromatogram. Subsequently, silylation of the hydroxyl groups replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing the molecule's volatility.[4]

Q3: Can I quantify this compound without derivatization?

A3: Yes, Liquid Chromatography (LC) methods can be used to analyze this compound without derivatization. High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique for separating underivatized sugars.[5] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like sugars.[6] Detection can be achieved using Pulsed Amperometric Detection (PAD) or Mass Spectrometry (MS).[5]

Q4: What are the main challenges when quantifying this compound from a complex matrix like a fermentation broth?

A4: Quantifying this compound from complex matrices such as fermentation broths presents several challenges.[7] These include:

  • Matrix Effects: The presence of other components in the broth can interfere with the ionization of this compound in LC-MS analysis, leading to ion suppression or enhancement and inaccurate quantification.[7][8]

  • Co-eluting Sugars: The broth may contain various other sugars that can co-elute with this compound, making accurate quantification difficult.[5]

  • Sample Purity: The presence of proteins, salts, and other contaminants can affect column performance and detector response.[5]

Proper sample preparation, including protein precipitation, solid-phase extraction (SPE), and chromatographic optimization, is essential to mitigate these challenges.[5]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Peak in the Chromatogram
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Optimize hydrolysis conditions. Increase acid concentration, temperature, or reaction time. Monitor the disappearance of the parent macrolide antibiotic to ensure complete cleavage of the glycosidic bond.
This compound Degradation Harsh hydrolysis conditions can lead to the degradation of the released sugar. Try milder hydrolysis conditions (e.g., lower acid concentration, shorter time). Consider using enzymatic hydrolysis as a gentler alternative.
Inefficient Derivatization Ensure all reagents are fresh and anhydrous, as moisture can significantly impact derivatization efficiency, especially for silylation. Optimize the reaction time and temperature for both the oximation and silylation steps.
Poor Extraction Recovery After hydrolysis, this compound needs to be extracted from the reaction mixture. Optimize the extraction solvent and pH to maximize the recovery of this polar sugar.
Instrumental Issues Check the GC or LC system for leaks, column degradation, or detector malfunction. Inject a known standard of derivatized this compound (if available) or another derivatized sugar to verify system performance.
Issue 2: Poor Peak Shape or Resolution in the Chromatogram
Possible Cause Troubleshooting Steps
Co-elution with Contaminants Improve sample cleanup procedures. Use solid-phase extraction (SPE) cartridges designed for sugar analysis to remove interfering compounds.
Suboptimal Chromatographic Conditions For GC: Optimize the temperature program, including the initial temperature, ramp rate, and final temperature, to improve the separation of this compound from other components.[4] For LC: Adjust the mobile phase composition and gradient to enhance resolution. For HILIC, the water content in the mobile phase is a critical parameter.
Formation of Multiple Derivatization Products Incomplete oximation can lead to the presence of multiple anomers, resulting in broadened or split peaks. Ensure the oximation step goes to completion.
Column Overload Inject a smaller volume of the sample or dilute the sample to avoid overloading the analytical column.
Issue 3: Inconsistent or Non-Reproducible Quantitative Results
Possible Cause Troubleshooting Steps
Matrix Effects in LC-MS Use a matrix-matched calibration curve to compensate for ion suppression or enhancement.[7] Alternatively, employ stable isotope-labeled internal standards if available. Diluting the sample can also help to minimize matrix effects.[7]
Variability in Sample Preparation Ensure consistent and precise execution of all sample preparation steps, including hydrolysis, extraction, and derivatization. Use an internal standard early in the workflow to account for variations in sample handling.
Instrument Instability Allow the GC or LC-MS system to equilibrate properly before starting the analytical run. Monitor system suitability parameters throughout the analysis to ensure consistent performance.
Standard Curve Issues Prepare fresh calibration standards for each batch of analysis. Ensure the concentration range of the calibration curve brackets the expected concentration of this compound in the samples.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Tylosin for this compound Release
  • Sample Preparation: Accurately weigh a known amount of tylosin standard or sample.

  • Hydrolysis: Dissolve the sample in a solution of dilute hydrochloric acid (e.g., 0.1 M HCl).

  • Incubation: Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 2 hours).

  • Neutralization: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide).

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the aglycone and other non-polar compounds, leaving the hydrophilic this compound in the aqueous phase.

  • Drying: Dry the aqueous phase under a stream of nitrogen or by lyophilization.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is adapted from general methods for sugar derivatization and may require optimization for this compound.[3][4]

  • Oximation:

    • Dissolve the dried this compound sample in pyridine.

    • Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine.

    • Heat the mixture at 70-90°C for 30-60 minutes.[4]

  • Silylation:

    • Cool the reaction mixture to room temperature.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70-90°C for another 30-60 minutes.[4]

  • Analysis: The resulting trimethylsilyl (TMS) ether derivatives are now ready for injection into the GC-MS.

Data Presentation

Table 1: Example GC-MS Retention Times and Key Mass Fragments for Derivatized Monosaccharides (for reference)

Monosaccharide (as TMS derivative)Retention Time (min)Key Mass Fragments (m/z)
Rhamnose12.573, 147, 204, 217, 305
Fucose13.273, 147, 204, 217, 292
Glucose17.873, 147, 204, 217, 319
This compound (Predicted)~14-1673, 147, 204, specific fragments related to its unique structure

Note: The retention time for this compound is an estimate and will depend on the specific GC column and conditions used. The mass fragments will need to be determined experimentally.

Table 2: Example LC-MS/MS Parameters for Sugar Analysis (for reference)

ParameterSetting
LC Column HILIC Column (e.g., BEH Amide)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for sugar separation
Ionization Mode Electrospray Ionization (ESI) - Positive or Negative
MS/MS Transitions Precursor ion -> Product ion (specific for this compound)

Mandatory Visualizations

G This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Analysis Macrolide Antibiotic (e.g., Tylosin) Macrolide Antibiotic (e.g., Tylosin) Acid Hydrolysis Acid Hydrolysis Macrolide Antibiotic (e.g., Tylosin)->Acid Hydrolysis Cleavage of glycosidic bond Extraction Extraction Acid Hydrolysis->Extraction Separate this compound from Aglycone Dried this compound Dried this compound Extraction->Dried this compound Evaporation Oximation Oximation Dried this compound->Oximation Stabilize aldehyde LC-MS/MS Analysis LC-MS/MS Analysis Dried this compound->LC-MS/MS Analysis Direct Analysis (No Derivatization) Silylation Silylation Oximation->Silylation Increase volatility Volatile this compound Derivative Volatile this compound Derivative Silylation->Volatile this compound Derivative GC-MS Analysis GC-MS Analysis Volatile this compound Derivative->GC-MS Analysis Separation and Detection Quantification Quantification GC-MS Analysis->Quantification Peak Integration & Calibration LC-MS/MS Analysis->Quantification

Caption: General experimental workflow for this compound quantification.

G Troubleshooting Logic for Low this compound Signal Low or No\nthis compound Signal Low or No This compound Signal Incomplete\nHydrolysis? Incomplete Hydrolysis? Low or No\nthis compound Signal->Incomplete\nHydrolysis? This compound\nDegradation? This compound Degradation? Incomplete\nHydrolysis?->this compound\nDegradation? No Optimize Hydrolysis\n(Time, Temp, Acid Conc.) Optimize Hydrolysis (Time, Temp, Acid Conc.) Incomplete\nHydrolysis?->Optimize Hydrolysis\n(Time, Temp, Acid Conc.) Yes Inefficient\nDerivatization? Inefficient Derivatization? This compound\nDegradation?->Inefficient\nDerivatization? No Use Milder\nHydrolysis Conditions Use Milder Hydrolysis Conditions This compound\nDegradation?->Use Milder\nHydrolysis Conditions Yes Instrument\nProblem? Instrument Problem? Inefficient\nDerivatization?->Instrument\nProblem? No Check Reagents\n& Optimize Reaction Check Reagents & Optimize Reaction Inefficient\nDerivatization?->Check Reagents\n& Optimize Reaction Yes Run Standard\n& Check System Run Standard & Check System Instrument\nProblem?->Run Standard\n& Check System Yes

References

Validation & Comparative

The Tale of Two Sugars: A Comparative Analysis of Mycarose and Cladinose in Macrolide Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of the constituent sugars in macrolide antibiotics is paramount for the rational design of new and more effective antibacterial agents. This guide provides a detailed comparison of two critical deoxy sugars, mycarose and cladinose (B132029), and their impact on the activity of macrolide antibiotics.

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugar moieties are attached. These sugar residues, far from being passive appendages, play a crucial role in the pharmacological properties of the antibiotic, including its binding to the bacterial ribosome and its ability to evade resistance mechanisms. Among the most important of these sugars are L-mycarose and its methylated derivative, L-cladinose. This guide delves into a head-to-head comparison of their roles in macrolide activity, supported by available data and detailed experimental protocols.

At a Glance: this compound vs. Cladinose

While direct quantitative comparisons of minimum inhibitory concentrations (MICs) for macrolides differing only in their C3 sugar are scarce in publicly available literature, a wealth of structure-activity relationship (SAR) studies allows for a robust qualitative and inferred quantitative comparison. The following table summarizes the key differences and their implications for macrolide activity.

FeatureThis compoundCladinoseSignificance in Macrolide Activity
Structure A deoxysugar with a hydroxyl group at the C4' position.A deoxysugar with a methoxy (B1213986) group at the C4' position (3'-O-methyl this compound).The additional methyl group in cladinose can influence the molecule's conformation, lipophilicity, and interactions with the ribosomal binding pocket.
Natural Occurrence Found in 16-membered macrolides such as tylosin (B1662201) and leucomycin.Found in 14-membered macrolides such as erythromycin (B1671065) and clarithromycin.The co-evolution of the sugar with the specific macrolactone ring size suggests an optimized interaction for antibacterial activity within their respective classes.
Role in Ribosome Binding The this compound moiety of 16-membered macrolides contributes to the overall binding affinity to the 50S ribosomal subunit.The cladinose sugar in 14-membered macrolides makes specific interactions within the nascent peptide exit tunnel of the ribosome.[1] However, its removal to form ketolides can enhance binding affinity to resistant ribosomes.[2][3]Both sugars are integral to the proper positioning and binding of the macrolide to its ribosomal target, thereby inhibiting protein synthesis.[4] Modifications to these sugars significantly impact binding and activity.
Impact on Antibacterial Spectrum Macrolides containing this compound, like tylosin, are potent against Gram-positive bacteria and mycoplasmas.[5]Cladinose-containing macrolides, such as erythromycin, also exhibit a strong Gram-positive spectrum.[6]The nature of the C3 sugar contributes to the specific antibacterial profile of the macrolide.
Involvement in Resistance The presence of this compound in 16-membered macrolides can render them active against some strains with inducible resistance to 14-membered macrolides (MLSB resistance).The cladinose sugar is a key factor in the induction of MLSB (macrolide-lincosamide-streptogramin B) resistance. Its presence can trigger the expression of erm genes, which encode for methyltransferases that modify the ribosomal binding site.[2]The structural difference between this compound and cladinose is a critical determinant in the interaction with bacterial resistance mechanisms. The replacement of cladinose with a keto group in ketolides is a key strategy to overcome this resistance.[2][3]
Synthetic Modifications Conversion of this compound to cladinose analogues in 16-membered macrolides has been shown to improve antibacterial activity and pharmacokinetic properties.Modifications of the cladinose sugar, or its complete removal, have been a major focus of medicinal chemistry efforts to create next-generation macrolides with enhanced activity against resistant pathogens.[7]Both sugars represent key handles for synthetic modification to improve the efficacy and resistance profile of macrolide antibiotics.

Delving Deeper: The Structural and Functional Significance

This compound is a characteristic feature of 16-membered macrolides, such as tylosin, which are widely used in veterinary medicine.[7] In these molecules, this compound, attached at the C5 position of the macrolactone ring, contributes to the overall conformation and binding to the bacterial ribosome.

Cladinose, on the other hand, is the signature C3 sugar of the archetypal 14-membered macrolide, erythromycin, and its semi-synthetic derivatives like clarithromycin.[6] While crucial for the antibacterial activity of these macrolides, the cladinose moiety has a significant drawback: its role in inducing MLSB resistance. This has been a major driver in the development of ketolides, a newer generation of macrolides where the cladinose sugar is replaced with a keto group.[2][3] This modification prevents the induction of resistance and, in many cases, enhances the binding affinity to the ribosome, leading to improved potency against macrolide-resistant strains.[2][3]

Interestingly, research into 16-membered macrolides has shown that the synthetic conversion of the native this compound to cladinose-like structures can lead to compounds with enhanced antibacterial activity and improved pharmacokinetic profiles. This suggests that while cladinose can be a liability in 14-membered macrolides due to resistance induction, its structural features can be beneficial in the context of a 16-membered ring.

Experimental Protocols

To aid researchers in the evaluation of macrolide activity, detailed protocols for two key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC of macrolide antibiotics.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Macrolide antibiotic stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the macrolide antibiotic in MHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC of the test organism.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. This will bring the final volume in each well to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 50 µL of the bacterial inoculum (without antibiotic).

    • Sterility Control: A well containing 100 µL of uninoculated MHB.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Ribosome Binding Assay (Chemical Footprinting)

Chemical footprinting is a powerful technique to identify the binding site of a ligand, such as a macrolide antibiotic, on a nucleic acid, like ribosomal RNA (rRNA). This method relies on the principle that the bound ligand protects the rRNA from chemical modification.

Materials:

  • Purified bacterial 50S ribosomal subunits

  • Macrolide antibiotic

  • Dimethyl sulfate (B86663) (DMS) or other chemical probing agent

  • Primer extension analysis reagents (reverse transcriptase, radiolabeled or fluorescently labeled primer, dNTPs)

  • Urea-polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Binding Reaction: Incubate the 50S ribosomal subunits with the macrolide antibiotic at various concentrations in a suitable binding buffer.

  • Chemical Modification: Add the chemical probing agent (e.g., DMS, which methylates adenine (B156593) and cytosine residues) to the reaction mixture and incubate for a short period to allow for limited modification of the rRNA.

  • RNA Extraction: Stop the modification reaction and extract the rRNA from the ribosomal subunits.

  • Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to a region downstream of the expected macrolide binding site on the 23S rRNA. Extend the primer using reverse transcriptase. The enzyme will stop at the modified nucleotide bases.

  • Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing urea-PAGE.

  • Analysis: Visualize the bands on the gel. The positions where the macrolide antibiotic was bound will show a reduction in the intensity of the corresponding bands compared to a control reaction without the antibiotic, revealing the "footprint" of the drug on the rRNA.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the biosynthesis of this compound and cladinose, and the workflow for an MIC assay.

Mycarose_Cladinose_Biosynthesis cluster_this compound This compound Biosynthesis cluster_cladinose Cladinose Biosynthesis TDP_D_glucose TDP-D-glucose TDP_4_keto_6_deoxy_D_glucose TDP-4-keto-6-deoxy-D-glucose TDP_D_glucose->TDP_4_keto_6_deoxy_D_glucose Dehydratase TDP_D_this compound TDP-D-mycarose TDP_4_keto_6_deoxy_D_glucose->TDP_D_this compound Series of enzymatic steps This compound L-Mycarose TDP_D_this compound->this compound Glycosyltransferase Mycarose_precursor This compound attached to macrolide TDP_D_this compound->Mycarose_precursor Incorporation into macrolide Cladinose L-Cladinose Mycarose_precursor->Cladinose Methyltransferase (e.g., EryG) MIC_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of macrolide inoculate Inoculate microtiter plate prep_antibiotic->inoculate prep_inoculum Standardize bacterial inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually determine MIC incubate->read_mic record_result Record lowest concentration with no growth read_mic->record_result

References

A Tale of Two Sugars: Unpacking the Biological Activity of Mycarose and Desosamine in Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that govern antibiotic efficacy is paramount. Within the clinically significant macrolide class of antibiotics, two deoxy sugars, mycarose and desosamine (B1220255), play pivotal but distinct roles in their antibacterial activity. This guide provides a comprehensive comparison of their biological functions, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and biosynthetic origins.

The antibacterial prowess of macrolide antibiotics, such as the well-known erythromycin (B1671065), is critically dependent on the presence and proper orientation of their constituent sugar moieties.[1] Both L-mycarose and D-desosamine, attached to the macrolide ring, are crucial for the high antibacterial activity of these compounds.[1] While both contribute to the overall efficacy, their specific roles in target binding and antibacterial potency differ significantly. Desosamine, an amino sugar, is widely recognized as being essential for the bactericidal activity of macrolides.[1][2] It achieves this by anchoring the antibiotic to its target, the bacterial ribosome, thereby inhibiting protein synthesis.[3] this compound, a neutral deoxy sugar, also contributes significantly to the antibiotic's potency.

Comparative Biological Activity: A Quantitative Look

The indispensable nature of both this compound and desosamine becomes evident when examining the antibacterial activity of macrolide derivatives lacking one or both of these sugars. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium, serves as a key quantitative metric for this comparison.

A dramatic illustration of this compound's importance is seen in the case of erythromycin D. A derivative, desosaminyl clarithronolide, which lacks the this compound substituent, exhibits less than 2% of the activity of erythromycin D against Bacillus subtilis. The removal of the cladinose (B132029) sugar (a close analog of this compound) from erythromycin can lower the drug's binding affinity to the ribosome by as much as 70-fold.[4]

Similarly, modifications to the desosamine sugar have been shown to drastically reduce or even abolish antibacterial activity. For instance, macrolide derivatives with truncated desosamine moieties, such as 2'-deoxy and 3'-desmethyl desosamine, demonstrate decreased antibacterial activity against susceptible Staphylococcus aureus strains and are inactive against resistant strains.[5] Novel modifications of the desosamine sugar, such as fusion with N-substituted-1,3-oxazolidin-2-ones, have been shown to completely suppress antibacterial activity.[6]

Macrolide DerivativeTarget OrganismMIC (µg/mL)Fold Change in Activity vs. Parent CompoundReference
Erythromycin A Staphylococcus aureus (susceptible)0.25 - 1-[7]
6-O-methylerythromycin A derivative (ITR051)Staphylococcus aureus (susceptible)0.52-fold decrease[8]
6-O-methylerythromycin A derivative (ITR052)Staphylococcus aureus (susceptible)14-fold decrease[8]
Erythromycin D Bacillus subtilis--
Desosaminyl clarithronolide (lacks this compound)Bacillus subtilis->50-fold decrease
Clarithromycin Staphylococcus aureus (methicillin-resistant)>128-[5]
Clarithromycin derivative (B5)Staphylococcus aureus (methicillin-resistant)2>64-fold increase[5]
Clarithromycin derivative (B13)Staphylococcus aureus (methicillin-resistant)2>64-fold increase[5]

The Mechanism of Action: A Dance of Molecular Interactions

The primary target for macrolide antibiotics is the 50S subunit of the bacterial ribosome, where they bind within the nascent peptide exit tunnel (NPET) and inhibit protein synthesis.[9][10] Both this compound and desosamine play crucial roles in this interaction, but their specific contacts with the ribosomal RNA (rRNA) differ.

Desosamine's Critical Anchor: The desosamine moiety is essential for the high-affinity binding of macrolides to the ribosome.[2] Its protonated dimethylamino group participates in a crucial polar interaction with the backbone of the 23S rRNA.[1] Specifically, the 2'-hydroxyl group of desosamine forms a vital hydrogen bond with the N1 atom of adenosine (B11128) 2058 (A2058) in the 23S rRNA.[9][11] This interaction is so critical that methylation of A2058 is a common mechanism of bacterial resistance to macrolides, as it sterically hinders this hydrogen bond formation.[7] The desosamine sugar also makes van der Waals contacts with other rRNA residues, including A2059 and A2062, further stabilizing the antibiotic-ribosome complex.[9][12]

This compound's Supporting Role: While desosamine provides the primary anchor, this compound (or its analogue, cladinose) also contributes to the binding affinity and overall activity. In some 16-membered macrolides, a disaccharide of mycaminose (B1220238) and this compound extends towards the peptidyl transferase center (PTC) of the ribosome, directly interfering with peptide bond formation.[13] In 14-membered macrolides like erythromycin, the cladinose sugar makes contact with the base of nucleotide G2505.[7] Although this interaction contributes less to the overall binding affinity compared to desosamine's interactions, its removal significantly reduces the antibiotic's potency.[4]

Ribosome_Interaction cluster_macrolide Macrolide Antibiotic cluster_ribosome Bacterial Ribosome (50S Subunit) Macrolide Macrolide Desosamine Desosamine Macrolide->Desosamine C5 linkage This compound This compound Macrolide->this compound C3 linkage NPET Nascent Peptide Exit Tunnel Macrolide->NPET Binding A2058 A2058 Desosamine->A2058 H-bond (2'-OH) A2059 A2059 Desosamine->A2059 van der Waals G2505 G2505 This compound->G2505 Contact

Caption: Interaction of a macrolide antibiotic with the bacterial ribosome.

Biosynthetic Pathways: The Making of Key Sugars

The biosynthesis of both TDP-L-mycarose and TDP-D-desosamine originates from the common precursor, glucose-1-phosphate, and proceeds through a shared intermediate, TDP-4-keto-6-deoxy-D-glucose (TKDG).[14][15] From this branch point, dedicated enzymatic pathways catalyze the formation of these two distinct deoxy sugars.

The biosynthesis of TDP-D-desosamine involves a series of enzymatic reactions including isomerization, amination, dehydration, reduction, and N-methylation.[1] Similarly, the pathway to TDP-L-mycarose involves a distinct set of enzymes that modify the TKDG precursor. The genes encoding these biosynthetic enzymes are often found clustered together in the genomes of macrolide-producing microorganisms.

Biosynthesis_Pathway Glucose_1_P Glucose-1-Phosphate TKDG TDP-4-keto-6-deoxy-D-glucose Glucose_1_P->TKDG Multiple Steps TDP_this compound TDP-L-Mycarose TKDG->TDP_this compound This compound Biosynthesis Pathway TDP_Desosamine TDP-D-Desosamine TKDG->TDP_Desosamine Desosamine Biosynthesis Pathway

Caption: Simplified biosynthetic pathways of TDP-L-mycarose and TDP-D-desosamine.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[16][17][18]

  • Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the test antibiotic are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

  • Incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.

MIC_Workflow A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D E Visually assess for growth and determine MIC D->E

Caption: Workflow for a broth microdilution MIC assay.

Ribosomal Binding Assay (Filter Binding Method)

This assay measures the binding affinity of a radiolabeled antibiotic to ribosomes.[19]

  • Ribosome Preparation: Purified 70S ribosomes are prepared from a susceptible bacterial strain.

  • Binding Reaction: A constant concentration of radiolabeled antibiotic (e.g., [³H]erythromycin) is incubated with varying concentrations of ribosomes in a suitable binding buffer.

  • Filtration: The reaction mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and any bound antibiotic will be retained on the filter, while unbound antibiotic will pass through.

  • Washing: The filter is washed to remove any non-specifically bound antibiotic.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Ribosome_Binding_Workflow A Incubate radiolabeled antibiotic with ribosomes B Filter mixture through nitrocellulose membrane A->B C Wash filter to remove unbound antibiotic B->C D Measure radioactivity on filter C->D E Calculate binding affinity (Kd) D->E

Caption: Workflow for a ribosomal filter binding assay.

Conclusion

In the intricate world of antibiotic design and development, understanding the specific contributions of individual molecular components is paramount. The comparative analysis of this compound and desosamine in macrolide antibiotics reveals a synergistic partnership. Desosamine serves as the critical anchor, securing the antibiotic to its ribosomal target through essential hydrogen bonding. This compound, while playing a more supportive role in binding, is nonetheless crucial for maintaining high levels of antibacterial potency. The quantitative data from MIC assays on various derivatives unequivocally demonstrates that the absence or modification of either sugar moiety leads to a significant loss of activity. This detailed understanding of their structure-activity relationships, coupled with insights into their biosynthetic pathways and mechanisms of action, provides a robust foundation for the rational design of novel macrolide antibiotics with improved efficacy and the potential to overcome existing resistance mechanisms.

References

structural comparison of Mycarose and olivomycose

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the structures, spectroscopic properties, and biosynthetic pathways of the C-3 epimeric deoxysugars, L-Mycarose and L-Olivomycose, providing key data for researchers in drug discovery and natural product synthesis.

Mycarose and Olivomycose, two naturally occurring 2,6-dideoxy-3-C-methylhexoses, are crucial components of various bioactive secondary metabolites, including macrolide antibiotics and antitumor agents. Their structural nuances play a significant role in the biological activity of the parent compounds. This guide offers an in-depth structural comparison, supported by experimental data, to aid researchers in understanding and leveraging the distinct properties of these important sugar moieties.

At a Glance: Key Structural and Physical Properties

This compound and Olivomycose share the same chemical formula (C₇H₁₄O₄) and molecular weight, differing only in the stereochemistry at the C-3 position. This subtle distinction classifies them as epimers, leading to unique three-dimensional conformations and, consequently, distinct biological activities.

PropertyL-MycaroseL-Olivomycose
Systematic Name 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose2,6-dideoxy-3-C-methyl-L-arabino-hexopyranose
Molecular Formula C₇H₁₄O₄C₇H₁₄O₄
Molecular Weight 162.18 g/mol 162.18 g/mol
Stereochemistry at C-3 R-configurationS-configuration
Natural Occurrence Component of antibiotics such as Tylosin (B1662201) and Erythromycin.Found in antitumor antibiotics like Olivomycin and Chromomycin.[1]

Deciphering the Structures: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of complex carbohydrates like this compound and Olivomycose. The distinct stereochemistry at C-3 results in discernible differences in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis of Deoxysugars

A general protocol for the NMR analysis of deoxysugars like this compound and Olivomycose involves the following steps:

  • Sample Preparation: Dissolve 5-10 mg of the purified sugar in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum to identify proton signals, their multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values). This provides information on the connectivity of protons.

  • ¹³C NMR Spectroscopy: Obtain a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to identify all unique carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: To achieve unambiguous assignments, a suite of two-dimensional NMR experiments is typically employed:

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H correlations between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton and placing substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for analyzing carbohydrate derivatives.

The fragmentation patterns of this compound and Olivomycose derivatives are expected to be similar due to their isomeric nature. However, subtle differences in the relative intensities of fragment ions may arise from the different stereochemistry at C-3, which can influence the stability of certain fragment ions.

Experimental Protocol: Mass Spectrometry of Deoxysugars

A typical protocol for the mass spectrometric analysis of deoxysugars involves:

  • Derivatization (Optional but common for GC-MS): Deoxysugars are often derivatized (e.g., trimethylsilylation, acetylation) to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Ionization: The sample is ionized using an appropriate method, such as Electron Ionization (EI) for volatile derivatives or a soft ionization technique like Electrospray Ionization (ESI) for direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) of the underivatized sugar.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and obtain more detailed structural information. This involves selecting a precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.

The Making of a Sugar: A Look at Biosynthesis

The biosynthetic pathways of this compound and Olivomycose start from a common precursor, TDP-D-glucose, and involve a series of enzymatic reactions. Understanding these pathways is crucial for metabolic engineering efforts aimed at producing novel glycosylated compounds.

Biosynthesis of TDP-L-Mycarose

The biosynthesis of TDP-L-mycarose is well-characterized, particularly in the context of tylosin production by Streptomyces fradiae.[2] The pathway involves a series of enzymes encoded by the tyl gene cluster.

Mycarose_Biosynthesis TDP-D-glucose TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose TylA1 (Dehydratase) TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose TylA2 (2,3-Dehydratase) TylA3 (3-Ketoreductase) TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose TylA4 (C-Methyltransferase) TDP-2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose (TDP-L-Mycarose) TDP-2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose (TDP-L-Mycarose) TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose->TDP-2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose (TDP-L-Mycarose) TylA5 (4-Ketoreductase) TylA6 (Epimerase)

Caption: Biosynthetic pathway of TDP-L-Mycarose.

Biosynthesis of TDP-L-Olivomycose

The biosynthesis of TDP-L-Olivomycose is less definitively established compared to that of this compound. However, studies on the biosynthesis of L-Olivose, a structurally related sugar, provide insights into the likely enzymatic steps. The pathway is presumed to be analogous to that of this compound, with the key difference being the stereochemical outcome of the reduction at the C-4 keto group and/or epimerization steps. It is hypothesized that a different set of reductases and epimerases with distinct stereospecificity are involved.

Olivomycose_Biosynthesis TDP-D-glucose TDP-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-glucose->TDP-4-keto-6-deoxy-D-glucose Dehydratase TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose 2,3-Dehydratase 3-Ketoreductase TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose C-Methyltransferase TDP-2,6-dideoxy-3-C-methyl-L-arabino-hexopyranose (TDP-L-Olivomycose) TDP-2,6-dideoxy-3-C-methyl-L-arabino-hexopyranose (TDP-L-Olivomycose) TDP-4-keto-2,6-dideoxy-3-C-methyl-D-glucose->TDP-2,6-dideoxy-3-C-methyl-L-arabino-hexopyranose (TDP-L-Olivomycose) 4-Ketoreductase (different stereospecificity) Epimerase(s)

Caption: Proposed biosynthetic pathway of TDP-L-Olivomycose.

Conclusion

This compound and Olivomycose, while structurally similar, exhibit key differences in their stereochemistry that have profound implications for their biological function. This guide provides a foundational comparison of their structural and biosynthetic features, supported by established experimental protocols. Further research to obtain and directly compare the complete NMR and mass spectral data of both free sugars under identical conditions will be invaluable for a more nuanced understanding of their properties and for guiding the rational design of novel glycosylated therapeutics.

References

A Comparative Guide to Stereochemical Validation of Synthetic Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The correct stereochemistry of carbohydrate moieties, such as L-mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose), is critical for the biological activity of many natural products and pharmaceuticals. Following the total synthesis of mycarose, rigorous validation of its stereochemical integrity is a crucial step. This guide provides an objective comparison of the three primary analytical techniques used for this purpose: Polarimetry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC). Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their needs.

At a Glance: Comparison of Analytical Techniques

The choice of analytical technique for the stereochemical validation of synthetic this compound depends on the specific requirements of the analysis, including the need for absolute configuration determination, enantiomeric purity assessment, and the available instrumentation.

FeaturePolarimetryNMR SpectroscopyChiral HPLC
Principle Measures the rotation of plane-polarized light by a chiral molecule in solution.Measures the magnetic properties of atomic nuclei to elucidate molecular structure and stereochemistry.Separates enantiomers based on their differential interactions with a chiral stationary phase.
Information Provided Bulk property of the sample (optical rotation). Confirms the presence of a chiral substance and the direction of rotation.Detailed structural information, including relative and absolute configuration (with chiral derivatizing agents), and enantiomeric excess.Quantitative separation of enantiomers, allowing for the determination of enantiomeric excess (% ee) and purity.
Primary Use Rapid confirmation of the presence of the correct enantiomer (levorotatory for L-mycarose).Definitive structural elucidation and determination of stereochemistry.Accurate and precise quantification of enantiomeric purity.
Sample Requirement Relatively high (mg scale).Moderate (mg scale), but can be performed with sub-microgram amounts on high-field instruments.Low (µg to ng scale).
Analysis Time Fast (< 5 minutes per sample).Moderate to long (minutes to hours, depending on the experiments).Moderate (10-30 minutes per sample).
Cost Low (instrumentation is relatively inexpensive).High (instrumentation is expensive to purchase and maintain).Moderate (instrumentation and columns can be costly).

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of each technique for the analysis of chiral monosaccharides.

ParameterPolarimetryNMR SpectroscopyChiral HPLC
Limit of Detection (LOD) ~0.5% enantiomeric excess[1]Dependent on the chiral derivatizing agent and magnetic field strength.0.02% of minor enantiomer (typical)[1]
Limit of Quantitation (LOQ) ~1% enantiomeric excess[1]Can determine enantiomeric excess with an accuracy of ±1%.[2]0.05% of minor enantiomer (typical)[1]
Precision (% RSD) < 2.0%[1]High precision for quantitative measurements.< 1.5%[1]
Accuracy (% Recovery) 97.9% - 102.0% (for concentration)[1]High accuracy for structural and quantitative analysis.98.5% - 101.2% (for enantiomeric purity)[1]
Linearity (R²) > 0.998[1]Quantitative NMR (qNMR) shows excellent linearity.> 0.999[1]

Experimental Methodologies

Polarimetry

Polarimetry measures the specific rotation of a chiral compound, which is a characteristic physical property. For L-mycarose, the expected specific rotation is levorotatory ([α]D < 0). A published value for the specific rotation of L-mycarose is [α]D25 -31.1° (c = 4).[3]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 40 mg of the synthesized this compound and dissolve it in 1.0 mL of a suitable solvent (e.g., water or methanol) in a volumetric flask.

  • Instrument Setup:

    • Turn on the polarimeter and the sodium lamp (589 nm) and allow them to warm up for at least 30 minutes.

    • Calibrate the instrument with a blank solvent.

  • Measurement:

    • Rinse the sample cell (typically 1 dm in length) with the prepared this compound solution.

    • Fill the cell with the this compound solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation [α] using the formula: [α] = α / (c * l) where:

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length of the cell in decimeters (dm).

  • Comparison: Compare the calculated specific rotation with the literature value for L-mycarose. A value close to -31.1° confirms the presence of the L-enantiomer as the major component.

cluster_0 Polarimetry Workflow Sample Preparation Sample Preparation Instrument Calibration Instrument Calibration Sample Preparation->Instrument Calibration Measurement Measurement Instrument Calibration->Measurement Calculation Calculation Measurement->Calculation Comparison Comparison Calculation->Comparison

Polarimetry workflow for specific rotation measurement.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the relative and absolute stereochemistry of this compound. 1H and 13C NMR spectra provide information about the connectivity of atoms, while advanced techniques like NOESY can reveal through-space interactions to confirm the stereochemical arrangement.

Experimental Protocol for Structural Elucidation:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • 1D NMR Spectra Acquisition:

    • Acquire a 1H NMR spectrum to observe the proton signals and their coupling constants. The anomeric proton signal is particularly diagnostic of the α or β configuration.[4][5]

    • Acquire a 13C NMR spectrum to observe the carbon signals.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the relative stereochemistry of the substituents on the pyranose ring.

  • Data Analysis: Compare the acquired NMR data (chemical shifts, coupling constants, and NOE correlations) with literature values for L-mycarose or with data from an authentic standard.

Protocol for Enantiomeric Excess (ee) Determination using a Chiral Derivatizing Agent (CDA):

  • Derivatization: React the synthesized this compound with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form diastereomeric esters.

  • NMR Analysis: Acquire a 1H or 19F NMR spectrum of the diastereomeric mixture. The signals corresponding to the two diastereomers will be chemically shifted and can be integrated.

  • Calculation of ee: The enantiomeric excess is calculated from the integral ratio of the signals corresponding to the two diastereomers.

cluster_0 NMR Analysis Workflow Sample Preparation Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC, NOESY) Data Analysis & Comparison Data Analysis & Comparison 2D NMR (COSY, HSQC, HMBC, NOESY)->Data Analysis & Comparison

NMR workflow for stereochemical validation.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The method separates the enantiomers, allowing for their individual quantification.

Experimental Protocol:

  • Method Development:

    • Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating sugar enantiomers.

    • Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline separation of the L- and D-mycarose enantiomers.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound (e.g., 1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or Refractive Index).

  • Quantification:

    • Determine the retention times for the L- and D-mycarose enantiomers by injecting standards of each if available.

    • Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

cluster_0 Chiral HPLC Workflow Method Development Method Development Sample Preparation Sample Preparation Method Development->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Quantification (% ee) Quantification (% ee) HPLC Analysis->Quantification (% ee)

Chiral HPLC workflow for enantiomeric purity determination.

Alternative Methods

While the three methods described above are the most common, other techniques can also be employed for the stereochemical analysis of monosaccharides:

  • Gas Chromatography (GC) on a Chiral Stationary Phase: This method requires derivatization of the sugar to make it volatile. It can provide excellent separation of enantiomers.

  • Capillary Electrophoresis (CE) with a Chiral Selector: CE can also be used for the enantioselective analysis of sugars.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules in solution.

Conclusion

The stereochemical validation of synthetic this compound requires a multi-faceted approach. Polarimetry offers a rapid and straightforward initial assessment of the bulk enantiomeric composition. Chiral HPLC provides a highly accurate and precise method for quantifying enantiomeric purity. NMR spectroscopy, particularly 2D NMR, is indispensable for the definitive confirmation of the relative and absolute stereochemistry. For comprehensive and robust validation, a combination of these techniques is often employed, with chiral HPLC being the method of choice for quantitative enantiomeric purity analysis and NMR providing the ultimate structural confirmation.

References

Advancements in Macrolide Antibiotics: A Comparative Guide to Mycarose Analogs with Enhanced Antibacterial Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics with improved efficacy against resistant pathogens is a paramount challenge. This guide provides a comparative analysis of recently developed mycarose analogs of macrolide antibiotics, offering a data-driven overview of their enhanced antibacterial activities. By presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic pathways, this document aims to facilitate further research and development in this critical area.

The sugar moiety, L-mycarose, and its structural relatives are crucial components of macrolide antibiotics, significantly influencing their pharmacokinetic and pharmacodynamic properties. Modifications to this sugar have emerged as a promising strategy to overcome existing resistance mechanisms and broaden the spectrum of activity. This guide focuses on analogs where the this compound or a related sugar has been chemically altered, leading to improved antibacterial performance.

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL, of novel this compound and related sugar analogs compared to their parent compounds and established antibiotics.

CompoundModificationS. pneumoniae (Ery-S)S. pneumoniae (Erm-resistant)S. aureus (MSSA)S. epidermidis (MSSE)Reference
Josamycin (B1673084) Analog (9-O-acetyl-4'-substituted) Replacement of this compound with a substituted group--0.25 - 80.5 - 16[1]
Parent Josamycin ---11[1]
Ketolide Analog (15b) 4'-carbamate mycaminose (B1220238) modificationComparable to Telithromycin---[2]
Ketolide Analog (18e) 4'-carbamate mycaminose modificationComparable to Telithromycin---[2]
Telithromycin -----[2]
Clarithromycin -----[2]
Azithromycin (B1666446) Analog (G1) 3-O-descladinosyl-3-O-carbamoyl glycosyl2 - 16---[3]
Azithromycin Analog (G6) 3-O-descladinosyl-3-O-carbamoyl glycosyl2 - 16---[3]
Parent Azithromycin -----[3]

Experimental Protocols

General Synthesis of 9-O-acetyl-4'-substituted Josamycin Analogs

This procedure outlines the replacement of the this compound group on josamycin with various substituents.

  • Removal of the this compound Group: The this compound group of josamycin is removed using p-toluenesulfonic acid to yield 9-O-acetyl-desmycarosyl josamycin.[1]

  • Substitution Reaction: The resulting hydroxyl group is then reacted with different substituents. For example, reaction with 1-isocyanato-4-(trifluoromethyl)benzene in dichloromethane (B109758) (DCM) at room temperature overnight.[1]

  • Hydrolysis (if applicable): Subsequent hydrolysis in methanol (B129727) at room temperature can be performed.[1]

  • Alternative Substitution: Benzoic acid derivatives can be introduced using EDCI, TEA, and HOBT in chloroform (B151607) at room temperature overnight.[1]

General Synthesis of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives

This protocol describes the replacement of the cladinose (B132029) sugar in azithromycin.

  • Acid Hydrolysis: The cladinose sugar is removed from azithromycin using HCl in water at room temperature.[3]

  • Protection: The intermediate is protected using acetic anhydride (B1165640) in DCM with triethylamine (B128534) at room temperature.[3]

  • Carbonate Formation: A cyclic carbonate is formed using carbonyldiimidazole (CDI) and triethylamine in toluene (B28343) under reflux.[3]

  • Glycosylation: The desired glycosyl unit is introduced using DBU in DMF at room temperature.[3]

  • Deprotection: Removal of protecting groups is achieved using Pd/C and hydrogen in methanol at room temperature.[3]

  • Final Modification: The final compound is obtained by heating in methanol.[3]

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Suspension: Bacterial strains are cultured to a specific optical density and then diluted.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for each bacterial species.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthetic and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of the this compound analogs.

Synthesis_Workflow_Josamycin Josamycin Josamycin Desmycarosyl_Josamycin 9-O-acetyl-desmycarosyl josamycin Josamycin->Desmycarosyl_Josamycin p-toluenesulfonic acid Substituted_Analog 9-O-acetyl-4'-substituted josamycin analog Desmycarosyl_Josamycin->Substituted_Analog Substitution Reaction (e.g., isocyanate or benzoic acid derivative)

Caption: General synthetic scheme for josamycin analogs.

Synthesis_Workflow_Azithromycin Azithromycin Azithromycin Descladinosyl_Azi 3-O-descladinosyl Azithromycin Intermediate Azithromycin->Descladinosyl_Azi Acid Hydrolysis Protected_Intermediate Protected Intermediate Descladinosyl_Azi->Protected_Intermediate Protection Cyclic_Carbonate 11,12-Cyclic Carbonate Protected_Intermediate->Cyclic_Carbonate Carbonate Formation Glycosylated_Product Glycosylated Product Cyclic_Carbonate->Glycosylated_Product Glycosylation Final_Analog Final Azithromycin Analog Glycosylated_Product->Final_Analog Deprotection & Modification

Caption: General synthetic scheme for azithromycin analogs.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Growth Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading Visual Inspection for Growth Inhibition Incubation->MIC_Reading Result MIC Value Determination MIC_Reading->Result

Caption: Workflow for MIC determination.

References

A Comparative Analysis of Mycarose and Cladinose Docking with the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of molecular components with the bacterial ribosome is paramount in the quest for more effective antibiotics. This guide provides a comparative analysis of the docking behaviors of two critical macrolide sugars, Mycarose and Cladinose, with the 23S rRNA of the bacterial ribosome.

While direct comparative in silico docking studies quantifying the binding energies of isolated this compound and Cladinose are not extensively available in the current literature, a wealth of experimental data on macrolides containing these sugars—primarily tylosin (B1662201) (with this compound) and erythromycin (B1671065) (with Cladinose)—allows for a robust comparative analysis of their interactions and binding kinetics. This guide synthesizes these findings to illuminate the distinct roles each sugar plays in ribosomal binding.

Comparative Binding Characteristics

The binding of macrolide antibiotics to the ribosome is a dynamic, multi-step process. The initial interaction often involves a low-affinity binding at the entrance of the nascent peptide exit tunnel (NPET), followed by a conformational adjustment to a high-affinity binding state. The nature of the sugar moieties at the C3 position of the macrolactone ring, such as this compound and Cladinose, significantly influences this process.

FeatureThis compound (in Tylosin)Cladinose (in Erythromycin)Key References
Binding Kinetics Facilitates a more rapid shift to the high-affinity binding site.Exhibits a slower transition to the high-affinity binding state.[1][2]
Primary Interaction Sites Interacts with the loop of helix 35 (H35) in domain II of the 23S rRNA, in addition to interactions within the NPET in domain V.Primarily interacts with nucleotides within domain V of the 23S rRNA, near the NPET.[1][2][1][2]
Key Ribosomal Residues Interactions with domain II nucleotides (e.g., near A752) are crucial for the rapid, tight binding.Forms hydrophobic interactions with residues such as C2610 in domain V.[1][2]
Overall Binding Process The interaction of the mycinose (B1239270) sugar (a stereoisomer of this compound) with domain II is a key determinant in the two-step binding process, promoting a faster conformational change.[1][2]The binding is a two-step process, but the transition to the final high-affinity state is slower compared to tylosin.[1][2]
Impact on Ribosome Function The extended structure, including the this compound-containing disaccharide, can reach deeper into the peptidyl transferase center (PTC), more directly interfering with peptide bond formation.Blocks the NPET, sterically hindering the passage of the nascent polypeptide chain.

Experimental Protocols: Molecular Docking of this compound and Cladinose to the Bacterial Ribosome

The following is a representative protocol for performing a comparative molecular docking study of this compound and Cladinose with the bacterial ribosome using AutoDock Vina, a widely used open-source docking program.

Objective: To predict the binding modes and estimate the binding affinities of this compound and Cladinose to the 23S rRNA binding pocket.

Materials:

  • Software:

    • AutoDock Tools (ADT)

    • AutoDock Vina

    • PyMOL or UCSF Chimera (for visualization)

    • Open Babel

  • Input Files:

    • Crystal structure of the bacterial large ribosomal subunit (e.g., from E. coli or D. radiodurans) from the Protein Data Bank (PDB).

    • 3D structures of this compound and Cladinose in .sdf or .mol2 format (e.g., from PubChem).

Methodology:

  • Receptor Preparation (Ribosome):

    • Download the PDB file of the bacterial 50S ribosomal subunit.

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the ribosomal structure.

    • Compute Gasteiger charges for the rRNA and ribosomal proteins.

    • Save the prepared receptor in .pdbqt format.

  • Ligand Preparation (this compound and Cladinose):

    • Obtain the 3D structures of this compound and Cladinose.

    • Use Open Babel to convert the structures to .pdb format if necessary.

    • Load each ligand into AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save each prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the binding site of macrolides in the NPET of the 23S rRNA. This is typically near nucleotides A2058, A2059, and C2610.

    • In AutoDock Tools, define a grid box that encompasses this entire binding region. The size and center of the grid box should be sufficient to allow for translational and rotational sampling of the ligands.

  • Docking Simulation with AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates of the grid box center and its dimensions.

    • Run the AutoDock Vina simulation from the command line for each ligand separately:

      Repeat for Cladinose.

  • Analysis of Results:

    • The output log file will contain the predicted binding affinities (in kcal/mol) for the top binding modes.

    • Visualize the docked poses in PyMOL or UCSF Chimera by loading the receptor .pdbqt file and the output ligand .pdbqt files.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between each sugar and the ribosomal residues.

Visualizing the Differential Binding Pathways

The following diagram illustrates the conceptual workflow for the comparative docking analysis and the key differential interactions of macrolides containing this compound and Cladinose.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Comparative Analysis Receptor Bacterial Ribosome (PDB) Receptor_Prep Prepare Receptor (Add Hydrogens, Charges) Receptor->Receptor_Prep Ligands This compound & Cladinose (3D Structures) Ligand_Prep Prepare Ligands (Define Rotatable Bonds) Ligands->Ligand_Prep Grid Define Grid Box (NPET Binding Site) Receptor_Prep->Grid Vina Run AutoDock Vina Ligand_Prep->Vina Grid->Vina Results Binding Affinity (kcal/mol) Interaction Poses Vina->Results Mycarose_Interaction This compound Interaction (Domain II & V) Results->Mycarose_Interaction Cladinose_Interaction Cladinose Interaction (Domain V) Results->Cladinose_Interaction caption Workflow for Comparative Docking of this compound and Cladinose

Caption: Workflow for Comparative Docking of this compound and Cladinose.

This guide provides a framework for understanding and investigating the comparative binding of this compound and Cladinose to the bacterial ribosome. The distinct interactions mediated by these sugars are crucial for the overall efficacy of their parent macrolide antibiotics and offer valuable insights for the rational design of new antibacterial agents.

References

Validating Mycarose Biosynthetic Gene Function: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of knockout studies aimed at validating the function of genes involved in the biosynthesis of L-mycarose, a crucial deoxy-sugar component of several clinically important macrolide antibiotics, including tylosin (B1662201) and erythromycin (B1671065). Understanding the precise role of each biosynthetic gene is fundamental for targeted genetic engineering to enhance antibiotic production or generate novel bioactive compounds.

Comparative Analysis of Mycarose Biosynthetic Gene Knockouts

The function of this compound biosynthetic genes has been primarily elucidated through targeted gene disruption in the producing organisms, predominantly Streptomyces fradiae (tylosin producer) and Saccharopolyspora erythraea (erythromycin producer). While many studies confirm the essentiality of these genes, detailed quantitative data on the impact of these knockouts on final product titers are not always extensively reported in a comparative format. The following table summarizes the key findings from various knockout studies.

Gene KnockoutOrganismParent MacrolideObserved Phenotype/Effect on ProductionAccumulated IntermediatesReference
tylCIIIStreptomyces fradiaeTylosinAbolished tylosin production. The tylC mutants are specifically blocked in the biosynthesis or addition of this compound.[1]Tylactone (the aglycone core) and other intermediates lacking this compound.[1]
tylCVStreptomyces fradiaeTylosinAbolished tylosin production. TylCV is the mycarosyltransferase responsible for attaching this compound to the macrolide intermediate.Demethyllactenone with attached mycaminose (B1220238) and mycinose.
tylCVIStreptomyces fradiaeTylosinAbolished tylosin production. The function of TylCVI is predicted to be a 2,3-dehydratase involved in a deoxygenation step.Intermediates of the this compound pathway prior to the 2,3-dehydration step.
eryBIVSaccharopolyspora erythraeaErythromycinAbolished erythromycin production. The eryB genes are involved in L-mycarose biosynthesis and attachment. Low expression of eryBIV has been identified as a limiting factor in erythromycin production.[2][3]Erythronolide B (the aglycone core) and intermediates lacking this compound.[2][3]
eryBVSaccharopolyspora erythraeaErythromycinAbolished erythromycin production. EryBV is the putative glycosyltransferase for L-mycarose.Erythronolide B and intermediates lacking this compound.
eryBVISaccharopolyspora erythraeaErythromycinAbolished erythromycin production. The product of eryBVI shows similarity to the dnmT gene from the daunomycin biosynthetic pathway. Low expression of this gene is also a bottleneck in erythromycin synthesis.[3]Intermediates of the this compound pathway.[3]

Visualized Pathways and Workflows

This compound Biosynthetic Pathway

The biosynthesis of TDP-L-mycarose from the precursor TDP-D-glucose is a multi-step enzymatic process. The following diagram illustrates the key steps and the corresponding genes in Streptomyces fradiae.

Mycarose_Biosynthesis cluster_pathway TDP-L-Mycarose Biosynthesis TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose tylA1 (Gdh) TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose tylA2 (DnmT) TDP-4-keto-3-hydroxy-2,6-dideoxy-D-glucose TDP-4-keto-3-hydroxy-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-3-hydroxy-2,6-dideoxy-D-glucose tylCIII (hydroxylase) TDP-4-keto-3-hydroxy-2,6-dideoxy-L-mannose TDP-4-keto-3-hydroxy-2,6-dideoxy-L-mannose TDP-4-keto-3-hydroxy-2,6-dideoxy-D-glucose->TDP-4-keto-3-hydroxy-2,6-dideoxy-L-mannose tylCII (epimerase) TDP-3-hydroxy-2,6-dideoxy-L-mannose TDP-3-hydroxy-2,6-dideoxy-L-mannose TDP-4-keto-3-hydroxy-2,6-dideoxy-L-mannose->TDP-3-hydroxy-2,6-dideoxy-L-mannose tylCIV (reductase) TDP-L-Mycarose TDP-L-Mycarose TDP-3-hydroxy-2,6-dideoxy-L-mannose->TDP-L-Mycarose tylCV (methyltransferase)

Caption: Proposed biosynthetic pathway of TDP-L-mycarose in Streptomyces fradiae.

Experimental Workflow for Gene Knockout Validation

The general workflow for validating the function of a this compound biosynthetic gene through a knockout study is depicted below.

Gene_Knockout_Workflow cluster_workflow Gene Knockout and Validation Workflow A 1. Design Knockout Cassette (e.g., antibiotic resistance gene flanked by homologous regions) B 2. Construct Knockout Plasmid A->B C 3. Introduce Plasmid into Host Strain (e.g., via conjugation from E. coli) B->C D 4. Select for Double Crossover Events C->D E 5. Genotypic Confirmation of Knockout (PCR, Southern blot) D->E F 6. Fermentation of Wild-Type and Mutant Strains E->F Verified Mutant G 7. Metabolite Extraction F->G H 8. Quantitative Analysis (e.g., HPLC, LC-MS) G->H I 9. Comparative Analysis of Production Profiles H->I

Caption: A generalized workflow for gene knockout and functional validation.

Logical Relationships of Knockout Outcomes

The position of the gene knockout within the biosynthetic pathway dictates the expected outcome. This diagram illustrates the logical consequences of knocking out an early-pathway versus a late-pathway gene.

Knockout_Logic cluster_logic Logical Outcomes of Gene Knockouts Start This compound Biosynthesis Start (TDP-D-Glucose) Early_Gene Early Pathway Gene Knockout (e.g., tylA1) Start->Early_Gene Block Intermediate Pathway Intermediate Accumulation Start->Intermediate Proceeds No_this compound No TDP-L-Mycarose Synthesis Early_Gene->No_this compound Late_Gene Late Pathway Gene Knockout (e.g., tylCV) Mycarose_Precursor TDP-L-Mycarose Precursor Accumulation Late_Gene->Mycarose_Precursor Intermediate->Late_Gene Block No_Final_Product Abolished Final Macrolide Production No_this compound->No_Final_Product Mycarose_Precursor->No_Final_Product

Caption: Logical consequences of early vs. late-stage gene knockouts.

Detailed Experimental Protocols

Gene Knockout in Streptomyces and Saccharopolyspora

A common method for generating targeted gene knockouts in these actinomycetes is through homologous recombination, often facilitated by intergeneric conjugation from E. coli.

  • Construction of the Knockout Plasmid:

    • A temperature-sensitive E. coli-Streptomyces shuttle vector is often used.

    • A disruption cassette, typically an antibiotic resistance gene (e.g., apramycin (B1230331) or hygromycin resistance), is cloned.

    • Flanking this cassette are upstream and downstream homologous regions (typically 1-2 kb) of the target gene to be knocked out. These are amplified by PCR from the wild-type genomic DNA.

  • Intergeneric Conjugation:

    • The final knockout plasmid is transformed into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • The E. coli donor is mixed with spores of the recipient Streptomyces or Saccharopolyspora strain on a suitable agar (B569324) medium (e.g., MS agar) and incubated to allow for conjugation.

    • The conjugation mixture is then overlaid with antibiotics to select for exconjugants that have integrated the plasmid into their chromosome via a single crossover event.

  • Selection for Double Crossover Mutants:

    • Exconjugants from the single crossover event are cultured under non-selective conditions and then subjected to a second round of selection to identify clones that have undergone a second crossover event, resulting in the replacement of the target gene with the disruption cassette.

    • This often involves screening for colonies that have lost the antibiotic resistance marker present on the plasmid backbone.

  • Genotypic Confirmation:

    • Putative knockout mutants are confirmed by PCR using primers that flank the target gene region. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

    • Southern blot analysis can also be used for further confirmation.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Fermentation broth is harvested and centrifuged to separate the mycelium from the supernatant.

    • The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform.

    • The organic phase is collected, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.

  • HPLC Conditions for Tylosin Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or sodium perchlorate) is commonly employed.

    • Detection: UV detection at approximately 280-290 nm is suitable for tylosin and its analogues.

    • Quantification: The concentration of the macrolides is determined by comparing the peak areas to a standard curve generated from known concentrations of purified standards.

Conclusion

Knockout studies have been instrumental in delineating the this compound biosynthetic pathway. The consistent outcome of these studies—the abolishment of the final macrolide product upon disruption of a this compound biosynthetic gene—provides unequivocal evidence for their essential role. While quantitative production data is not always the primary focus of these validation studies, the qualitative results are clear. Future work in this area could benefit from more standardized reporting of production titers in knockout mutants to facilitate meta-analyses and guide industrial strain improvement programs more effectively.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in drug development and immunology, understanding the specificity and cross-reactivity of antibodies is paramount. This guide provides a comparative framework for evaluating antibody binding to the rare sugar L-mycarose and its structurally related analogs, D-digitoxose and L-olivose. While specific quantitative data for anti-mycarose antibody cross-reactivity is not extensively available in published literature, this guide presents a template for such analysis, complete with detailed experimental protocols and data presentation formats that are crucial for comparative studies.

The structural similarities and subtle stereochemical differences among these 2,6-dideoxyhexoses present a significant challenge for antibody specificity. A thorough assessment of cross-reactivity is essential to ensure the desired targeting and to avoid off-target effects in therapeutic and diagnostic applications.

Comparative Analysis of Antibody Binding

To facilitate a clear comparison of antibody performance, quantitative binding data should be systematically organized. The following table illustrates a hypothetical comparison of a monoclonal antibody's binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) for mycarose and two related sugars. Such data is typically obtained through techniques like Surface Plasmon Resonance (SPR).

Target SugarAntibodyK_D (M)k_a (1/Ms)k_d (1/s)% Cross-Reactivity (Relative to this compound)
L-Mycarose mAb-Myco-A1.2 x 10⁻⁸3.5 x 10⁵4.2 x 10⁻³100%
D-Digitoxose mAb-Myco-A5.8 x 10⁻⁷1.1 x 10⁵6.4 x 10⁻²20.7%
L-Olivose mAb-Myco-A2.3 x 10⁻⁶4.2 x 10⁴9.7 x 10⁻²5.2%

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results will vary.

Experimental Protocols

Accurate and reproducible assessment of antibody cross-reactivity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for three key techniques used in carbohydrate-antibody interaction analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol outlines a competitive ELISA to determine the relative binding specificity of an antibody to this compound and related sugars.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-mycarose antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Competing sugars: L-mycarose, D-digitoxose, L-olivose

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the competing sugars (this compound, digitoxose, olivose) in PBS. In a separate plate, pre-incubate the anti-mycarose antibody (at a fixed, predetermined concentration) with each dilution of the competing sugars for 1 hour at room temperature.

  • Binding: Transfer 100 µL of the antibody-sugar mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to generate inhibition curves and determine the IC50 for each sugar. Cross-reactivity is calculated relative to the IC50 of this compound.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association and dissociation rates.[1][2]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound-carrier protein conjugate

  • Anti-mycarose antibody

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the this compound-carrier protein conjugate (e.g., 50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the anti-mycarose antibody in running buffer.

    • Inject the antibody solutions over the immobilized this compound surface at a constant flow rate (e.g., 30 µL/min) for a defined association time.[1]

    • Allow the antibody to dissociate in running buffer for a defined dissociation time.

  • Regeneration: Inject the regeneration solution to remove the bound antibody from the surface.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a, k_d) and the affinity constant (K_D).

    • Repeat the analysis for the related sugars (digitoxose and olivose) immobilized on separate flow cells or chips to determine their respective binding kinetics.

Glycan Array for High-Throughput Specificity Screening

Glycan arrays allow for the simultaneous screening of antibody binding against a large library of carbohydrates, providing a comprehensive profile of specificity and cross-reactivity.[3]

Procedure:

  • Array Preparation: Utilize a commercially available or custom-printed glycan array that includes this compound, digitoxose, olivose, and a diverse set of other sugar structures.

  • Blocking: Block the array surface with blocking buffer to prevent non-specific binding.

  • Antibody Incubation: Incubate the array with a solution of the fluorescently labeled anti-mycarose antibody.

  • Washing: Wash the array to remove unbound antibody.

  • Scanning: Scan the array using a microarray scanner at the appropriate wavelength.

  • Data Analysis: Quantify the fluorescence intensity for each glycan spot. The signal intensity is proportional to the amount of bound antibody, indicating the relative binding affinity for each sugar on the array.

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding and replicating complex procedures.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition & Binding cluster_detection Detection coat Coat with this compound-BSA wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 pre_incubate Pre-incubate Ab with Sugars wash2->pre_incubate bind Bind to Plate pre_incubate->bind wash3 Wash bind->wash3 sec_ab Add Secondary Ab wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read at 450nm stop->read SPR_Workflow start Start immobilize Immobilize this compound-conjugate start->immobilize associate Inject Antibody (Association) immobilize->associate dissociate Flow Buffer (Dissociation) associate->dissociate regenerate Regenerate Surface dissociate->regenerate analyze Analyze Sensorgram (ka, kd, KD) regenerate->analyze end End analyze->end Logical_Relationship This compound L-Mycarose digitoxose D-Digitoxose olivose L-Olivose antibody Anti-Mycarose Antibody antibody->this compound High Affinity antibody->digitoxose Lower Affinity (Cross-reactivity) antibody->olivose Lowest Affinity (Cross-reactivity)

References

A Comparative Analysis of Mycarose and Oleandrose in Glycosylated Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two critical deoxysugars, mycarose and oleandrose (B1235672), frequently found in glycosylated natural products, particularly macrolide antibiotics. Understanding the subtle yet significant differences in their structure, biosynthesis, and impact on biological activity is paramount for the rational design and development of novel therapeutic agents. This document presents a comprehensive analysis supported by experimental data to aid researchers in this endeavor.

Structural and Functional Overview

This compound and oleandrose are 2,6-dideoxy-3-O-methylhexoses that play a crucial role in the pharmacological properties of many natural products. Their presence on an aglycone scaffold can significantly influence the compound's antibacterial activity, pharmacokinetic profile, and overall efficacy. The primary distinction between these two sugars lies in the stereochemistry at the C4 position, a seemingly minor alteration that results in noteworthy differences in their biological impact.

This compound , a 2,6-dideoxy-3-O-methyl-L-ribo-hexose, is a key component of widely used macrolide antibiotics such as erythromycin (B1671065). Its presence is often essential for the potent antibacterial activity of these drugs.

Oleandrose , the C4 epimer of this compound (2,6-dideoxy-3-O-methyl-L-arabino-hexose), is found in other macrolides like oleandomycin (B1677203) and in other classes of natural products, including cardiac glycosides.

Comparative Data Presentation

To facilitate a clear understanding of the differences and similarities between this compound and oleandrose, the following tables summarize their key characteristics and the antibacterial potency of macrolides containing these sugars.

Table 1: Physicochemical and Biosynthetic Properties
FeatureThis compoundOleandrose
Systematic Name 2,6-dideoxy-3-O-methyl-L-ribo-hexose2,6-dideoxy-3-O-methyl-L-arabino-hexose
Key Structural Difference C4-OH in axial positionC4-OH in equatorial position
Prominent Natural Products Erythromycin, Clarithromycin, AzithromycinOleandomycin, Avermectins
Biosynthetic Precursor dTDP-D-glucosedTDP-D-glucose
Key Biosynthetic Enzymes EryB gene cluster products (e.g., EryBIV - C4-ketoreductase)Ole gene cluster products (e.g., OleU - C4-ketoreductase)
Table 2: Comparative Antibacterial Activity of Macrolides

The following table presents the Minimum Inhibitory Concentration (MIC) values for erythromycin (containing this compound) and oleandomycin (containing oleandrose) against various bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainErythromycin (MIC, µg/mL)Oleandomycin (MIC, µg/mL)Reference
Staphylococcus aureus0.1 - 1.00.3 - 3.0[1][2]
Enterococci0.2 - 2.00.4 - 4.0[2]

Note: The aglycone structures of erythromycin and oleandomycin are different, which also contributes to the observed differences in activity.

Biosynthesis Pathways: A Detailed Comparison

The biosynthesis of both this compound and oleandrose originates from dTDP-D-glucose and involves a series of enzymatic modifications. While the initial steps are conserved, the pathways diverge at the C4-ketoreduction step, leading to the different stereochemistry.

The key enzymatic steps are:

  • Activation of Glucose-1-Phosphate: Formation of dTDP-D-glucose.

  • Dehydration: Conversion to dTDP-4-keto-6-deoxy-D-glucose.

  • Epimerization and Reduction: A series of epimerization and reduction steps at C3 and C5.

  • C4-Ketoreduction (Divergent Step): The stereochemical outcome of this reduction, catalyzed by different ketoreductases (EryBIV for this compound and OleU for oleandrose), determines the final sugar identity.

  • C2-Deoxygenation: Removal of the hydroxyl group at the C2 position.

  • O-Methylation: Addition of a methyl group at the C3 hydroxyl.

  • Glycosyltransfer: Attachment of the final deoxysugar to the aglycone.

Experimental Protocols

This section provides a detailed methodology for a key experiment to compare the antibacterial activity of glycosylated natural products.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., erythromycin, oleandomycin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. e. Dilute the adjusted suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. Following incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical structures, biosynthetic pathways, and the experimental workflow described.

Caption: Chemical structure of this compound.

Caption: Chemical structure of Oleandrose.

Biosynthesis_Pathway cluster_common Common Pathway cluster_this compound This compound Pathway cluster_oleandrose Oleandrose Pathway G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc dTDP_4k6d_Glc dTDP-4-keto-6-deoxy-D-Glucose dTDP_Glc->dTDP_4k6d_Glc Mycarose_Intermediate dTDP-L-Mycarose Intermediate dTDP_4k6d_Glc->Mycarose_Intermediate EryB enzymes Oleandrose_Intermediate dTDP-L-Oleandrose Intermediate dTDP_4k6d_Glc->Oleandrose_Intermediate Ole enzymes This compound dTDP-L-Mycarose Mycarose_Intermediate->this compound Oleandrose dTDP-L-Oleandrose Oleandrose_Intermediate->Oleandrose MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plates A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Read and Interpret Results (MIC) D->E

References

A Comparative Guide to the Validation of Intermediates in the Mycarose Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated intermediates in the TDP-L-mycarose biosynthesis pathway, a crucial pathway for the production of the antibiotic tylosin. We will delve into the experimental data that has solidified our understanding of this pathway, offering a valuable resource for researchers in natural product biosynthesis and drug development.

The Established Pathway of TDP-L-Mycarose Biosynthesis

The biosynthesis of TDP-L-mycarose, a 2,6-dideoxy-3-C-methyl-L-hexose found in the antibiotic tylosin, proceeds from the precursor TDP-D-glucose through a series of enzymatic modifications. The pathway involves a 4,6-dehydratase, a C-2 dehydrase, a C-3 reductase, a C-3 methyltransferase, a C-5 epimerase, and a C-4 reductase. The validation of the intermediates at each step has been the subject of detailed biochemical studies.

Initially, two potential routes for the latter part of the pathway were considered, differing in the order of C-3 methylation and C-5 epimerization. However, through careful enzymatic assays and product characterization, the definitive sequence of events has been established.

Comparison of Intermediates and the Specificity of Key Enzymes

The specificity of the enzymes in the mycarose biosynthesis pathway plays a critical role in determining the final product. While some enzymes exhibit relaxed substrate specificity, the high fidelity of the C-3 methyltransferase, TylC3, ensures the primary product is TDP-L-mycarose. This section compares the key enzymatic steps and the validation of their respective intermediates.

StepEnzymeSubstrateProductValidation MethodKey Findings
1TylA2 (4,6-dehydratase)TDP-D-glucoseTDP-4-keto-6-deoxy-D-glucoseHPLC, NMRNearly quantitative conversion observed.
2TylX3 (C-2 dehydrase)TDP-4-keto-6-deoxy-D-glucoseTDP-2,6-dideoxy-D-threo-4-hexuloseHPLC, Mass SpectrometryIntermediate is unstable.
3TylC1 (C-3 reductase)TDP-2,6-dideoxy-D-threo-4-hexuloseTDP-2,6-dideoxy-D-glucoseHPLC, NMRIn-situ reduction is necessary to stabilize the product of the previous step.
4TylC3 (C-3 methyltransferase)TDP-2,6-dideoxy-D-glucoseTDP-2,6-dideoxy-3-C-methyl-D-glucoseHPLC, NMR, Mass SpectrometryExhibits high substrate specificity, a key control point in the pathway.
5TylK (C-5 epimerase)TDP-2,6-dideoxy-3-C-methyl-D-glucoseTDP-2,6-dideoxy-3-C-methyl-L-xylo-4-hexuloseHPLC, NMRShows relaxed substrate specificity.
6TylC2 (C-4 reductase)TDP-2,6-dideoxy-3-C-methyl-L-xylo-4-hexuloseTDP-L-mycaroseHPLC, NMR, Mass SpectrometryAlso exhibits relaxed substrate specificity.

Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the validated enzymatic steps in the biosynthesis of TDP-L-mycarose.

Mycarose_Biosynthesis TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 4,6-dehydration Intermediate2 TDP-2,6-dideoxy-D-threo-4-hexulose Intermediate1->Intermediate2 C-2 dehydration TylA2 TylA2 Intermediate1->TylA2 Intermediate3 TDP-2,6-dideoxy-D-glucose Intermediate2->Intermediate3 C-3 reduction TylX3 TylX3 Intermediate2->TylX3 Intermediate4 TDP-2,6-dideoxy-3-C-methyl-D-glucose Intermediate3->Intermediate4 C-3 methylation TylC1 TylC1 Intermediate3->TylC1 Intermediate5 TDP-2,6-dideoxy-3-C-methyl-L-xylo-4-hexulose Intermediate4->Intermediate5 C-5 epimerization TylC3 TylC3 (SAM) Intermediate4->TylC3 TDP_L_this compound TDP-L-Mycarose Intermediate5->TDP_L_this compound C-4 reduction TylK TylK Intermediate5->TylK TylC2 TylC2 (NADPH) TDP_L_this compound->TylC2 TylA2->Intermediate1 TylX3->Intermediate2 TylC1->Intermediate3 TylC3->Intermediate4 TylK->Intermediate5 TylC2->TDP_L_this compound

Caption: The validated enzymatic pathway for the biosynthesis of TDP-L-mycarose.

Experimental Protocols for Intermediate Validation

The validation of each intermediate in the this compound biosynthesis pathway relies on a combination of enzymatic assays followed by analytical techniques to identify the products.

One-Pot Enzymatic Synthesis of TDP-L-Mycarose

This protocol is adapted from a method for the efficient synthesis of TDP-L-mycarose from TDP-D-glucose.

  • Reaction Setup:

    • In a 50 mM potassium phosphate (B84403) buffer (pH 7.5), incubate TDP-D-glucose (7 mM) with the 4,6-dehydratase (e.g., RfbB, a TylA2 homolog) (34 µM) at 37°C for 1 hour. This converts the substrate to TDP-4-keto-6-deoxy-D-glucose.

    • To the reaction mixture, add the remaining five this compound biosynthetic enzymes (TylX3, TylC1, TylC3, TylK, and TylC2) to a final concentration of 30 µM each.

    • Add NADPH (14 mM) and S-adenosyl-L-methionine (SAM) (7 mM) as cofactors.

    • Incubate the final mixture at room temperature for 1 hour.

  • Product Analysis:

    • The reaction progress and final product can be analyzed by High-Performance Liquid Chromatography (HPLC).

    • The identity of the final product, TDP-L-mycarose, is confirmed by comparison with a standard and further characterized by ¹H NMR and high-resolution mass spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

A crucial technique for separating and quantifying the TDP-sugar intermediates.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: UV absorbance at 267 nm is used to detect the thymidine (B127349) moiety of the TDP-sugars.

  • Quantification: The yield of each intermediate can be estimated by integrating the peak areas from the HPLC chromatogram.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

These techniques provide definitive structural confirmation of the intermediates.

  • ¹H NMR: Provides information about the proton environment in the sugar molecule, allowing for the determination of stereochemistry and the position of modifications.

  • High-Resolution Mass Spectrometry (HR-MS): Determines the exact mass of the molecule, confirming its elemental composition.

Conclusion

The validation of the intermediates in the this compound biosynthesis pathway has been achieved through a combination of enzymatic synthesis and rigorous analytical techniques. The high specificity of the C-3 methyltransferase, TylC3, is a key determinant for the efficient production of TDP-L-mycarose, despite the relaxed substrate specificity of the subsequent epimerase and reductase. This detailed understanding of the pathway and the enzymes involved provides a solid foundation for future research in natural product biosynthesis, including the engineered production of novel glycosylated antibiotics. The experimental protocols outlined here serve as a practical guide for researchers working to characterize similar biosynthetic pathways.

comparative bioactivity of macrolides with and without the Mycarose moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Macrolides With and Without the Mycarose Moiety for Researchers, Scientists, and Drug Development Professionals.

Macrolide antibiotics, a cornerstone in the treatment of various bacterial infections, are complex molecules characterized by a large lactone ring to which one or more deoxy sugars are attached. These sugar moieties are not mere decorations; they play a pivotal role in the bioactivity of the parent molecule, influencing everything from antibacterial potency to immunomodulatory effects. This guide delves into a comparative analysis of macrolides with and without a specific sugar, this compound, providing experimental data to elucidate its contribution to the overall therapeutic profile.

The Central Role of this compound in Antibacterial Activity

The antibacterial efficacy of macrolides stems from their ability to inhibit protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1] The presence of the this compound moiety, a neutral sugar, has been shown to be a critical determinant in the strength and nature of this interaction.

A direct comparison between tylosin (B1662201), a 16-membered macrolide containing a mycaminose-mycarose disaccharide, and its precursor desmycosin, which lacks the this compound sugar, reveals the latter to have slightly weaker antimicrobial activity and a reduced affinity for bacterial ribosomes.[2] This suggests that the this compound moiety enhances the binding of the macrolide to its ribosomal target.

Further investigation into the mechanism of action reveals that the this compound moiety is essential for the inhibition of the peptidyl transferase reaction, a crucial step in bacterial protein synthesis.[3] Macrolides possessing the this compound-containing disaccharide, such as tylosin, carbomycin, and spiramycin (B21755), effectively inhibit this reaction. In contrast, macrolides with a monosaccharide at the same position, like erythromycin (B1671065) and desmycosin, do not.[3]

Comparative Antibacterial Potency

The following table summarizes the minimum inhibitory concentrations (MICs) of tylosin and its derivatives against various bacterial strains, highlighting the impact of the this compound moiety on antibacterial potency.

CompoundThis compound MoietyTarget OrganismMIC (µg/mL)Reference
TylosinPresentMycoplasma gallisepticum2[4]
Desmycosin (Demycarosyltylosin)AbsentGram-positive bacteriaSlightly weaker than tylosin[2]
20-deoxy-23-iodo-5-O-mycarosyltylonolidePresentGram-positive bacteriaHigher than tylosin[2]

Immunomodulatory Effects: Beyond Antibacterial Action

Macrolides are increasingly recognized for their immunomodulatory and anti-inflammatory properties, which are independent of their antimicrobial activity.[5][6][7] These effects are particularly relevant in chronic inflammatory diseases. The modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, is central to these effects.[8][9]

While direct comparative studies on the immunomodulatory effects of macrolides with and without the this compound moiety are limited, the established role of sugar moieties in overall bioactivity suggests a potential influence. Tylosin has been shown to possess anti-inflammatory properties, and it is plausible that the this compound moiety contributes to these effects by influencing the drug's interaction with host cell signaling molecules.[10][11]

Macrolides can suppress the production of pro-inflammatory cytokines like IL-1, IL-6, IL-8, and TNF-α.[7][12] This is achieved, in part, by inhibiting the activation of NF-κB, a key transcription factor for these cytokines.[13][14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.[15]

Broth Microdilution Method:

  • Preparation of Macrolide Solutions: A series of twofold dilutions of the macrolide compounds (e.g., tylosin and desmycosin) are prepared in a suitable broth medium in a 96-well microtiter plate.[15]

  • Inoculum Preparation: The bacterial strain of interest is cultured to a standardized density (e.g., 0.5 McFarland standard).[16]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the macrolide that shows no visible turbidity (bacterial growth).[7]

Assessment of Immunomodulatory Effects (Cytokine Production Assay)

This assay measures the effect of macrolides on the production of inflammatory cytokines by immune cells.

  • Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) is cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Macrolide Treatment: The stimulated cells are treated with varying concentrations of the macrolide compounds.

  • Incubation: The cells are incubated for a specific period to allow for cytokine secretion.

  • Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[17]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by macrolides.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines induces transcription Macrolides Macrolides Macrolides->IKK inhibits Cytoplasm_label IkB_NFkB_complex IκB-NF-κB complex

Caption: NF-κB signaling pathway and macrolide inhibition.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocate Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response mediates Macrolides Macrolides Macrolides->MAPK modulates

Caption: MAPK signaling pathway and macrolide modulation.

References

The Impact of Mycarose Modification on Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of classic macrolides and their modified ketolide counterparts reveals a strategic shift in antibiotic design, aimed at combating rising bacterial resistance. The modification of the mycarose-containing cladinose (B132029) sugar is a key factor in the enhanced efficacy of newer generation antibiotics, particularly against pathogens that have developed resistance to older drugs like erythromycin (B1671065).

The primary mechanism of action for macrolide antibiotics is the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] The L-cladinose sugar, which includes a this compound moiety, at the C-3 position of the macrolactone ring in traditional macrolides like erythromycin, plays a significant role in this binding process.[3] However, bacteria have evolved mechanisms to counteract this, most notably through Erm (erythromycin ribosome methylation) enzymes. These enzymes methylate an adenine (B156593) residue (A2058) in the 23S rRNA, which sterically hinders the binding of macrolides, leading to high levels of resistance.[4][5]

To address this challenge, a new class of semi-synthetic macrolides, known as ketolides, was developed. The defining modification in ketolides, such as telithromycin (B1682012), is the replacement of the L-cladinose sugar with a 3-keto group.[1] This structural change, often coupled with an alkyl-aryl extension, allows ketolides to bind to the ribosome with higher affinity and through additional contact points.[6] This enhanced binding capacity enables ketolides to remain effective against many bacterial strains that are resistant to erythromycin due to Erm-methylation or efflux pumps.[1][7]

Comparative Efficacy: Erythromycin vs. Telithromycin

The enhanced activity of ketolides against resistant strains is quantitatively demonstrated by comparing their Minimum Inhibitory Concentration (MIC) values against those of older macrolides. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Data from studies on Streptococcus pneumoniae, a key respiratory pathogen, clearly illustrate this difference. While telithromycin is highly effective against erythromycin-susceptible strains, its crucial advantage lies in its sustained activity against erythromycin-resistant isolates, including those with the erm(B) gene responsible for ribosomal methylation.[8]

AntibioticBacterial Strain TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Erythromycin Susceptible S. pneumoniae0.030.06
Resistant S. pneumoniae>64>64
Telithromycin Susceptible S. pneumoniae0.0160.016
Resistant S. pneumoniae0.060.5

Table 1: Comparative MIC₅₀ and MIC₉₀ values of Erythromycin and Telithromycin against susceptible and resistant Streptococcus pneumoniae strains. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. Data compiled from agar (B569324) dilution studies.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following protocol is a standardized method for determining the MIC of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the antibiotic (e.g., Erythromycin, Telithromycin) in a suitable solvent. Ensure sterility.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented as needed for fastidious organisms (e.g., with lysed horse blood for S. pneumoniae).[10]

  • Bacterial Inoculum: From a pure, overnight culture on an agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]

  • Microtiter Plate: Use a sterile 96-well plate.

2. Procedure:

  • Serial Dilution: Add 50 µL of sterile CAMHB to all wells of the 96-well plate. Dispense 50 µL of the antibiotic stock solution into the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient.

  • Inoculum Dilution: Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well (which should only contain broth). Include a growth control well (broth + bacteria, no antibiotic).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., 5% CO₂ for S. pneumoniae).

3. Interpretation of Results:

  • After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[3] The growth control must show turbidity, and the sterility control must remain clear.

Visualizing the Impact and Methodology

Diagrams created using the DOT language provide a clear visual representation of the complex biological interactions and experimental processes involved.

G cluster_0 Mechanism of Action & Resistance Erythromycin Erythromycin (this compound/Cladinose Present) Ribosome Bacterial 50S Ribosome (A2058) Erythromycin->Ribosome Binds Erythromycin->Ribosome Binding Blocked ProteinSynth Protein Synthesis Ribosome->ProteinSynth Performs Efficacy Bacteriostatic Effect ProteinSynth->Efficacy Inhibited by Binding Erm Erm Methyltransferase Methylation A2058 Methylation Erm->Methylation Causes Methylation->Ribosome Alters Target Resistance High-Level Resistance Methylation->Resistance Ketolide Ketolide (e.g., Telithromycin) (this compound Absent, 3-Keto Group) Ketolide->Ribosome Binds Tightly (Additional Contacts) Ketolide->Efficacy Restores Ketolide->Methylation Overcomes Blockade

Caption: this compound modification affects antibiotic binding and resistance.

G start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 4. Dilute & Add Bacterial Suspension to Wells prep_inoculum->inoculate prep_antibiotic 2. Prepare Antibiotic Stock Solution serial_dilution 3. Perform Serial Dilution in 96-Well Plate prep_antibiotic->serial_dilution serial_dilution->inoculate incubate 5. Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Safety Operating Guide

Personal protective equipment for handling Mycarose

Author: BenchChem Technical Support Team. Date: December 2025

Mycarose is a dideoxyhexose, a type of sugar, and is a constituent of some macrolide antibiotics.[1] While it is not classified as a hazardous substance based on available information, it is prudent to handle it with care, as with any chemical compound in a research environment.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValue
CAS Number 6032-92-4
Molecular Formula C₇H₁₄O₄[1][2]
Molecular Weight 162.18 g/mol [3]
Appearance Crystals (from acetone (B3395972) + petroleum ether for DL-Form); Needles (from boiling acetone + chloroform (B151607) for L-Form)[1]
Melting Point 110-111°C (DL-Form); 128.5-130.5°C (L-Form)[1]
Solubility Soluble in water[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended as a minimum standard when handling this compound to prevent direct contact and inhalation of dust particles.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against accidental splashes or airborne particles.[4][5]
Chemical Splash GogglesRecommended when preparing solutions or if there is a higher risk of splashing.[5]
Hand Protection Disposable Nitrile GlovesStandard laboratory gloves provide sufficient protection against incidental contact.[6] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[4]
Respiratory Protection Not generally requiredAs this compound is a solid with low volatility, respiratory protection is not typically necessary when handled with appropriate engineering controls (e.g., in a well-ventilated area). If significant dust is generated, consider handling in a fume hood or using a dust mask.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of any chemical compound.

1. Preparation and Pre-Handling:

  • Ensure you have read and understood this guide and any other available information on this compound.

  • Confirm that all necessary PPE is available and in good condition.[7]

  • Designate a specific area for handling this compound, preferably in a well-ventilated space.

  • Ensure that an eyewash station and safety shower are accessible.

2. Weighing this compound Powder:

  • Perform weighing in an area that minimizes the potential for dust generation and dispersal. A chemical fume hood or a balance with a draft shield is recommended.

  • Use a clean spatula and weighing paper or a weighing boat.

  • Close the primary container immediately after removing the desired amount.

  • Clean any spills on the balance or surrounding area immediately.

3. Preparing Solutions:

  • When dissolving this compound, add the solid slowly to the solvent to avoid splashing.

  • If the solvent is volatile, perform this step in a chemical fume hood.[8]

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.[9]

4. General Hygiene:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]

  • Do not eat, drink, or apply cosmetics in the laboratory.[10]

  • Remove your lab coat and gloves before leaving the laboratory.[6]

Disposal Plan

As this compound is not currently classified as a hazardous chemical, disposal should follow standard procedures for non-hazardous chemical waste. However, it is imperative to consult and follow your institution's specific waste disposal guidelines.[11][12]

1. Solid this compound Waste:

  • Collect excess solid this compound and any contaminated weighing paper or boats in a clearly labeled waste container designated for non-hazardous solid chemical waste.[11]

2. This compound Solutions:

  • Aqueous solutions of this compound may be permissible for drain disposal, followed by flushing with plenty of water, depending on local regulations and the absence of other hazardous components. Always check with your EHS department before disposing of any chemical down the drain. [13]

3. Contaminated Materials:

  • Dispose of used gloves, paper towels, and other materials with incidental this compound contamination in the regular laboratory trash, unless they are contaminated with other hazardous substances.

4. Empty Containers:

  • Deface the label of the empty this compound container to indicate it is empty and dispose of it in the appropriate solid waste stream (e.g., glass recycling or trash) as per your institution's policy.[13]

Workflow for Safe Handling of this compound

Safe_Handling_of_this compound Safe Handling Workflow for this compound A 1. Preparation - Review Safety Info - Don Appropriate PPE - Prepare Workspace B 2. Weighing - Use Fume Hood or Draft Shield - Handle Carefully to Minimize Dust - Clean Spills Immediately A->B Proceed to Weighing C 3. Solution Preparation - Add Solid to Solvent Slowly - Work in Ventilated Area - Label Container Clearly B->C Proceed to Solution Prep D 4. Post-Handling - Clean Work Area - Remove and Dispose of PPE Properly C->D After Experimentation E 5. Waste Disposal - Segregate Waste Streams (Solid, Liquid, Contaminated Materials) - Follow Institutional Guidelines D->E Proceed to Disposal F END Safe Completion of Work E->F

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.